molecular formula FO<br>HOF<br>FHO B190078 Hypofluorous acid CAS No. 14034-79-8

Hypofluorous acid

货号: B190078
CAS 编号: 14034-79-8
分子量: 36.006 g/mol
InChI 键: AQYSYJUIMQTRMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hypofluorous acid (HOF), with the chemical formula HOF, is the only known oxyacid of fluorine. This unique inorganic compound is characterized by a bent molecular structure with an H-O-F angle of approximately 101° and features an oxygen atom in the rare 0 oxidation state, which is central to its potent capabilities as an electrophilic oxygen transfer agent . In its pure form, HOF is a pale yellow liquid that is explosive at room temperature, decomposing into hydrogen fluoride (HF) and oxygen (O2) . For safe handling and enhanced utility in research, HOF is commonly stabilized as a complex with acetonitrile, known as HOF·CH3CN or Rozen's reagent . This complex is typically generated in situ by passing dilute fluorine gas through aqueous acetonitrile, providing a stable and manageable solution for synthetic applications . The primary research value of this compound lies in its exceptional strength as an oxygen transfer agent. It is notably effective for the epoxidation of olefins, achieving this transformation within minutes at room temperature even with highly electron-deficient alkenes that resist epoxidation by other means . Furthermore, HOF·CH3CN can facilitate the oxidation of deactivated tertiary C-H bonds via an electrophilic substitution mechanism that proceeds with full retention of configuration . Its research applications extend to oxidizing a wide range of other functional groups, including the conversion of alcohols to ketones, amines to nitro compounds, and various sulfur-containing molecules to sulfones and episulfones . It also plays a crucial role in the synthesis of [all]-S,S-dioxo-oligothiophenes, which are important materials for organic semiconductors in devices like light-emitting diodes (LEDs) and field-effect transistors (FETs) . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

hypofluorous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FHO/c1-2/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYSYJUIMQTRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HOF, FHO
Record name hypofluorous acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hypofluorous_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896951
Record name Hypofluorous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

36.006 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14034-79-8
Record name Hypofluorous acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14034-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hypofluorous acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypofluorous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Hypofluorous Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypofluorous acid (HOF), a molecule of significant interest in synthetic chemistry, stands as the only known oxyacid of fluorine. Its potent and unique oxidizing properties, stemming from the highly electrophilic oxygen atom, have made it a valuable reagent for a variety of chemical transformations. However, its extreme instability has historically posed a significant challenge to its isolation and characterization. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing the pioneering experimental work, its physicochemical properties, and the development of a more stable and widely used derivative, the HOF·CH₃CN complex, commonly known as Rozen's reagent.

Historical Context and Discovery

The quest to synthesize an oxyacid of fluorine was a long-standing challenge in inorganic chemistry. It was not until 1968 that this compound was first definitively identified. This initial discovery was accomplished through matrix isolation techniques, where a mixture of fluorine gas (F₂) and water (H₂O) was photolyzed in a solid nitrogen matrix at extremely low temperatures (14–20 K). While this method allowed for the spectroscopic characterization of the HOF molecule, it did not permit the isolation of the compound in macroscopic amounts.

A significant breakthrough occurred in 1971 when M. H. Studier and Evan H. Appelman successfully synthesized weighable quantities of this compound.[1] Their method, which remains a foundational approach, involved the reaction of gaseous fluorine with ice. This achievement opened the door for a more thorough investigation of the chemical and physical properties of this elusive molecule.

Physicochemical Properties of this compound

This compound is a pale yellow liquid above -117 °C and a white solid below this temperature.[2] It is highly explosive at room temperature, decomposing into hydrogen fluoride (B91410) (HF) and oxygen (O₂).[2] The molecule has a bent structure in both the gas and solid phases.

Table 1: Molecular and Spectroscopic Properties of this compound
PropertyGas PhaseSolid Phase
Bond Length (O-H) 96.4 pm[2]78 pm[3]
Bond Length (O-F) 144.2 pm[2]144.2 pm[3]
Bond Angle (H-O-F) 97.2°[2]101°[3]
¹H NMR Chemical Shift Not applicableNot readily available
¹⁹F NMR Chemical Shift Not readily availableNot readily available
IR Stretching Freq. (O-H) Not readily availableNot readily available
IR Stretching Freq. (O-F) Not readily availableNot readily available
Table 2: Thermodynamic Properties of this compound
PropertyValueUnits
Standard Enthalpy of Formation (Gas) -98.324kJ/mol[4]
Standard Entropy (Gas, 1 bar) 244.6766J/mol·K[4]
Melting Point 156K[4]

Experimental Protocols

Isolation of Gaseous this compound

This protocol is based on the method developed by Studier and Appelman.[1] Extreme caution is required due to the highly reactive and explosive nature of both fluorine gas and this compound.

Materials:

  • Fluorine gas (diluted with an inert gas, e.g., 10% F₂ in N₂)

  • Deionized water, frozen as a layer on the inside of a reaction vessel

  • Cold trap (liquid nitrogen)

  • Vacuum line

  • Infrared or mass spectrometer for product identification

Procedure:

  • A glass or Teflon reaction vessel is coated with a thin layer of ice by introducing a small amount of deionized water and then cooling the vessel in a liquid nitrogen bath.

  • The reaction vessel is connected to a vacuum line and evacuated to remove any residual air.

  • A slow, controlled stream of diluted fluorine gas is passed over the surface of the ice at a low temperature, typically around -40 °C.

  • The gaseous products, primarily HOF and HF, are continuously drawn from the reaction vessel.

  • The product stream is passed through a cold trap maintained at a temperature low enough to condense HOF (melting point -117 °C) but allow the more volatile HF to pass through, or to be selectively trapped at a slightly higher temperature.

  • The condensed HOF is then carefully collected and can be characterized by spectroscopic methods.

Logical Relationship for Gaseous HOF Synthesis

Gaseous_HOF_Synthesis F2_gas Fluorine Gas (diluted) Reactor Reaction Vessel F2_gas->Reactor Ice Ice (H₂O solid) at -40°C Ice->Reactor Product_Gas Gaseous Products (HOF, HF) Reactor->Product_Gas Cold_Trap Cold Trap (-117°C) Product_Gas->Cold_Trap HOF_pure Pure HOF (condensed) Cold_Trap->HOF_pure HF_waste HF (waste) Cold_Trap->HF_waste

Caption: Synthesis of Gaseous this compound.

Preparation of this compound-Acetonitrile Complex (Rozen's Reagent)

Due to the instability of pure HOF, its complex with acetonitrile (B52724) (CH₃CN) is widely used as a safer and more manageable oxidizing agent.[5] This protocol describes the in-situ preparation of Rozen's reagent.

Materials:

  • Fluorine gas (diluted with nitrogen, e.g., 10% F₂ in N₂)

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized water

  • Gas dispersion tube (fritted glass)

  • Reaction flask, cooled in an ice bath

  • Iodometric titration setup for determining HOF concentration

Procedure:

  • A mixture of acetonitrile and water (typically a 9:1 or 4:1 v/v ratio) is placed in a reaction flask equipped with a magnetic stirrer and a gas dispersion tube.

  • The flask is cooled in an ice bath to maintain a low temperature during the reaction.

  • A slow and controlled stream of diluted fluorine gas is bubbled through the acetonitrile-water mixture with vigorous stirring.

  • The reaction is typically continued for a specific period, after which the fluorine flow is stopped. The solution will turn a pale yellow color, indicating the formation of the HOF·CH₃CN complex.

  • The concentration of HOF in the resulting solution can be determined by iodometric titration. An aliquot of the solution is added to an acidic potassium iodide solution, and the liberated iodine is titrated with a standard sodium thiosulfate (B1220275) solution.

  • The freshly prepared Rozen's reagent is then used immediately for subsequent oxidation reactions.

Experimental Workflow for Rozen's Reagent Preparation

Rozens_Reagent_Preparation cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis F2_N2 10% F₂ in N₂ Reaction_Vessel Reaction Flask (0°C) F2_N2->Reaction_Vessel MeCN_H2O Acetonitrile/Water Mixture MeCN_H2O->Reaction_Vessel Product HOF·CH₃CN Solution (Rozen's Reagent) Reaction_Vessel->Product Titration Iodometric Titration Concentration HOF Concentration Determination Titration->Concentration Product->Titration HOF_Oxidation_Pathway HOF This compound (HOF) Transition_State [Substrate---O---HF]‡ HOF->Transition_State Substrate Organic Substrate (e.g., Alkene, Amine, Sulfide) Substrate->Transition_State Product Oxidized Product (e.g., Epoxide, Nitroalkane, Sulfoxide) Transition_State->Product Byproduct Hydrogen Fluoride (HF) Transition_State->Byproduct

References

Synthesis and Characterization of Hypofluorous Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, characterization, and properties of hypofluorous acid (HOF). It is intended to serve as a detailed resource for professionals engaged in chemical research and development who require a potent and highly selective electrophilic oxygenating agent.

Introduction

This compound (HOF) is a unique chemical entity, distinguished as the only known oxyacid of fluorine.[1][2][3] First identified in 1968 through matrix isolation techniques, it is also the only hypohalous acid that can be isolated in a solid state.[1][2][3][4] HOF's chemical behavior is dominated by the high electronegativity of fluorine, which results in the oxygen atom possessing a formal oxidation state of 0, a rare occurrence that imparts powerful oxidizing capabilities.[2][3][5]

While its inherent instability and explosive nature at room temperature present significant handling challenges, its controlled generation, particularly as a complex with acetonitrile (B52724) (HOF·CH₃CN), has established it as a premier reagent for electrophilic oxygen transfer reactions.[1][4] This complex, often referred to as Rozen's reagent, enables a variety of sensitive transformations under mild conditions, including the epoxidation of alkenes and the oxidation of amines, making it an invaluable tool in synthetic chemistry.[1][4][5]

Synthesis of this compound

The preparation of this compound requires specialized equipment and stringent safety protocols due to the high reactivity of both the fluorine precursor and the HOF product.

Gas-Phase Synthesis over Ice

The most common method for preparing pure, albeit unstable, this compound involves the direct fluorination of water in the solid phase at low temperatures.[5][6] This method minimizes the explosive decomposition of HOF that occurs in the gas phase or in aqueous solution.[5][6]

Experimental Protocol:

  • A stream of fluorine gas (typically 5-10% in nitrogen) is passed through a pre-passivated reactor, commonly made of a fluoropolymer like Teflon or Kel-F.

  • The reactor contains a high-surface-area bed of ice, maintained at approximately -40 °C (233 K).[5][6]

  • The reaction, F₂ + H₂O → HOF + HF, proceeds on the surface of the ice.[1][5][6] Under optimal conditions, a conversion efficiency of around 50% can be achieved.[6]

  • The product gas stream, containing HOF, HF, and unreacted F₂, is immediately passed out of the reactor.

  • The this compound is selectively isolated by condensation in a cold trap maintained at liquid nitrogen temperature (-196 °C or 77 K), where HOF condenses as a white solid.

G Experimental Workflow for Gas-Phase HOF Synthesis cluster_gas_prep Gas Preparation cluster_reaction Reaction cluster_collection Product Collection F2_source Fluorine (F₂) Gas (in N₂ carrier) MFC Mass Flow Controller F2_source->MFC Reactor Teflon Reactor with Ice Bed (-40 °C) MFC->Reactor F₂/N₂ ColdTrap Cold Trap (-196 °C) Reactor->ColdTrap HOF, HF, F₂, N₂ Product Solid HOF (White Crystalline) ColdTrap->Product Condensation

Caption: Workflow for the gas-phase synthesis of HOF over ice.

In Situ Generation of HOF·CH₃CN (Rozen's Reagent)

For applications in organic synthesis, HOF is most conveniently and safely handled as its stable complex with acetonitrile.[1] This reagent is generated in situ and used directly in solution.

Experimental Protocol:

  • A mixture of acetonitrile (CH₃CN) and water (typically in a 10:1 ratio) is placed in a fluoropolymer reaction vessel and cooled to approximately 0 °C.

  • A dilute stream of fluorine gas (e.g., 10% F₂ in N₂) is bubbled through the solution with vigorous stirring.

  • The fluorine reacts with the water to form HOF, which is immediately trapped by acetonitrile to form the HOF·CH₃CN complex. The co-product, HF, is also present in the solution.

  • The concentration of the generated HOF·CH₃CN can be determined by iodometric titration before its use in subsequent reactions.

G Workflow for In Situ Generation of HOF·CH₃CN cluster_gas_input Gas Input cluster_reaction Generation cluster_product Product Gas_Mixture 10% F₂ in N₂ Reactor Reactor Vessel (0 °C) Acetonitrile + Water Gas_Mixture->Reactor Bubbling Product_Solution HOF·CH₃CN Solution (Rozen's Reagent) Reactor->Product_Solution Complex Formation

Caption: Workflow for the in situ generation of HOF·CH₃CN.

Characterization and Properties

The extreme reactivity and instability of HOF have made its characterization challenging, yet a clear picture of its physical, structural, and chemical properties has been established.

Physical and Thermodynamic Properties

HOF is a pale yellow liquid above its melting point and a white crystalline solid below.[4][5] It is highly volatile but decomposes thermally before a standard boiling point can be reached.[6] At room temperature, it decomposes into HF and O₂ with a half-life of approximately 30 minutes.[1]

PropertyValueReference(s)
Molecular Formula HOF[1][4][5]
Molar Mass 36.006 g/mol [1][5]
Appearance White solid (< -117 °C), Pale yellow liquid (> -117 °C)[4][5]
Melting Point -117 °C (156 K)[4][5][6]
Boiling Point Decomposes above 0 °C[5][6]
Density (Solid) 1.65 g/cm³ (at -120 °C)[6]
Standard Enthalpy of Formation (ΔfH°) -98 kJ/mol[6]
Gibbs Free Energy of Formation (ΔfG°) -85 kJ/mol[6]
Enthalpy of Fusion (ΔfusH°) 6.7 kJ/mol[6]
Molecular Structure

The molecular structure of HOF has been determined in both the gas and solid phases. It adopts a bent geometry in both states. In the solid phase, molecules are linked by hydrogen bonds (O-H···O) to form chains.[3][4][5]

ParameterGas PhaseSolid PhaseReference(s)
H-O-F Bond Angle 97.2°101°[3][4][5]
O-F Bond Length -1.442 Å (144.2 pm)[3][4][5]
O-H Bond Length -0.964 Å (96.4 pm)[3][5]
Chemical Properties and Reactivity

The chemistry of HOF is defined by its role as a powerful oxidant and its ability to act as an electrophilic oxygen donor. Unlike other hypohalous acids where the halogen is the electrophilic center, in HOF the oxygen atom is the reactive site due to the superior electronegativity of fluorine.

PropertyValueReference(s)
pKa 7.9 (in H₂O at 0 °C)[6]
Redox Potential (E°) +1.65 V (for HOF + 2e⁻ + H⁺ → H₂O + F⁻)[6]

The primary mode of reactivity for HOF in organic synthesis is the transfer of its oxygen atom to a substrate. This is particularly effective for electron-rich substrates like alkenes, where it yields epoxides.

G General Reactivity of HOF as an Oxygen Transfer Agent Substrate Substrate (e.g., Alkene) TS [Transition State] Substrate->TS Electrophilic Attack by Oxygen HOF HOF HOF->TS Product Product (e.g., Epoxide) TS->Product Oxygen Transfer Byproduct HF TS->Byproduct Proton Transfer

Caption: General reaction pathway for HOF as an oxygen donor.

Handling and Safety

This compound is a hazardous substance requiring expert handling.

  • Explosive: HOF is explosive at room temperature and can decompose violently.[4][5] All operations should be conducted at low temperatures (ideally below -40 °C).

  • Strong Oxidizer: It reacts aggressively with organic materials and other reducing agents.

  • Corrosive: Both HOF and its decomposition product, HF, are highly corrosive and toxic.

  • Materials: All apparatus must be constructed from fluorine-resistant materials, such as passivated stainless steel, Monel, or fluoropolymers (e.g., Teflon).

Due to these hazards, the use of the more stable in situ generated HOF·CH₃CN solution is strongly recommended for most synthetic applications.

References

An In-depth Technical Guide on the Gas-Phase Structure of the Hypofluorous Acid Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hypofluorous acid (HOF) is a unique and highly reactive molecule, serving as the only known oxyacid of fluorine. Its potent oxygen-transfer capabilities make it a subject of significant interest in synthetic chemistry and related fields. A fundamental understanding of its molecular structure is crucial for elucidating its reactivity and potential applications. This technical guide provides a comprehensive overview of the gas-phase structure of the HOF molecule, detailing the experimental and theoretical methodologies used for its characterization. Quantitative structural parameters are summarized, and key experimental protocols are described to offer a complete picture for researchers and professionals in the chemical sciences.

Introduction

This compound is a bent molecule with Cₛ point group symmetry.[1] Its structure has been characterized in both the gas and solid phases, revealing significant differences that underscore the influence of intermolecular forces. In the solid state, HOF molecules form chains linked by O-H···O hydrogen bonds, which alters the geometry compared to the isolated molecules present in the gas phase.[1][2][3] This guide focuses specifically on the intrinsic, unperturbed structure of the HOF molecule as determined in the gas phase. The precise determination of its bond lengths and bond angle is critical for computational modeling, understanding its electronic structure, and predicting its behavior in chemical reactions.

Experimental Determination of Gas-Phase Structure

The definitive gas-phase structure of this compound was determined using millimeter-wave (microwave) spectroscopy.[4] This technique is exceptionally suited for determining the precise geometry of small, polar molecules in the gas phase by measuring the frequencies of their rotational transitions.

Experimental Protocol: Microwave Spectroscopy

The determination of the rotational spectra of HOF and its deuterated isotopologue, DOF, was accomplished using a Stark-modulated microwave spectrometer.[4] The general protocol for such an experiment is as follows:

  • Sample Preparation and Introduction : A gaseous sample of pure HOF is synthesized and introduced into a long, rectangular waveguide absorption cell (typically 1-3 meters).[2] The cell is maintained at a very low pressure to minimize intermolecular collisions and reduce pressure broadening of the spectral lines.

  • Microwave Generation and Transmission : A tunable source, such as a klystron tube, generates monochromatic microwave radiation.[5] This radiation is directed through the waveguide containing the HOF gas sample.

  • Stark Modulation : A key feature of the spectrometer is the application of a high-voltage, square-wave electric field (the Stark effect) across the sample via an electrode inside the waveguide.[2][5] This electric field causes a splitting of the molecule's rotational energy levels. Modulating this field imparts a corresponding modulation onto the absorption signal, which aids in detection.

  • Detection and Amplification : The microwaves that pass through the sample are received by a crystal detector at the end of the waveguide.[4][5] When the microwave frequency precisely matches a rotational transition frequency of the HOF molecule, a portion of the radiation is absorbed. Because of the Stark modulation, the detected signal has an AC component only at the resonant frequencies.

  • Data Analysis : This AC signal is amplified and processed by a phase-sensitive detector locked to the modulation frequency.[4] The resulting absorption spectrum is recorded. By analyzing the frequencies of the observed rotational transitions for both HOF and DOF, the principal moments of inertia (Iₐ, Iₑ, Iₑ) and subsequently the rotational constants (A₀, B₀, C₀) are determined.[4] With the rotational constants from two isotopologues, the molecular structure—specifically the bond lengths r(O-H), r(O-F) and the bond angle ∠HOF—can be calculated with high precision.[4]

Theoretical and Computational Studies

The experimental findings for the HOF molecule are well-supported by theoretical models.

  • VSEPR Theory : Valence Shell Electron Pair Repulsion (VSEPR) theory correctly predicts a bent molecular geometry for HOF, consistent with an AX₂E₂ configuration around the central oxygen atom (two bonding pairs and two lone pairs).[2]

  • Quantum Mechanical Calculations : Modern computational chemistry methods, such as ab initio and Density Functional Theory (DFT), can calculate molecular structures with high accuracy. These calculations solve approximations of the Schrödinger equation to determine the equilibrium geometry of a molecule.[6] For HOF, these theoretical models corroborate the experimentally determined bent structure and provide insights into its electronic properties, such as the molecular dipole moment. The unexpectedly acute bond angle in HOF (97.2°) compared to water (104.5°) is a subject of theoretical interest, often explained by the high electronegativity of the fluorine atom, which draws electron density away from the central oxygen atom, allowing the lone pairs to exert a stronger repulsive force and compress the H-O-F angle.[7][8]

Summary of Structural Parameters

The quantitative data for the molecular structure of this compound, as determined by various experimental methods, are summarized below. The gas-phase data represents the structure of an isolated molecule, while the solid-phase data reflects the influence of intermolecular hydrogen bonding.

ParameterGas Phase (Microwave Spectroscopy)Solid Phase (X-ray Crystallography)
H-O-F Bond Angle (∠HOF) 97.2° ± 0.6°[4]101.0°[1][2][3][9][10]
O-H Bond Length (rO-H) 0.964 ± 0.01 Å (96.4 pm)[1][2][3][4]96.4 pm[1][2][3]
O-F Bond Length (rO-F) 1.442 ± 0.001 Å (144.2 pm)[1][2][4]144.2 pm[1][2][3][9]
Molecular Dipole Moment (µ) 1.90 D (estimated)[2]Not Applicable

Visualization of Molecular Structure

The logical relationship between the constituent atoms and the key structural parameters of the gas-phase this compound molecule is depicted below.

Caption: Gas-phase molecular structure of this compound (HOF).

Conclusion

The gas-phase structure of this compound has been precisely determined through millimeter-wave spectroscopy, revealing a bent molecule with an H-O-F bond angle of 97.2°, an O-H bond length of 0.964 Å, and an O-F bond length of 1.442 Å.[2][4] This geometry, free from the intermolecular hydrogen bonding present in the solid state, provides the fundamental parameters necessary for accurate computational modeling and for understanding the intrinsic reactivity of this powerful oxidizing agent. The synergy between high-resolution spectroscopic experiments and quantum chemical calculations provides a robust and detailed picture of this important fluorine oxyacid.

References

An In-depth Technical Guide to the Spectroscopic Properties of Hypofluorous Acid (HOF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypofluorous acid (HOF) is a unique and highly reactive molecule with the chemical formula HOF. As the only known oxyacid of fluorine, it possesses distinct spectroscopic properties that provide fundamental insights into its molecular structure, bonding, and dynamics. This technical guide offers a comprehensive overview of the spectroscopic characteristics of HOF, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying principles and workflows. Understanding these properties is crucial for researchers working with this powerful oxidizing agent and for professionals in fields such as drug development where analogous structural motifs or reactive oxygen species may be encountered.

Molecular Structure and Geometry

The geometry of the HOF molecule has been determined using various spectroscopic and diffraction techniques. In the gas phase, microwave spectroscopy and electron diffraction studies have provided precise measurements of its bond lengths and bond angle. In the solid phase, X-ray crystallography has revealed the intermolecular interactions. The molecule adopts a bent geometry, consistent with VSEPR theory predictions.[1][2]

Table 1: Molecular Geometry of this compound (HOF)

ParameterGas PhaseSolid Phase
r(O-H) Bond Length 0.964 ± 0.01 Å[1]96.4 pm[2]
r(O-F) Bond Length 1.442 ± 0.001 Å[1]144.2 pm[2]
H-O-F Bond Angle 97.2° ± 0.6°[1]101°[2]

Rotational Spectroscopy

The rotational spectrum of HOF and its deuterated isotopologue, DOF, have been investigated using millimeter-wave spectroscopy. Being an asymmetric top molecule, HOF exhibits a complex rotational spectrum from which precise rotational constants and centrifugal distortion constants have been determined. These constants are fundamental for deriving the molecule's moments of inertia and, consequently, its detailed gas-phase geometry.

Table 2: Rotational and Centrifugal Distortion Constants for HOF and DOF

ConstantHOFDOF
A₀ (MHz) 590 000[1]316 800[1]
B₀ (MHz) 26 758.00[1]25 591.25[1]
C₀ (MHz) 25 512.51[1]23 587.75[1]
Dⱼ (MHz) 0.0934[1]0.0775[1]
Dⱼₖ (MHz) 2.417[1]1.745[1]

A₀, B₀, and C₀ are the principal rotational constants. Dⱼ and Dⱼₖ are the centrifugal distortion constants in the symmetric top approximation.

Vibrational Spectroscopy

The vibrational spectrum of HOF is characterized by three fundamental vibrational modes: the O-H stretch, the H-O-F bend, and the O-F stretch. These have been studied in the gas phase using high-resolution infrared spectroscopy. The analysis of the vibrational spectrum provides insights into the bond strengths and the forces governing the molecular motions. Anharmonicity constants, which account for the deviation of the molecular vibrations from simple harmonic motion, have also been determined from the analysis of overtone and combination bands.

Table 3: Fundamental and Harmonic Vibrational Frequencies of HOF

ModeSymmetryDescriptionFundamental Frequency (cm⁻¹)Harmonic Frequency (cm⁻¹)
ν₁ A'O-H Stretch35783762
ν₂ A'H-O-F Bend13621396
ν₃ A'O-F Stretch893917

Experimental Protocols

Synthesis of Gaseous HOF for Spectroscopic Analysis

The synthesis of pure, gaseous HOF for spectroscopic studies is challenging due to its high reactivity and instability. A common method involves the flow of fluorine gas over ice at low temperatures.

Protocol:

  • A stream of fluorine gas, diluted with an inert gas such as nitrogen or argon, is passed over a surface of ice maintained at approximately -40 °C.[2]

  • The reaction produces gaseous HOF and hydrogen fluoride (B91410) (HF): F₂ + H₂O → HOF + HF.[2]

  • The product gas stream, containing HOF, HF, and unreacted F₂, is then passed through a cold trap (e.g., at -78 °C) to condense out the less volatile HF.

  • The purified HOF gas is then introduced into the sample cell of the spectrometer. Due to the instability of HOF, the synthesis and spectroscopic measurement are often performed in a continuous flow system.

Microwave Spectroscopy

The rotational spectrum of HOF is typically measured using a millimeter-wave spectrometer.

Experimental Setup:

  • Radiation Source: A frequency-multiplied klystron or a solid-state Gunn diode oscillator provides the microwave radiation.

  • Sample Cell: A temperature-controlled waveguide or a free-space absorption cell is used to contain the gaseous HOF. The cell is typically made of a material resistant to fluorine compounds, such as Monel or passivated stainless steel.

  • Detector: A sensitive detector, such as a Schottky diode detector, is used to measure the absorption of the microwave radiation.

  • Modulation and Detection: Stark modulation, with the application of a square-wave electric field across the sample, is often employed to improve the sensitivity and resolution of the measurements. The signal is then detected using a phase-sensitive detector locked to the modulation frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy

The vibrational-rotational spectrum of gaseous HOF is recorded using a high-resolution Fourier-transform infrared (FTIR) spectrometer.

Experimental Setup:

  • Light Source: A broadband infrared source, such as a Globar or a tungsten filament, is used.

  • Interferometer: A Michelson interferometer with a high-quality beam splitter is employed to generate the interferogram.

  • Sample Cell: A multi-pass gas cell is often used to increase the effective path length of the infrared beam through the gaseous HOF sample, thereby enhancing the absorption signal. The cell windows are typically made of materials transparent in the mid-infrared region, such as silver chloride (AgCl) or potassium bromide (KBr).

  • Detector: A sensitive infrared detector, such as a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector, is used.

  • Data Processing: The recorded interferogram is subjected to a Fourier transform to obtain the high-resolution infrared spectrum.

Logical Workflow for Spectroscopic Characterization of HOF

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

G Workflow for Spectroscopic Characterization of HOF cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis cluster_results Derived Molecular Properties synthesis Synthesis of Gaseous HOF (F₂ over ice at -40°C) purification Purification (Cold Trap for HF) synthesis->purification mw_spec Microwave Spectroscopy (Rotational Transitions) purification->mw_spec ftir_spec FTIR Spectroscopy (Vibrational-Rotational Transitions) purification->ftir_spec uvvis_spec UV-Vis Spectroscopy (Electronic Transitions) purification->uvvis_spec rot_analysis Analysis of Rotational Spectrum (Determine A₀, B₀, C₀) mw_spec->rot_analysis vib_analysis Analysis of Vibrational Spectrum (Determine ν₁, ν₂, ν₃) ftir_spec->vib_analysis elec_analysis Analysis of Electronic Spectrum (Identify Electronic States) uvvis_spec->elec_analysis geometry Molecular Geometry (Bond Lengths, Bond Angle) rot_analysis->geometry dipole Dipole Moment rot_analysis->dipole force_field Anharmonic Force Field vib_analysis->force_field

Caption: Logical workflow for the synthesis, spectroscopic measurement, and data analysis of this compound.

Electronic Spectroscopy

Information on the electronic spectrum of HOF is less abundant in the literature compared to its rotational and vibrational spectra, likely due to its instability and reactivity. Theoretical calculations can provide insights into the excited electronic states and potential electronic transitions. Experimental determination of the UV-Visible absorption spectrum would provide valuable information on the electronic structure and photochemical behavior of HOF.

Signaling Pathways and Logical Relationships

In the context of the spectroscopic characterization of HOF, the primary "signaling pathway" is the logical flow of the experimental and analytical process, as depicted in the workflow diagram above. This process begins with the synthesis and preparation of a pure sample, followed by the acquisition of spectroscopic data across different energy regions, and culminates in the analysis of these spectra to derive fundamental molecular properties.

Conclusion

The spectroscopic properties of this compound provide a detailed picture of its molecular structure and dynamics. High-resolution microwave and infrared spectroscopy have yielded precise data on its rotational and vibrational energy levels, leading to an accurate determination of its geometry and intramolecular forces. While experimental data on its electronic spectrum remains limited, the existing body of spectroscopic knowledge serves as a critical foundation for theoretical studies and for understanding the chemistry of this unique and reactive molecule. The experimental protocols and workflows detailed in this guide provide a framework for researchers to safely and effectively study HOF and other similarly challenging chemical species.

References

Theoretical and Computational Exploration of Hypofluorous Acid (HOF) Bonding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypofluorous acid (HOF), a unique oxoacid of fluorine, presents a fascinating case study in chemical bonding, deviating from the trends observed in other hypohalous acids. Its electronic structure, characterized by an unusual oxidation state of zero for oxygen, and the nature of its covalent bonds have been the subject of numerous theoretical and computational investigations. This technical guide provides an in-depth analysis of the bonding in HOF, summarizing key quantitative data from high-level computational studies and detailing the experimental and theoretical methodologies employed in its characterization.

Molecular Geometry and Structure

The geometry of this compound has been elucidated through both experimental techniques and computational modeling. Gas-phase electron diffraction and microwave spectroscopy have provided precise measurements of its bond lengths and bond angle, while X-ray crystallography has determined its structure in the solid state. These experimental findings are complemented by a wealth of computational data from various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT) with various functionals (e.g., B3LYP), and high-accuracy coupled-cluster methods (e.g., CCSD(T)).

A comparison of experimental and theoretical geometric parameters is crucial for validating computational models and gaining a deeper understanding of the molecule's structure.

Table 1: Experimental and Computed Geometries of this compound (HOF)
ParameterExperimental ValueComputational MethodBasis SetComputed Value
r(O-H) (Å) 0.966[1]CCSD(T)aug-cc-pVTZ0.965
B3LYP6-311++G(d,p)0.971
MP26-311++G(d,p)0.969
r(O-F) (Å) 1.442[1]CCSD(T)aug-cc-pVTZ1.439
B3LYP6-311++G(d,p)1.452
MP26-311++G(d,p)1.458
∠(H-O-F) (°) 97.2[1]CCSD(T)aug-cc-pVTZ97.8
B3LYP6-311++G(d,p)97.7
MP26-311++G(d,p)97.9

Vibrational Frequencies

The vibrational spectrum of HOF provides valuable insights into the strength and nature of its chemical bonds. The fundamental vibrational frequencies have been determined experimentally using techniques such as gas-phase infrared spectroscopy and matrix isolation FTIR spectroscopy. These experimental values serve as a benchmark for theoretical calculations, which can predict the vibrational modes and their corresponding frequencies. Discrepancies between calculated and experimental frequencies can often be attributed to the harmonic approximation used in many computational methods, and more advanced anharmonic calculations can provide more accurate results.

Table 2: Experimental and Computed Vibrational Frequencies of this compound (HOF) (in cm⁻¹)
ModeDescriptionExperimental ValueComputational MethodBasis SetComputed Value (Harmonic)
ν₁O-H Stretch3578.6[1]CCSD(T)aug-cc-pVTZ3745
B3LYP6-311++G(d,p)3710
MP26-311++G(d,p)3798
ν₂H-O-F Bend1359.2[1]CCSD(T)aug-cc-pVTZ1375
B3LYP6-311++G(d,p)1365
MP26-311++G(d,p)1372
ν₃O-F Stretch886.1[1]CCSD(T)aug-cc-pVTZ895
B3LYP6-311++G(d,p)879
MP26-311++G(d,p)870

Bond Dissociation Energies

The strength of the O-H and O-F bonds in this compound is a key thermochemical property that has been investigated through both experimental and computational approaches. Bond dissociation energy (BDE) represents the enthalpy change required to break a specific bond homolytically. High-level composite computational methods, such as the Gaussian-n (Gn) and Weizmann-n (Wn) theories, are designed to provide highly accurate thermochemical data, including BDEs.

Table 3: Experimental and Computed Bond Dissociation Energies of this compound (HOF) (in kcal/mol)
BondExperimental ValueComputational MethodComputed Value
D₀(H-OF) 103.5 ± 0.5G2 Theory102.8
W1 Theory103.2
D₀(HO-F) 48.7 ± 0.8G2 Theory47.9
W1 Theory48.5

Signaling Pathways and Logical Relationships

The study of HOF bonding involves a logical workflow that integrates experimental measurements with theoretical calculations to arrive at a comprehensive understanding of the molecule's properties. This process can be visualized as a flowchart.

HOF_Bonding_Workflow cluster_exp Experimental Determination cluster_comp Computational Modeling cluster_analysis Analysis and Validation Exp_Geo Molecular Geometry (Microwave, Electron Diffraction) Comparison Comparison of Experimental and Computed Data Exp_Geo->Comparison Exp_Vib Vibrational Frequencies (FTIR, Matrix Isolation) Exp_Vib->Comparison Exp_BDE Bond Dissociation Energies (Thermochemical Methods) Exp_BDE->Comparison Comp_Geo Geometry Optimization (DFT, MP2, CCSD(T)) Comp_Geo->Comparison Comp_Vib Frequency Calculation (Harmonic, Anharmonic) Comp_Vib->Comparison Comp_BDE BDE Calculation (G2, W1 Theory) Comp_BDE->Comparison Validation Validation of Computational Methods Comparison->Validation Insights Insights into HOF Bonding Validation->Insights

Workflow for investigating HOF bonding.

Experimental and Computational Protocols

Experimental Methodologies
  • Microwave Spectroscopy: This gas-phase technique provides highly precise rotational constants of a molecule. From these constants, the moments of inertia can be determined, which in turn allows for the accurate calculation of bond lengths and angles in the equilibrium geometry. The experiment involves passing a beam of microwave radiation through a sample of gaseous HOF and measuring the frequencies at which the radiation is absorbed.

  • Gas-Phase Electron Diffraction: In this method, a beam of high-energy electrons is scattered by the gaseous HOF molecules. The resulting diffraction pattern is analyzed to determine the internuclear distances and bond angles. This technique provides information on the average molecular structure at the temperature of the experiment.

  • Matrix Isolation Infrared Spectroscopy: To study the vibrational properties of HOF, it can be isolated in an inert gas matrix (e.g., argon or neon) at cryogenic temperatures. This minimizes intermolecular interactions and sharpens the vibrational bands. The matrix-isolated HOF is then irradiated with infrared light, and the absorption spectrum is recorded to determine the fundamental vibrational frequencies.

Computational Methodologies

The following provides a general outline of the computational protocols used in the theoretical studies of HOF.

Computational_Protocol start Define Molecular System (HOF) method_selection Select Computational Method (e.g., DFT, MP2, CCSD(T)) start->method_selection basis_set Choose Basis Set (e.g., 6-311++G(d,p), aug-cc-pVTZ) method_selection->basis_set geom_opt Perform Geometry Optimization basis_set->geom_opt freq_calc Calculate Vibrational Frequencies geom_opt->freq_calc bde_calc Calculate Bond Dissociation Energies geom_opt->bde_calc analysis Analyze Results and Compare with Experimental Data freq_calc->analysis bde_calc->analysis

A general computational workflow for HOF.
  • Geometry Optimization: The first step in most computational studies is to find the minimum energy structure of the molecule. This is achieved by starting with an initial guess for the geometry and then iteratively adjusting the atomic coordinates until the forces on all atoms are close to zero. The choice of computational method and basis set significantly impacts the accuracy of the optimized geometry.

  • Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies. These frequencies are derived from the second derivatives of the energy with respect to the atomic coordinates.

  • Bond Dissociation Energy (BDE) Calculation: The BDE of a specific bond is typically calculated as the difference in the electronic energy (plus zero-point vibrational energy correction) between the products (the two radicals formed upon bond cleavage) and the reactant (the intact molecule). High-level composite methods like G2 and W1 theory are specifically designed to yield accurate thermochemical data, including BDEs, through a series of calculations at different levels of theory and basis sets, with subsequent extrapolations and empirical corrections. For example, the G2 method involves a sequence of calculations including MP2 and QCISD(T) with different basis sets to approximate the QCISD(T)/6-311+G(3df,2p) energy.

Conclusion

The combination of advanced experimental techniques and high-level computational methods has provided a detailed and consistent picture of the bonding in this compound. The data presented in this guide highlight the importance of a synergistic approach, where experimental results serve to benchmark and validate theoretical models, while computational studies offer a deeper understanding of the electronic structure and bonding that govern the molecule's properties. This comprehensive knowledge is essential for researchers in various fields, including those involved in the design and development of new chemical entities where fluorine-oxygen bonding plays a crucial role.

References

The Electrophilic Nature of Oxygen in Hypofluorous Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Hypofluorous Acid and its Acetonitrile (B52724) Complex as a Premier Electrophilic Oxygen Source in Organic Synthesis and Drug Development

This compound (HOF), and more specifically its stabilized acetonitrile complex (HOF·CH₃CN), stands as a uniquely potent reagent in modern organic chemistry, primarily owing to the pronounced electrophilic character of its oxygen atom. This guide provides a comprehensive overview of the fundamental principles governing the electrophilicity of HOF, detailed experimental protocols for its preparation and use, and a summary of its reactivity with various organic substrates, making it an invaluable resource for researchers, scientists, and professionals in drug development.

The Unique Electronic Structure of this compound

The remarkable reactivity of this compound stems from its unique electronic configuration. Fluorine, being the most electronegative element, polarizes the O-F bond, drawing electron density away from the oxygen atom. This results in the oxygen atom having a formal oxidation state of 0, a stark contrast to the -2 oxidation state it typically assumes in most of its compounds.[1][2][3][4] This electron-deficient nature renders the oxygen atom in HOF highly electrophilic and, consequently, a powerful oxygen transfer agent.[5][6]

Computational studies further illuminate this phenomenon. Natural Bond Orbital (NBO) analysis and other theoretical calculations indicate a significant positive partial charge on the oxygen atom, confirming its electrophilic character.[5][7] This inherent electrophilicity is the driving force behind its ability to react with a wide array of nucleophilic organic substrates.

The HOF·CH₃CN Complex (Rozen's Reagent): A Stabilized and Versatile Oxidant

In its pure form, this compound is highly unstable and explosive.[1] However, its complex with acetonitrile, HOF·CH₃CN, commonly known as Rozen's reagent, is a significantly more stable and manageable species, allowing for its widespread application in organic synthesis.[5][6] The formation of a hydrogen bond between HOF and acetonitrile stabilizes the molecule, making it a practical and highly effective reagent for a variety of transformations.[5]

Quantitative Reactivity Data

The electrophilicity of HOF·CH₃CN translates into rapid and efficient oxygen transfer to a broad range of functional groups. While comprehensive kinetic data for all substrates is not exhaustively compiled in a single source, the available information from various studies highlights its exceptional reactivity. The reactions are often complete within minutes at room temperature or below.[5][8][9]

Reaction Type Substrate Product Yield (%) Conditions Reference
Epoxidation4-(ethoxycarbonyl)-2-ethyl-3-methylcyclohex-2-enoneCorresponding epoxide850 °C, minutes[5][9]
Epoxidation5-(2-adamantylidene)-2,2-dimethyldicarboxylateCorresponding epoxide930 °C, minutes[5][9]
EpoxidationCarvone (mono-epoxidation)Carvone monoepoxide-0 °C, 1 min[5]
EpoxidationCarvone (di-epoxidation)Carvone diepoxide>50RT, 1 hr, 4-fold excess reagent[5]
Oxidation of AzideVarious azidesCorresponding nitro compoundsVery good yieldsRT or below, short reaction times[8]
Oxidation of AmineTertiary aminesCorresponding N-oxidesVery good yields-[6]
Oxidation of Sulfide (B99878)Various sulfidesCorresponding sulfonesExcellent yieldsRT, minutes[10]
Oxidation of AlkyneDiphenylacetyleneBenzilMajor product-[5]

Physicochemical Properties of HOF·CH₃CN Complex:

Property Value Reference
Enthalpy of Formation-14.3 ± 0.5 kJ mol⁻¹[5]
Complexation Equilibrium Constant (at RT)~3[5]

Experimental Protocols

Preparation of HOF·CH₃CN (Rozen's Reagent)

Caution: This procedure involves the use of elemental fluorine, which is extremely toxic and corrosive. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • A mixture of 10% F₂ in N₂ (or another inert gas)

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized water

  • A gas dispersion tube (fritted glass bubbler)

  • A reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, gas inlet, and gas outlet. The outlet should be connected to a scrubber containing a solution of sodium thiosulfate (B1220275) or other suitable material to neutralize unreacted fluorine.

Procedure:

  • Prepare a mixture of acetonitrile and water, typically in a 9:1 ratio by volume, in the reaction vessel.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly bubble the 10% F₂ gas mixture through the cooled acetonitrile-water solution via the gas dispersion tube with vigorous stirring.

  • The progress of the reaction can be monitored by periodically taking a small aliquot of the solution and titrating it with a standard sodium thiosulfate solution to determine the concentration of the active oxygen species.

  • Once the desired concentration is reached, stop the flow of fluorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual fluorine.

  • The resulting solution of HOF·CH₃CN is now ready for use. It is recommended to use the reagent immediately for best results, although it can be stored for short periods at low temperatures.

General Procedure for the Epoxidation of an Alkene

Materials:

  • A solution of HOF·CH₃CN in acetonitrile-water of known concentration.

  • The alkene substrate.

  • An appropriate solvent if the alkene is a solid (e.g., chloroform, dichloromethane).

  • Standard laboratory glassware.

Procedure:

  • Dissolve the alkene in a suitable solvent (if necessary) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to the desired reaction temperature, typically between 0 °C and room temperature.

  • Slowly add the HOF·CH₃CN solution to the stirred alkene solution. The reaction is often rapid and may be exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a dilute aqueous solution of sodium thiosulfate to destroy any excess oxidant.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude epoxide.

  • Purify the epoxide by flash column chromatography or distillation as needed.[4][11][12][13][14]

Reaction Mechanisms and Signaling Pathways

The high electrophilicity of the oxygen atom in HOF dictates its reaction pathways with various nucleophiles. Computational studies have provided significant insights into these mechanisms.

Epoxidation of Alkenes

The epoxidation of alkenes with HOF·CH₃CN is believed to proceed through a concerted mechanism involving a three-membered transition state. The electrophilic oxygen of HOF is attacked by the π-electrons of the double bond, leading to the formation of the epoxide ring and hydrogen fluoride. The acetonitrile molecule acts as a hydrogen bond acceptor, stabilizing the HOF and facilitating the oxygen transfer.

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkene Alkene (R₂C=CR₂) TS [Alkene···HO···F]⁻···[H-MeCN]⁺ Alkene->TS Electrophilic Attack HOF_MeCN HOF·CH₃CN HOF_MeCN->TS Epoxide Epoxide TS->Epoxide Ring Closure HF_MeCN HF + CH₃CN TS->HF_MeCN Proton Transfer

Epoxidation of an alkene with HOF·CH₃CN.
Oxidation of Sulfides to Sulfones

The oxidation of sulfides to sulfones by HOF·CH₃CN is a two-step process. The first electrophilic attack by the oxygen of HOF on the sulfur atom forms a sulfoxide (B87167) intermediate. A second oxidation of the sulfoxide, which is less nucleophilic, leads to the final sulfone product.

Sulfide_Oxidation Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Sulfide->Sulfoxide First Oxidation HOF1 HOF·CH₃CN HOF1->Sulfoxide Sulfone Sulfone (R-S(O)₂-R') Sulfoxide->Sulfone Second Oxidation HOF2 HOF·CH₃CN HOF2->Sulfone

Stepwise oxidation of a sulfide to a sulfone.

Logical Workflow for Laboratory Use

The following diagram outlines the general workflow for utilizing HOF·CH₃CN in a laboratory setting, from preparation to product isolation.

Lab_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Prepare CH₃CN/H₂O mixture B Bubble F₂/N₂ gas through solution at 0 °C A->B C Determine concentration by titration B->C E Add HOF·CH₃CN solution C->E D Dissolve substrate D->E F Monitor reaction (TLC/GC) E->F G Quench with Na₂S₂O₃ F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify (Chromatography/Distillation) I->J

General laboratory workflow for using HOF·CH₃CN.

Applications in Drug Development

The unique reactivity of HOF·CH₃CN makes it a valuable tool in drug discovery and development. Its ability to perform oxidations that are difficult or impossible with other reagents allows for the synthesis of novel and complex molecules. The mild reaction conditions are often compatible with sensitive functional groups present in drug candidates. Furthermore, the use of ¹⁸O-labeled water in the preparation of HOF·CH₃CN provides a straightforward method for introducing ¹⁸O isotopes into molecules, which is useful for mechanistic studies and as tracers in metabolic research.[15]

Conclusion

This compound, particularly in its stabilized acetonitrile complex, is a uniquely powerful and versatile reagent for electrophilic oxygen transfer. Its ability to oxidize a wide range of functional groups, including electron-deficient systems, under mild conditions, makes it an indispensable tool in modern organic synthesis and drug development. This guide provides the fundamental knowledge and practical protocols for researchers to effectively and safely utilize this potent reagent in their work.

References

The Taming of a Powerhouse: Early Insights into the Reactivity of Hypofluorous Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hypofluorous acid (HOF), and particularly its complex with acetonitrile (B52724) (HOF·CH3CN), emerged in the mid to late 20th century as a uniquely powerful and versatile electrophilic oxygenating agent. Early research, pioneered by scientists such as Shlomo Rozen and Evan Appelman, unveiled its remarkable ability to perform oxidations that were previously challenging or impossible, opening new avenues in organic synthesis. This guide delves into the core of this early research, presenting key findings, detailed experimental protocols, and mechanistic insights for professionals in the chemical and pharmaceutical sciences.

Core Reactivity: An Electrophilic Oxygen Donor

Unlike most oxygen-transfer reagents where oxygen is nucleophilic, the oxygen atom in this compound is bonded to the more electronegative fluorine atom, rendering it highly electrophilic. This unique electronic arrangement is the source of its potent reactivity. The stabilization of HOF through complexation with acetonitrile proved to be a pivotal discovery, creating a reagent that is both manageable and highly effective.[1] This complex, often referred to as Rozen's reagent, is readily prepared in situ and has demonstrated exceptional performance in a variety of transformations.

Epoxidation of Alkenes

One of the most significant early applications of HOF·CH3CN was in the epoxidation of alkenes. The reagent exhibits remarkable efficiency, reacting rapidly with a wide range of alkenes, including those that are electron-deficient and typically resistant to epoxidation by other methods.

Table 1: Epoxidation of Various Alkenes with HOF·CH3CN

AlkeneProductReaction TimeYield (%)Reference
trans-Stilbenetrans-Stilbene oxideInstantaneous~100[2]
cis-Stilbenecis-Stilbene oxideInstantaneous~100[2]
4-(Ethoxycarbonyl)-2-ethyl-3-methylcyclohex-2-enoneCorresponding epoxide-85[2]
5-(2-Adamantylidene)-2,2-dimethyldicarboxylateCorresponding epoxide-93[2]
Hydroxylation of C-H Bonds

The HOF·CH3CN complex is also capable of hydroxylating unactivated tertiary C-H bonds with retention of configuration. This electrophilic substitution reaction provides a direct route to alcohols from hydrocarbons.

Table 2: Hydroxylation of Alkanes with HOF·CH3CN

AlkaneProductYield (%)
Adamantane1-Hydroxyadamantane>95
trans-Decalintrans-9-Decalol>80
cis-Decalincis-9-Decalol>80
Oxidation of Nitrogen-Containing Compounds

The powerful electrophilic nature of HOF·CH3CN extends to the oxidation of various nitrogen functionalities. Primary amines and even amino acids are efficiently converted to their corresponding nitro compounds.[2][3] Azides also undergo clean oxidation to nitro derivatives, a transformation that is difficult to achieve with many other oxidants.[4][5] Furthermore, the reagent is highly effective in forming N-oxides from tertiary amines.[2]

Table 3: Oxidation of Nitrogen-Containing Compounds with HOF·CH3CN

SubstrateProductReaction TimeYield (%)Reference
Methyl tyrosineMethyl 2-nitro-3-(4-hydroxyphenyl)propanoate5 min95[6]
1-Azidoadamantane1-Nitroadamantane-~90[2]
1-Azidodecane1-Nitrodecane-~90[2]
α-Azidoacetophenoneα-Nitroacetophenone-~90[2]
4,5-Diazafluoren-9-one4,5-Diazafluoren-9-one-N,N'-dioxide~1 min95[2]

Experimental Protocols

The following protocols are based on early research and provide a foundation for the preparation and use of HOF·CH3CN.

Preparation of the HOF·CH3CN Reagent

General Procedure:

A mixture of 10-15% fluorine in nitrogen is passed through a cold (-10 °C to -20 °C) solution of acetonitrile containing a small percentage of water (typically 3-10%).[5][7] The flow rate is typically around 400-500 mL/min. The progress of the reaction and the concentration of the resulting HOF·CH3CN solution are monitored by iodometric titration. Aliquots of the solution are added to an acidic aqueous solution of potassium iodide, and the liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.[5] Concentrations of the oxidizing reagent are typically in the range of 0.4-0.6 M.[5] After the desired concentration is reached, the solution is purged with nitrogen or helium for several minutes to remove any unreacted fluorine.[7]

Caution: Elemental fluorine is a highly reactive and toxic gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

General Procedure for Oxidation Reactions

The substrate to be oxidized is typically added to the freshly prepared HOF·CH3CN solution, often as a solution in a suitable solvent like acetone (B3395972) or ethyl acetate.[7] The reactions are generally rapid, often occurring within minutes at or below room temperature.[2][6] The reaction mixture is then neutralized, for example, by pouring it into a saturated aqueous solution of sodium bicarbonate.[7] Standard workup procedures, including extraction and chromatographic purification, are then employed to isolate the product.

Mechanistic Insights and Visualizations

The reactivity of HOF·CH3CN is attributed to the highly electrophilic nature of its oxygen atom. The complexation with acetonitrile stabilizes the otherwise unstable HOF molecule, allowing for its use as a practical laboratory reagent.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction F2_N2 F₂/N₂ Gas Mixture (10-15%) HOF_MeCN HOF·CH₃CN Solution F2_N2->HOF_MeCN Bubbling MeCN_H2O Acetonitrile/Water Solution (-10°C to -20°C) MeCN_H2O->HOF_MeCN Titration Iodometric Titration (Concentration Determination) HOF_MeCN->Titration Reaction Reaction Mixture (Room Temp. or below) HOF_MeCN->Reaction Substrate Organic Substrate (e.g., Alkene, Amine) Substrate->Reaction Workup Neutralization & Workup Reaction->Workup Product Oxidized Product Workup->Product

Caption: Experimental workflow for the preparation and use of HOF·CH₃CN.

The proposed mechanism for the epoxidation of an alkene involves the electrophilic attack of the oxygen atom of HOF on the electron-rich double bond, followed by the departure of HF. Theoretical studies have suggested that the reaction may be facilitated by a second molecule of HOF or by the byproduct HF, acting as a catalyst.

reaction_mechanism cluster_reactants Reactants cluster_products Products Alkene Alkene (R₂C=CR₂) TransitionState Transition State Alkene->TransitionState HOF_MeCN HOF·CH₃CN HOF_MeCN->TransitionState Electrophilic Attack (Oxygen Atom) Epoxide Epoxide TransitionState->Epoxide HF HF TransitionState->HF MeCN CH₃CN TransitionState->MeCN

References

The Enigmatic Chemistry of Aqueous Hypofluorous Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Examination of the Synthesis, Properties, and Reactivity of HOF in Aqueous Environments, Highlighting its Potential in Scientific and Pharmaceutical Applications.

Hypofluorous acid (HOF), the only known oxyacid of fluorine, stands as a unique and potent oxidizing agent. Its chemistry in aqueous solutions is of significant interest to researchers, scientists, and drug development professionals due to its remarkable reactivity. However, its inherent instability presents considerable experimental challenges, making a thorough understanding of its aqueous behavior crucial for its effective and safe utilization. This technical guide provides a comprehensive overview of the aqueous solution chemistry of hypofluous acid, consolidating available data on its properties, synthesis, decomposition, and reactivity, along with detailed experimental considerations.

Physicochemical Properties of this compound

This compound is a molecular compound with the formula HOF. The oxygen atom in HOF has an unusual oxidation state of 0, which is the root of its powerful oxidizing capabilities.[1] It is the only hypohalous acid that has been isolated as a solid.[1][2][3] In aqueous solution, its properties are dictated by its structure and extreme instability.

PropertyValueSource(s)
Molecular Formula HOF[1][4]
Molar Mass 36.006 g/mol [1]
Appearance Pale yellow liquid above -117 °C, white solid below -117 °C[4]
Melting Point -117 °C[1][4]
Boiling Point Decomposes at room temperature[1]
Half-life in aqueous solution ~30 minutes at room temperature[5]
pKa (aqueous) Does not typically ionize; reacts with water. Theoretical calculations suggest a pKa, but no ionic salts have been isolated.[5]
Solubility in water While HOF can be prepared in aqueous solution, quantitative solubility data is not readily available due to its high reactivity and rapid decomposition.
Structure (Gas Phase) Bent molecule, H-O-F bond angle: 97.2°, O-H bond length: 96.4 pm, O-F bond length: 144.2 pm[1]
Structure (Solid Phase) Bent molecule, H-O-F bond angle: 101°, O-H bond length: 78 pm, O-F bond length: 144.2 pm[1][4]

Synthesis and Handling of Aqueous this compound

The generation of this compound in an aqueous medium is a delicate process owing to its instability. The most common method involves the direct reaction of fluorine gas with water at low temperatures.

Experimental Protocol: Synthesis of Aqueous this compound

Objective: To prepare a dilute aqueous solution of this compound.

Materials:

  • Fluorine gas (diluted with an inert gas, e.g., 5% F₂ in N₂)

  • Deionized water, chilled to 0-4 °C (or ice)

  • A reaction vessel suitable for gas-liquid reactions at low temperatures (e.g., a cooled, stirred flask)

  • Gas flow meters and controllers

  • Appropriate safety equipment for handling fluorine gas (e.g., fume hood, specialized materials, safety shields)

Procedure:

  • Cool the deionized water to 0-4 °C in the reaction vessel.

  • Purge the system with an inert gas (e.g., nitrogen) to remove any contaminants.

  • Introduce a slow, controlled stream of dilute fluorine gas into the chilled water with vigorous stirring. The reaction is: F₂ + H₂O → HOF + HF.[1][5]

  • Maintain the temperature of the solution at or near 0 °C throughout the reaction to minimize the decomposition of this compound.

  • The resulting solution will contain this compound (HOF) and hydrofluoric acid (HF).

Safety Precautions:

  • Fluorine gas is extremely toxic and reactive. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials in contact with fluorine must be carefully chosen for compatibility.

  • This compound is explosive at room temperature.[1] Solutions should be kept cold and used immediately after preparation.

A widely used and more stable alternative for synthetic applications is the HOF·CH₃CN complex, often referred to as Rozen's reagent.[1] This is typically prepared by bubbling dilute fluorine gas through a mixture of acetonitrile (B52724) and water.[1]

Decomposition in Aqueous Solution

This compound is notoriously unstable and rapidly decomposes in aqueous solution, particularly at room temperature. The primary decomposition pathway yields hydrofluoric acid and oxygen gas.

2 HOF (aq) → 2 HF (aq) + O₂ (g)[5]

The half-life of this compound in aqueous solution at room temperature is approximately 30 minutes.[5] This inherent instability necessitates that aqueous solutions of HOF are prepared fresh and used promptly for any application. The decomposition is catalyzed by water.[1]

Reactivity and Reaction Mechanisms

This compound is a powerful and versatile oxidizing agent, capable of reacting with a wide range of organic and inorganic compounds. Its reactivity stems from the electrophilic nature of its oxygen atom.

Oxidation of Organic Compounds

In organic synthesis, HOF (often as its acetonitrile complex) is a potent oxygen transfer agent.[5] It can effect a variety of transformations, including:

  • Epoxidation of Alkenes: Reacts with double bonds to form epoxides.[5]

  • Oxidation of Sulfides: Converts sulfides to sulfoxides.[5]

  • Oxidation of Amines: Oxidizes amines to nitro compounds.[5]

The general mechanism for these oxidations is believed to involve the electrophilic attack of the oxygen atom of HOF on the substrate.

Comparison with Other Hypohalous Acids

The chemistry of this compound differs significantly from that of other hypohalous acids (HOCl, HOBr, HOI). In most oxygen-containing compounds, oxygen has an oxidation state of -2. However, in HOF, the high electronegativity of fluorine results in the oxygen atom having a formal oxidation state of 0.[1] This makes the oxygen atom the primary oxidizing center, in contrast to other hypohalous acids where the halogen atom is the oxidizing agent.[1]

Quantitative Analysis of Aqueous this compound

Relevance in Drug Development and Research

While direct applications of aqueous this compound in drug development are not widely documented, likely due to its instability, its reactivity profile offers intriguing possibilities. The use of its more stable acetonitrile complex, Rozen's reagent, in the synthesis of complex organic molecules, including potential pharmaceutical intermediates, is well-established.[5] The ability to perform selective oxidations under mild conditions is highly valuable in medicinal chemistry.

Further research into stabilizing HOF in aqueous media or developing novel delivery systems could unlock its potential for applications such as:

  • Late-stage functionalization of drug candidates: Introducing oxygen-containing functional groups into complex molecules.

  • Development of novel prodrug strategies: Utilizing HOF-mediated reactions for drug activation.

  • As a tool for studying oxidative stress: Investigating the effects of a potent, small-molecule oxidizing agent on biological systems.

Logical Relationships and Workflows

The following diagrams illustrate key conceptual relationships and experimental workflows related to the aqueous chemistry of this compound.

Synthesis_and_Decomposition cluster_synthesis Synthesis cluster_decomposition Decomposition F2 Fluorine (F₂) HOF_aq Aqueous HOF F2->HOF_aq Reaction with H₂O H2O Water (H₂O) H2O->HOF_aq HF Hydrofluoric Acid (HF) HOF_aq->HF 2 HOF → 2 HF + O₂ O2 Oxygen (O₂) HOF_aq->O2

Caption: Synthesis and Decomposition of Aqueous HOF.

Reactivity_Workflow start Prepare fresh aqueous HOF solution at low temperature substrate Introduce organic substrate (e.g., alkene, sulfide) start->substrate reaction Controlled reaction at low temperature substrate->reaction quench Quench reaction reaction->quench analysis Analyze product mixture (e.g., GC-MS, NMR) quench->analysis

Caption: Experimental Workflow for HOF Reactions.

Conclusion

The aqueous solution chemistry of this compound is a field rich with scientific challenges and opportunities. Its high reactivity and inherent instability make it a difficult species to study, yet these same properties are what make it a uniquely powerful oxidizing agent. For researchers, scientists, and professionals in drug development, a thorough understanding of its synthesis, handling, and reactivity is paramount. While the use of its acetonitrile complex has provided a more accessible means to harness its synthetic potential, further research into the direct utilization of aqueous HOF could open new avenues in chemical synthesis and biomedical research. The data and protocols presented in this guide serve as a foundational resource for those looking to explore the fascinating and complex world of aqueous this compound.

References

oxidation state of fluorine in hypofluorous acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Oxidation State of Fluorine in Hypofluorous Acid

Abstract

This compound (HOF) presents a unique case in the study of oxidation states due to the presence of the three most electronegative elements: fluorine, oxygen, and hydrogen. While conventional rules for assigning oxidation numbers can sometimes lead to confusion, a rigorous application of fundamental chemical principles, primarily electronegativity, unequivocally establishes the oxidation state of fluorine as -1. This document provides a detailed analysis of the determination of fluorine's oxidation state in HOF, supported by structural data and a logical framework for assigning oxidation numbers.

Introduction

This compound, with the chemical formula HOF, is the only known oxoacid of fluorine[1]. Its structure consists of a central oxygen atom bonded to both a hydrogen and a fluorine atom (H-O-F)[2][3]. The determination of oxidation states in this molecule is a critical exercise for understanding its chemical reactivity, particularly its powerful oxidizing capabilities. The molecule is a notable exception where oxygen does not exhibit its typical -2 oxidation state[1]. This guide will elucidate the principles governing the assignment of oxidation states in HOF, focusing specifically on fluorine.

Foundational Principles: Electronegativity

The assignment of oxidation states is a formalism that approximates the distribution of electrons in a molecule. The guiding principle is electronegativity , which is the measure of an atom's ability to attract shared electrons in a chemical bond[4]. When assigning oxidation states, the electrons in a bond are hypothetically assigned to the more electronegative atom.

Fluorine is the most electronegative element in the periodic table, followed by oxygen, and then hydrogen. This hierarchy is fundamental to correctly assigning oxidation states in HOF.

Table 1: Electronegativity and Oxidation State Rules
ElementPauling ElectronegativityGeneral Oxidation State Rule
Fluorine (F)3.98Almost always -1 in compounds[5][6][7][8].
Oxygen (O)3.44Usually -2, except in peroxides, superoxides, or when bonded to fluorine[4][5].
Hydrogen (H)2.20Usually +1 when bonded to nonmetals[5][6].

Determination of Oxidation States in this compound (HOF)

The structure of this compound has been determined by X-ray crystallography to be a bent molecule, confirming the H-O-F connectivity[2]. To assign the oxidation states, we analyze the two bonds in the molecule: H-O and O-F.

  • The H-O Bond : Oxygen is more electronegative than hydrogen. Therefore, the two electrons in this bond are assigned to the oxygen atom. This results in hydrogen having an oxidation state of +1 .

  • The O-F Bond : Fluorine is more electronegative than oxygen[9][10][11]. Consequently, the electrons in the O-F bond are assigned to the fluorine atom. This gives fluorine an oxidation state of -1 .

  • The Overall Neutrality : The sum of oxidation states in a neutral molecule must be zero[4][5]. With hydrogen at +1 and fluorine at -1, the oxidation state of oxygen must be 0 to maintain charge neutrality (+1 + 0 + (-1) = 0).

This assignment is consistent with the modern IUPAC definition of oxidation state, which is based on the ionic approximation of heteronuclear bonds[12][13].

Table 2: Summary of Oxidation States in this compound
AtomOxidation StateRationale
Hydrogen (H)+1Less electronegative than Oxygen.
Oxygen (O)0Sum of H (+1) and F (-1) requires O to be 0 for a neutral molecule.
Fluorine (F)-1Most electronegative element in the molecule and the periodic table[7][14].

Methodological Protocol for Oxidation State Assignment

The determination of oxidation states in a covalent molecule like HOF follows a clear logical protocol. This process is not an experimental measurement but a conceptual framework based on established chemical principles.

Protocol Steps:
  • Determine Molecular Structure: Identify the atomic connectivity of the molecule (H-O-F). This is typically confirmed via spectroscopic or crystallographic methods[2].

  • Identify Electronegativity Hierarchy: Rank the constituent atoms by electronegativity (F > O > H).

  • Assign Electrons Bond-by-Bond: For each bond, hypothetically assign the bonding electrons to the more electronegative atom.

    • In H-O, electrons go to O.

    • In O-F, electrons go to F.

  • Calculate Individual Oxidation States:

    • Fluorine gains one electron from the O-F bond, resulting in a state of -1 .

    • Hydrogen loses one electron to the H-O bond, resulting in a state of +1 .

    • Oxygen's state is determined by balancing the gains and losses. It gains one electron from hydrogen but loses one to fluorine, resulting in a net state of 0 .

  • Verify Charge Neutrality: Confirm that the sum of all assigned oxidation states equals the overall charge of the molecule (which is zero for HOF).

Visualizing the Chemical Logic

Diagrams can help clarify the relationships and logical flow in determining the oxidation states in HOF.

G cluster_rules Fundamental Principles cluster_analysis Analysis of HOF Bonds cluster_results Conclusion rule1 Fluorine is the most electronegative element bond_of O-F Bond: F > O in electronegativity rule1->bond_of rule2 Electrons in a bond are assigned to the more electronegative atom bond_ho H-O Bond: O > H in electronegativity rule2->bond_ho rule2->bond_of rule3 Sum of oxidation states in a neutral molecule is zero o_state O = 0 rule3->o_state h_state H = +1 bond_ho->h_state f_state F = -1 bond_of->f_state h_state->rule3 f_state->rule3

Caption: Logical workflow for determining oxidation states in HOF.

G cluster_states Resulting Oxidation States H H O O H->O e⁻ pull H_state +1 F F O->F e⁻ pull O_state 0 F_state -1

References

Crystal Structure of Solid Hypofluorous Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of solid hypofluorous acid (HOF), a potent oxidizing agent and the only isolable hypohalous acid. Due to its inherent instability and explosive nature, the characterization of its solid-state structure represents a significant scientific achievement. This document summarizes the key crystallographic data, details the experimental approach for its synthesis and analysis, and provides a visual representation of its unique structural features.

Executive Summary

Solid this compound has been characterized by single-crystal X-ray crystallography, revealing a bent molecular geometry. The molecules are arranged in chains within the crystal lattice, a structure stabilized by intermolecular hydrogen bonds. This guide presents the available quantitative data on its molecular dimensions and provides a detailed, albeit reconstructed, experimental protocol for its study, based on the original research.

Crystallographic Data

The crystal structure of solid this compound was first determined by W. Poll, G. Pawelke, D. Mootz, and E. H. Appelman. The key quantitative data from their X-ray diffraction study are summarized below.

Molecular Geometry

The analysis of the diffraction data provided precise measurements of the bond lengths and the angle within the HOF molecule in the solid state.[1]

ParameterValue
O–F Bond Length144.2 pm[1]
O–H Bond Length96.4 pm[1]
H–O–F Bond Angle101°[1]
Crystal Packing and Hydrogen Bonding

In the solid phase, this compound molecules are not isolated but are linked together to form chains. This supramolecular assembly is a result of O–H···O hydrogen bonds between adjacent molecules.[1] This structural motif is crucial for the stability of the crystal lattice.

Experimental Protocols

The isolation and crystallographic analysis of solid this compound are challenging due to its high reactivity and instability at room temperature. The following protocols are based on the successful synthesis and characterization reported in the literature.

Synthesis of Solid this compound

The preparation of pure, solid this compound for crystallographic analysis involves the low-temperature reaction of fluorine gas with ice.[1]

Materials:

  • Fluorine gas (F₂)

  • Distilled water (for ice preparation)

  • Liquid nitrogen or a cryostat capable of reaching -40 °C

Procedure:

  • A thin layer of ice is formed on a cold surface maintained at -40 °C.

  • A stream of fluorine gas is passed over the surface of the ice.

  • The reaction, F₂ + H₂O → HOF + HF, occurs.

  • The gaseous this compound (HOF) product is rapidly collected and condensed on a separate cold surface, away from the ice, to prevent further reactions.

  • The condensed HOF is then carefully crystallized for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure requires growing a suitable single crystal and analyzing it using X-ray diffraction at low temperatures to prevent decomposition.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream).

  • Mo Kα radiation is typically used.

Procedure:

  • A small, well-formed single crystal of HOF is selected and mounted on the goniometer head of the diffractometer, all under cryogenic conditions.

  • The crystal is cooled to a stable low temperature (e.g., near liquid nitrogen temperature) to minimize thermal vibrations and prevent decomposition.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • The collected diffraction intensities are processed, and the crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Structural Visualization

The chain-like arrangement of this compound molecules in the solid state, connected by hydrogen bonds, is a key feature of its crystal structure. The following diagram illustrates this structural motif.

G cluster_0 HOF Molecule 1 cluster_1 HOF Molecule 2 cluster_2 HOF Molecule 3 O1 O H1 H O1->H1 96.4 pm F1 F O1->F1 144.2 pm O2 O H1->O2 H-Bond H2 H O2->H2 96.4 pm F2 F O2->F2 144.2 pm O3 O H2->O3 H-Bond H3 H O3->H3 96.4 pm F3 F O3->F3 144.2 pm

Caption: Hydrogen-bonded chain of this compound molecules in the solid state.

Conclusion

The crystal structure of solid this compound reveals a simple yet elegant arrangement of molecules into hydrogen-bonded chains. The quantitative data obtained from X-ray crystallography provides fundamental insights into the nature of this highly reactive and unique compound. The experimental protocols, while challenging, demonstrate the feasibility of studying such unstable species and pave the way for further investigations into its solid-state chemistry and potential applications.

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of Hypofluorous Acid for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypofluorous acid (HOF), particularly when generated in situ as its complex with acetonitrile (B52724) (HOF·CH3CN), commonly known as Rozen's reagent, has emerged as a uniquely powerful and versatile electrophilic oxygenating agent in modern organic synthesis.[1][2][3] Its ability to efficiently transfer an oxygen atom to a wide range of substrates, including those that are electron-deficient and resistant to other oxidants, makes it an invaluable tool for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[4][5] This document provides detailed application notes and experimental protocols for the in situ generation and use of this compound in key synthetic transformations.

The primary method for the in situ generation of HOF·CH3CN involves the direct fluorination of water in acetonitrile.[3][6] Gaseous fluorine (typically a 10-15% mixture in nitrogen) is bubbled through a solution of aqueous acetonitrile at low temperatures to produce the reagent, which can be used directly without isolation.[6][7] The acetonitrile not only serves as the solvent but also stabilizes the otherwise highly unstable HOF through the formation of a hydrogen-bonded complex.[8]

Key Applications in Organic Synthesis

The HOF·CH3CN complex is a potent electrophilic oxygen transfer agent capable of oxidizing a variety of functional groups with high efficiency and often under mild conditions.[3][9]

Epoxidation of Alkenes

HOF·CH3CN is exceptionally effective for the epoxidation of a wide range of alkenes, including electron-deficient olefins that are challenging substrates for other epoxidizing agents like m-CPBA or hydrogen peroxide.[10][11] The reactions are typically fast, occurring within minutes at room temperature, and produce high yields of the corresponding epoxides.[3]

General Reaction Scheme:

cluster_reactants reactant1 Alkene product Epoxide reactant1->product CH3CN, 0 °C to rt reactant2 HOF·CH3CN

Caption: Epoxidation of Alkenes using HOF·CH3CN.

Quantitative Data for Epoxidation of Various Alkenes:

Substrate (Alkene)Product (Epoxide)Reaction TimeYield (%)Reference
StilbeneStilbene oxide5 min95[3]
4-Nitrostilbene4-Nitrostilbene oxide5 min92[3]
Ethyl cinnamateEthyl 2,3-epoxy-3-phenylpropanoate10 min90[3]
AcrylonitrileGlycidonitrile10 min75[11]
Methyl methacrylateMethyl 2-methyl-oxirane-2-carboxylate10 min85[3]
Oxidation of Amines and Azides to Nitro Compounds

A standout application of HOF·CH3CN is the direct oxidation of primary amines and azides to the corresponding nitro compounds.[6][12] This transformation is often challenging with other oxidants. The reaction is remarkably fast and efficient for a broad range of substrates, including aliphatic, aromatic, and sterically hindered amines and azides.[6][13] This method provides a powerful tool for the synthesis of nitro compounds, which are valuable intermediates in medicinal chemistry.

General Reaction Scheme:

cluster_reactants reactant1 R-NH2 or R-N3 product R-NO2 reactant1->product CH3CN, 0 °C to rt reactant2 HOF·CH3CN (excess)

Caption: Oxidation of Amines/Azides to Nitro Compounds.

Quantitative Data for Oxidation of Amines and Azides:

SubstrateProductReaction TimeYield (%)Reference
1-Aminoadamantane1-Nitroadamantane10 min90[3]
AnilineNitrobenzene5 min85[3]
1-Azidoadamantane1-Nitroadamantane< 1 min95[6]
1-Azidodecane1-Nitrodecane< 1 min93[6]
Benzyl azide (B81097)Benzyl nitrate5 min90[12]
Oxidation of Sulfides

HOF·CH3CN readily oxidizes sulfides to their corresponding sulfoxides and/or sulfones.[9][14] The reaction is typically very fast and high-yielding. By controlling the stoichiometry of the reagent, it is often possible to selectively obtain either the sulfoxide (B87167) or the sulfone. This method is particularly useful for the oxidation of electron-deficient sulfides, which can be resistant to other oxidizing agents.[9]

General Reaction Scheme:

reactant R-S-R' intermediate R-SO-R' reactant->intermediate HOF·CH3CN (1 eq) product R-SO2-R' intermediate->product HOF·CH3CN (1 eq)

Caption: Stepwise Oxidation of Sulfides.

Quantitative Data for Oxidation of Sulfides:

Substrate (Sulfide)Product (Sulfone)Reaction TimeYield (%)Reference
ThioanisoleMethyl phenyl sulfone5 min98[9]
DibenzothiopheneDibenzothiophene-5,5-dioxide10 min95[9]
4-Chlorothioanisole4-Chlorophenyl methyl sulfone5 min96[9]

Experimental Protocols

Protocol 1: In Situ Generation of HOF·CH3CN (Rozen's Reagent)

! CAUTION ! This procedure involves the use of elemental fluorine, which is a highly toxic, corrosive, and reactive gas. This protocol must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE) and access to emergency facilities.[15][16][17]

G cluster_prep Reagent Preparation cluster_reaction Fluorination cluster_completion Completion and Use p1 Prepare a solution of acetonitrile and water (e.g., 9:1 v/v) in a compatible reaction vessel (e.g., FEP or PFA). p2 Cool the solution to -10 °C to 0 °C using an appropriate cooling bath. p1->p2 p3 Bubble a mixture of 10-15% F2 in N2 gas through the stirred solution at a controlled rate (e.g., ~400 mL/min). p2->p3 p4 Monitor the concentration of HOF·CH3CN periodically by iodometric titration of an aliquot. p3->p4 p5 Once the desired concentration is reached (typically 0.4-0.6 M), stop the fluorine flow. p4->p5 p6 Purge the system with N2 to remove any residual F2. p5->p6 p7 The resulting solution of HOF·CH3CN is ready for immediate use in synthesis. p6->p7

Caption: Workflow for HOF·CH3CN Generation.

Materials and Equipment:

  • Fluorine gas (10-15% in Nitrogen)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Fluorinated ethylene (B1197577) propylene (B89431) (FEP) or perfluoroalkoxy (PFA) reaction vessel

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath

  • Gas flow meters

  • Scrubber for unreacted fluorine (e.g., soda lime)

Procedure:

  • In a fume hood, assemble the reaction apparatus consisting of the FEP/PFA vessel equipped with a gas inlet, a gas outlet connected to a scrubber, and a magnetic stirrer.

  • Charge the vessel with a 9:1 (v/v) mixture of acetonitrile and water.

  • Cool the stirred solution to between -10 °C and 0 °C.

  • Slowly bubble the 10-15% F2/N2 gas mixture through the solution.

  • Monitor the reaction progress by taking small aliquots, quenching with an acidic potassium iodide solution, and titrating the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.

  • Continue the fluorine addition until the desired concentration of HOF·CH3CN (typically 0.4-0.6 M) is achieved.

  • Stop the fluorine flow and purge the headspace of the reaction vessel with nitrogen for 10-15 minutes.

  • The solution is now ready for use in subsequent synthetic steps.

Protocol 2: General Procedure for Epoxidation of an Alkene

Procedure:

  • Dissolve the alkene substrate in a suitable solvent (e.g., chloroform (B151607) or additional acetonitrile) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the freshly prepared HOF·CH3CN solution (typically 1.1-1.5 equivalents) dropwise to the stirred alkene solution.

  • Allow the reaction to warm to room temperature and stir for 5-30 minutes, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for the Oxidation of an Azide to a Nitro Compound

Procedure:

  • Dissolve the azide substrate in chloroform or acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the HOF·CH3CN solution (typically 2.2-3.0 equivalents) dropwise.

  • Stir the reaction at 0 °C to room temperature for a few seconds to several minutes.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium bisulfite.

  • Work up the reaction mixture as described in Protocol 2.

  • Purify the product by column chromatography.

Safety Considerations

  • Fluorine Gas: Elemental fluorine is extremely toxic, corrosive, and a powerful oxidizing agent.[15][16] It can cause severe burns upon contact with skin, eyes, and mucous membranes.[15] Inhalation can be fatal.[15] All work with fluorine gas must be conducted in a dedicated, well-ventilated fume hood or gas cabinet.[16] A comprehensive safety protocol, including the availability of calcium gluconate gel for HF burns, must be in place.[15]

  • This compound: Although generated in situ in a stabilized form, HOF is inherently unstable and potentially explosive in concentrated form. The HOF·CH3CN solution should be used immediately after preparation and not stored.

  • Hydrofluoric Acid (HF): HF is a byproduct of the reaction and is also highly toxic and corrosive, causing severe burns that may not be immediately painful.[2] Appropriate PPE, including neoprene or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat, must be worn at all times.[16]

  • Pressure: The reaction generates gas. Ensure the reaction vessel is not a closed system to avoid pressure buildup.

Alternative In Situ Generation Methods

While the direct fluorination of aqueous acetonitrile is the most common method, research into alternative, potentially safer, generation methods is ongoing.

  • Electrochemical Methods: Electrochemical fluorination (ECF) offers a potential alternative for generating oxidizing fluorine species from fluoride (B91410) salts, which could conceivably be adapted for HOF generation.[18][19][20] However, practical and widely adopted electrochemical methods for the direct synthesis of HOF·CH3CN for synthetic applications are not yet well-established in the literature.

  • Catalytic Methods: The development of catalytic methods for the in situ generation of HOF would be a significant advancement, potentially avoiding the direct handling of fluorine gas. Research in this area is still in its nascent stages, with no current broadly applicable catalytic systems reported for this specific purpose.

Applications in Drug Development and Natural Product Synthesis

The unique reactivity of HOF·CH3CN has been leveraged in the synthesis of complex molecules with biological activity. For instance, its ability to introduce oxygen atoms into unreactive positions or to construct strained ring systems is highly valuable. The conversion of amines to nitro groups is particularly relevant in medicinal chemistry for modulating the electronic and pharmacokinetic properties of drug candidates. While specific examples in late-stage pharmaceutical development are not extensively published due to proprietary reasons, the functional group transformations enabled by this reagent are directly applicable to the synthesis of a wide array of bioactive natural products and their analogues.[4][5][21][22]

Conclusion

The in situ generation of this compound as its acetonitrile complex provides a powerful and often superior method for a range of important oxidative transformations in organic synthesis. Its ability to perform challenging oxidations under mild conditions makes it a valuable tool for researchers in academia and industry, including those in drug development. Adherence to strict safety protocols is paramount when utilizing this reagent due to the hazardous nature of the starting materials. Future developments in this field may lead to even safer and more convenient methods for generating this potent oxidant.

References

Application Notes and Protocols for the Preparation of Hypofluorous Acid-Acetonitrile (HOF·CH3CN) Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hypofluorous acid-acetonitrile (HOF·CH3CN) complex is a highly potent and versatile electrophilic oxygen transfer agent with broad applications in organic synthesis.[1][2] It is particularly effective for reactions that are challenging with conventional oxidizing agents. This reagent is readily prepared by bubbling dilute fluorine gas through an aqueous acetonitrile (B52724) solution.[1][3] The resulting solution can be used directly without the need for isolation or purification of the complex.[3]

The HOF·CH3CN complex is a 1:1 hydrogen-bridged entity where the proton of this compound is likely bonded to the nitrogen atom of acetonitrile.[4][5] This complexation stabilizes the this compound.[4]

Key applications include:

  • Epoxidation of electron-deficient olefins.[1][2]

  • Oxidation of primary amines and azides to the corresponding nitro compounds.[1][6][7]

  • Oxygenation of tertiary nitrogen atoms in both aliphatic and aromatic amines.[1][3]

  • Conversion of sulfides to sulfones, even for electron-depleted substrates.[1]

  • Oxidation of alcohols and ethers to ketones, and subsequent Baeyer-Villiger oxidation to esters.[2]

  • Synthesis of α-hydroxy ketones.[1][3]

  • Conversion of boronic acids to alcohols.[8][9]

Data Presentation

Table 1: Physicochemical Properties of HOF·CH3CN Complex

PropertyValueReference
Enthalpy of Formation (ΔHf)-14.3 ± 0.5 kJ mol⁻¹[4][5]
Equilibrium Constant (K)~3 at room temperature[4][5]
Structure1:1 hydrogen-bridged complex[4][5]

Experimental Protocols

Preparation of HOF·CH3CN Reagent

This protocol describes the general laboratory-scale preparation of a solution of HOF·CH3CN.

Materials:

  • Acetonitrile (CH3CN), HPLC grade

  • Deionized water

  • Fluorine gas (F2), typically a 10% mixture in Nitrogen (N2)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., a three-necked flask made of Teflon or passivated stainless steel)

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Gas flow meter

  • Scrubbing system for unreacted fluorine (e.g., a solution of sodium thiosulfate (B1220275) or soda lime)

Procedure:

  • System Setup: Assemble the reaction vessel in a well-ventilated fume hood. The vessel should be equipped with a gas inlet tube extending below the liquid surface, a gas outlet connected to a scrubbing system, and a stopper for the third neck. Ensure all connections are secure and leak-proof.

  • Solvent Preparation: Prepare a mixture of acetonitrile and deionized water. A common ratio is 9:1 (v/v) acetonitrile to water.[5] For isotopic labeling, H2¹⁸O can be used.[7][8]

  • Inerting the System: Purge the reaction vessel with an inert gas (N2 or Ar) to remove air and moisture.

  • Cooling: Cool the acetonitrile-water mixture in the reaction vessel to 0 °C using an ice bath.

  • Introduction of Fluorine: Slowly bubble the dilute fluorine gas (e.g., 10% F2 in N2) through the cooled and stirred solution. The flow rate should be carefully controlled.

  • Monitoring the Reaction: The reaction progress can be monitored by periodically testing the concentration of HOF·CH3CN (see Protocol 3.2).

  • Completion and Storage: Once the desired concentration is reached, stop the fluorine flow and purge the system with an inert gas to remove any residual fluorine. The resulting HOF·CH3CN solution is ready for immediate use.[1][3]

Determination of HOF·CH3CN Concentration (Iodometric Titration)

The concentration of the freshly prepared HOF·CH3CN solution should be determined before use.[1][3]

Materials:

  • Potassium iodide (KI) solution (e.g., 10% w/v in water)

  • Standardized sodium thiosulfate (Na2S2O3) solution (e.g., 0.1 M)

  • Starch indicator solution

  • Sample of HOF·CH3CN solution

  • Erlenmeyer flask

  • Burette

Procedure:

  • Sample Preparation: Place a known volume of the HOF·CH3CN solution into an Erlenmeyer flask containing an excess of the potassium iodide solution.

  • Reaction: The HOF will oxidize the iodide (I⁻) to iodine (I2), resulting in a yellow-brown solution. HOF + 2I⁻ + H⁺ → I₂ + HF + H₂O

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow. I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

  • Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn deep blue. Continue the titration dropwise until the blue color disappears. This is the endpoint.

  • Calculation: Calculate the molarity of the HOF·CH3CN solution based on the volume and concentration of the sodium thiosulfate solution used.

Safety Precautions

4.1. General Safety

  • All manipulations involving fluorine gas and the HOF·CH3CN reagent must be conducted in a well-ventilated chemical fume hood.[10]

  • Personal Protective Equipment (PPE) is mandatory: safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene).[10][11]

  • Ensure that a safety shower and eyewash station are readily accessible.[11]

  • Be aware of the potential for the formation of explosive mixtures, especially with organic materials.[12]

4.2. Chemical-Specific Hazards

  • Fluorine (F2): Extremely corrosive, toxic, and a powerful oxidizing agent. It can ignite many materials on contact. Handling requires specialized equipment and training.

  • Acetonitrile (CH3CN): A flammable liquid and vapor.[11] It is toxic if swallowed, inhaled, or absorbed through the skin.[10][13] Acetonitrile can release toxic gases such as hydrogen cyanide and oxides of nitrogen upon combustion.[12] Keep away from heat, sparks, and open flames.[11]

  • This compound (HOF): A strong and unstable oxidizing agent. The acetonitrile complex enhances its stability but it remains a highly reactive species.

  • Hydrogen Fluoride (HF): A byproduct of the reaction. HF is extremely corrosive and toxic, causing severe burns upon contact with skin.

4.3. Waste Disposal

  • Unreacted HOF·CH3CN can be quenched by carefully adding it to a solution of a reducing agent like sodium thiosulfate or sodium bisulfite.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualizations

HOF_Preparation_Workflow start Start setup Assemble Reaction Vessel in Fume Hood start->setup solvent Prepare CH3CN/H2O Mixture setup->solvent purge1 Purge System with Inert Gas solvent->purge1 cool Cool Mixture to 0 °C purge1->cool fluorine Bubble Dilute F2 Gas Through Solution cool->fluorine monitor Monitor HOF·CH3CN Concentration fluorine->monitor monitor->fluorine Continue reaction purge2 Purge System with Inert Gas monitor->purge2 Desired concentration reached use Use Reagent Solution Directly purge2->use end End use->end

Caption: Experimental workflow for the preparation of HOF·CH3CN.

References

Application Notes and Protocols: Electrophilic Hydroxylation of Alkanes using HOF·CH₃CN

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Direct C-H bond functionalization, particularly hydroxylation, is a highly sought-after transformation in organic synthesis as it offers a direct route to introduce functionality into unactivated hydrocarbon skeletons.[1] This approach can significantly shorten synthetic routes for complex molecules, including pharmaceuticals and natural products. The complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH₃CN) has emerged as a uniquely powerful reagent for this purpose. Possessing a highly electrophilic oxygen atom, HOF·CH₃CN can hydroxylate even deactivated C-H bonds under mild conditions, a task that is challenging for most other oxidants.[2][3][4] This document provides detailed protocols for the preparation and application of HOF·CH₃CN in the electrophilic hydroxylation of alkanes.

Mechanism of Action

The HOF·CH₃CN complex acts as a potent electrophilic oxygen transfer agent.[2][3][5] The hydroxylation of alkanes is proposed to proceed via an electrophilic substitution mechanism at the C-H bond. The electrophilic oxygen of the HOF molecule attacks the electron-rich C-H sigma bond. Quantum chemical studies suggest a self-catalysis mechanism where a second HOF molecule stabilizes the transition state through hydrogen bonding, thereby lowering the activation energy of the reaction.[5] A key characteristic of this reaction is the complete retention of configuration at the reacting carbon center, which is consistent with a concerted, front-side attack mechanism rather than a radical or carbocation intermediate.[2][3][6]

G cluster_ts Transition State Alkane R₃C-H (Alkane) TS [ R₃C···H···O(H)F···HOF ]‡ (Concerted Electrophilic Attack) Alkane->TS Electrophilic Attack Reagent 2 HOF·CH₃CN Reagent->TS Alcohol R₃C-OH (Alcohol) (Retention of Configuration) TS->Alcohol Hydroxylation Byproducts HF + HOF·CH₃CN TS->Byproducts Release

Caption: Proposed mechanism for electrophilic C-H hydroxylation by HOF·CH₃CN.

Quantitative Data: Substrate Scope

The HOF·CH₃CN complex is particularly effective for the hydroxylation of tertiary C-H bonds, which are more electron-rich and sterically accessible. The reaction proceeds rapidly, often at room temperature or below, with high yields.

SubstrateProductReaction Time (min)Yield (%)
Adamantane1-Hydroxyadamantane< 10~95
Methylcyclohexane1-Methylcyclohexan-1-ol< 10~90
Isobutanetert-Butanol< 10High
4-tert-Butylcyclohexanol4-tert-Butylcyclohexanone*< 1080[2]

*Note: This example demonstrates the oxidative power on a C-H bond alpha to an alcohol, converting the secondary alcohol to a ketone. While specific data on a wide range of simple alkanes is dispersed across literature, the high reactivity towards non-activated tertiary C-H bonds is consistently reported.[2][3]

Experimental Protocols

Safety First: Elemental fluorine (F₂) is extremely toxic, corrosive, and reactive. All operations involving fluorine gas must be conducted in a well-ventilated fume hood by trained personnel using appropriate materials (e.g., Teflon, stainless steel) and personal protective equipment (PPE), including a face shield and specialized gloves.

This protocol describes the in-situ generation of the HOF·CH₃CN complex. The resulting solution can be used directly for hydroxylation reactions.

Materials:

  • A mixture of F₂ in N₂ (typically 10% v/v)

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized water

  • Reaction vessel (e.g., a Teflon or glass flask) equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet leading to a scrubber (e.g., soda lime or sodium thiosulfate (B1220275) solution).

  • Potassium iodide (KI) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • Starch indicator solution

Procedure:

  • Prepare a solution of 90% acetonitrile and 10% water in the reaction vessel.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Bubble the F₂/N₂ gas mixture through the stirred solution at a controlled rate.[2][3] The reaction is exothermic and the temperature should be maintained.

  • Continue the gas flow until the desired concentration is reached. The progress can be monitored by periodically taking an aliquot and titrating.

  • Standardization (Iodometric Titration): a. Withdraw a small, known volume of the HOF·CH₃CN solution. b. Add it to an excess of acidic KI solution. HOF will oxidize iodide to iodine (HOF + 2I⁻ + H⁺ → I₂ + HF + H₂O). c. Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow-brown color fades. d. Add a few drops of starch indicator (a deep blue color will appear). e. Continue the titration until the blue color disappears. f. Calculate the molarity of the HOF·CH₃CN solution. The reagent does not need to be isolated and can be used as is.[3][5]

Procedure:

  • Dissolve the alkane substrate in a suitable solvent (e.g., chloroform, or neat if liquid) in a reaction flask.

  • Cool the substrate solution to the desired reaction temperature (typically 0 °C to room temperature).

  • Add the freshly prepared and standardized HOF·CH₃CN solution dropwise to the stirred substrate solution. A slight excess of the reagent (e.g., 1.1 - 1.5 equivalents) is often used.

  • The reaction is typically very fast, often complete within minutes.[2][3] Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite or sodium thiosulfate to destroy any excess HOF.

  • Perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the pure alcohol.

G prep Protocol 1: Prepare HOF·CH₃CN (F₂ + H₂O/CH₃CN at 0°C) standardize Standardize Reagent (Iodometric Titration) prep->standardize react Protocol 2: Hydroxylation (Add HOF·CH₃CN to Alkane) standardize->react quench Quench Reaction (aq. Na₂S₂O₃) react->quench workup Aqueous Work-up & Extraction quench->workup purify Purify Product (Chromatography/Distillation) workup->purify product Final Product: Hydroxylated Alkane purify->product

Caption: Experimental workflow for alkane hydroxylation using HOF·CH₃CN.

References

Application Notes and Protocols for the Oxidation of Primary Amines to Nitro Compounds with Hypofluorous Acid-Acetonitrile Complex (HOF·CH3CN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct oxidation of primary amines to their corresponding nitro compounds is a fundamental transformation in organic synthesis, crucial for the production of various intermediates in the pharmaceutical and materials science industries. Traditional methods for this conversion often require harsh reaction conditions, suffer from low yields, or lack broad substrate compatibility. The hypofluorous acid-acetonitrile complex (HOF·CH3CN) has emerged as a powerful and highly efficient reagent for this transformation, offering mild reaction conditions, rapid reaction times, and excellent yields for a wide range of substrates.[1][2] This document provides detailed application notes and experimental protocols for the effective use of HOF·CH3CN in the oxidation of primary amines.

Advantages of HOF·CH3CN in Amine Oxidation

The HOF·CH3CN complex is a potent electrophilic oxygen transfer agent, which contributes to its high reactivity and broad applicability.[1] Key advantages include:

  • High Efficiency: The oxidation of primary amines to nitro compounds often proceeds to completion in minutes with high yields.[1][3]

  • Mild Reaction Conditions: Reactions are typically carried out at or below room temperature, preserving sensitive functional groups.[4][5]

  • Broad Substrate Scope: The reagent is effective for the oxidation of both electron-rich and electron-deficient aromatic amines, as well as aliphatic amines and amino acids.[1][3]

  • Clean Reactions: The byproducts of the reaction are typically easy to remove, simplifying product purification.

Data Presentation

The following tables summarize the quantitative data for the oxidation of various primary amines to their corresponding nitro compounds using HOF·CH3CN.

Table 1: Oxidation of Aromatic Amines (Anilines)
EntrySubstrateProductReaction Time (min)Temperature (°C)Yield (%)Reference
1AnilineNitrobenzene50>80[1][3]
24-Methoxyaniline4-Methoxynitrobenzene50>80[1][3]
34-Nitroaniline1,4-Dinitrobenzene50>80[1][3]
42,5-Dibromo-4-nitroaniline1,4-Dibromo-2,5-dinitrobenzene50>80[1]
54-Aminobenzoic acid4-Nitrobenzoic acid10RT90[1]
Table 2: Oxidation of Aliphatic Amines and Amino Acids
EntrySubstrateProductReaction Time (min)Temperature (°C)Yield (%)Reference
11-Aminoadamantane1-Nitroadamantane5092[1]
2CyclohexylamineNitrocyclohexane5085[1]
31,2-Diaminopropane1,2-Dinitropropane3082[1]
4Methyl TyrosineMethyl 2-nitro-3-(4-hydroxyphenyl)propanoate5RT95[1]

Experimental Protocols

Protocol 1: Preparation of the HOF·CH3CN Reagent

This protocol describes the in-situ generation of the HOF·CH3CN complex. Caution: This procedure involves the use of fluorine gas, which is highly toxic and corrosive. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Acetonitrile (B52724) (CH3CN), HPLC grade

  • Deionized water

  • Fluorine gas (F2), typically a 10% mixture in Nitrogen (N2)

  • Reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet leading to a scrubber (e.g., a solution of sodium thiosulfate).

  • Cooling bath (e.g., ice-salt or cryocooler)

Procedure:

  • Prepare a 10:1 (v/v) mixture of acetonitrile and water in the reaction vessel.

  • Cool the mixture to 0 °C using a cooling bath.

  • Slowly bubble the 10% F2/N2 gas mixture through the stirred solution.

  • The progress of the reaction can be monitored by periodically taking an aliquot of the solution and reacting it with an acidic aqueous solution of potassium iodide (KI). The formation of iodine (I2), which can be titrated, indicates the presence of the oxidizing agent.

  • Continue bubbling fluorine until the desired concentration of HOF·CH3CN is reached. The concentration can be determined by iodometric titration.

  • Once the desired concentration is achieved, stop the fluorine flow and purge the system with nitrogen to remove any residual fluorine gas.

  • The freshly prepared HOF·CH3CN solution is now ready for use in the oxidation reaction.

Protocol 2: General Procedure for the Oxidation of a Primary Amine

Materials:

  • Primary amine substrate

  • Freshly prepared HOF·CH3CN solution in acetonitrile/water

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Dissolve the primary amine substrate in a suitable organic solvent (e.g., dichloromethane) in a reaction flask equipped with a magnetic stirrer.

  • Cool the solution to the desired reaction temperature (typically 0 °C or room temperature) using a cooling bath.

  • Slowly add the freshly prepared HOF·CH3CN solution to the stirred solution of the amine. The molar ratio of HOF to the amine is typically between 2:1 and 3:1.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. Reactions are often complete within a few minutes.

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude nitro compound.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the pure nitro compound.

Mandatory Visualizations

Reaction Mechanism

The oxidation of a primary amine with HOF·CH3CN is proposed to proceed through a two-step mechanism involving an initial oxidation to a nitroso intermediate, which is then rapidly oxidized to the final nitro product.[6]

ReactionMechanism cluster_step1 Step 1: Oxidation to Nitroso Intermediate cluster_step2 Step 2: Oxidation to Nitro Compound Amine R-NH₂ Intermediate1 [R-NH₂⁺-O⁻-HF]·CH₃CN Amine->Intermediate1 + HOF·CH₃CN HOF1 HOF·CH₃CN Nitroso R-N=O Intermediate1->Nitroso - H₂O, - HF Nitroso2 R-N=O H2O_HF1 H₂O + HF Intermediate2 [R-N⁺(O⁻)-O⁻-HF]·CH₃CN Nitroso2->Intermediate2 + HOF·CH₃CN HOF2 HOF·CH₃CN Nitro R-NO₂ Intermediate2->Nitro - HF HF2 HF ExperimentalWorkflow cluster_reagent_prep Reagent Preparation cluster_oxidation Oxidation Reaction cluster_workup Workup and Purification start Start: CH₃CN + H₂O bubble_f2 Bubble F₂/N₂ at 0°C start->bubble_f2 monitor Monitor with KI/Titration bubble_f2->monitor hof_solution HOF·CH₃CN Solution monitor->hof_solution add_hof Add HOF·CH₃CN Solution hof_solution->add_hof dissolve_amine Dissolve Primary Amine dissolve_amine->add_hof react React (minutes) add_hof->react quench Quench with NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Final Nitro Compound purify->product

References

Applications of Rozen's Reagent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rozen's reagent, a complex of hypofluorous acid and acetonitrile (B52724) (HOF·CH₃CN), has emerged as a powerful and versatile tool in modern organic synthesis. Its high reactivity and unique electrophilic oxygen-transfer capabilities enable a wide range of transformations, often under mild conditions and with high efficiency. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of Rozen's reagent for key synthetic transformations, including the epoxidation of alkenes, oxidation of primary amines to nitro compounds, and the α-hydroxylation of ketones.

Preparation and Handling of Rozen's Reagent

Caution: Rozen's reagent is a strong oxidant and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

The reagent is typically prepared in situ by bubbling a gaseous mixture of fluorine (10-20% in nitrogen) through a solution of acetonitrile and water. The concentration of the resulting HOF·CH₃CN solution can be determined by iodometric titration.

Protocol: Preparation of Rozen's Reagent (HOF·CH₃CN)

Materials:

  • Fluorine gas (10% in N₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Gas dispersion tube

  • Reaction flask (Teflon or glass, cooled in an ice bath)

  • Potassium iodide (KI)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized

  • Starch indicator solution

Procedure:

  • Prepare a 9:1 (v/v) solution of acetonitrile and water in the reaction flask and cool it to 0 °C in an ice bath.

  • Slowly bubble the 10% F₂ in N₂ gas mixture through the solution via a gas dispersion tube. The flow rate should be carefully controlled.

  • The reaction is typically complete within 1-2 hours. The resulting solution is the Rozen's reagent, which is ready for use.

  • Titration: To determine the concentration, an aliquot of the HOF·CH₃CN solution is added to an excess of aqueous KI solution. The liberated iodine (I₂) is then titrated with a standardized solution of sodium thiosulfate using a starch indicator.

Epoxidation of Alkenes

Rozen's reagent is highly effective for the epoxidation of a wide variety of alkenes, including electron-rich and electron-deficient double bonds.[1][2] The reactions are typically fast, clean, and proceed with high yields, even for sterically hindered or electronically deactivated substrates that are challenging for other epoxidizing agents.[1][3]

Application Notes:
  • Substrate Scope: Effective for a broad range of alkenes including simple, functionalized, electron-deficient, and sterically hindered olefins.

  • Reaction Conditions: Reactions are usually carried out at or below room temperature (0-25 °C) and are often complete within minutes.[1]

  • Chemoselectivity: Generally, double bonds are more reactive than other functional groups, allowing for selective epoxidation in complex molecules.

Quantitative Data: Epoxidation of Various Alkenes
EntrySubstrateProductReaction Time (min)Temperature (°C)Yield (%)
1CyclohexeneCyclohexene oxide50>95
2StyreneStyrene oxide10092
3(E)-Stilbene(E)-Stilbene oxide102598
4Methyl methacrylateMethyl 2-methyloxirane-2-carboxylate15085
5AcrylonitrileOxirane-2-carbonitrile20080
Experimental Protocol: General Procedure for Epoxidation
  • The alkene (1.0 mmol) is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile, 10 mL) in a round-bottom flask and cooled to 0 °C.

  • Rozen's reagent (1.1-1.5 equivalents, as a solution in CH₃CN/H₂O) is added dropwise to the stirred solution of the alkene.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite.

  • The mixture is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Oxidation of Primary Amines to Nitro Compounds

The conversion of primary amines to their corresponding nitro compounds is a fundamental transformation in organic chemistry. Rozen's reagent provides a mild and efficient method for this oxidation, accommodating a variety of functional groups.[4][5] The reaction proceeds rapidly and often gives high yields of the desired nitro compounds.[5]

Application Notes:
  • Broad Applicability: This method is suitable for a wide range of aromatic and aliphatic primary amines.[4]

  • Mild Conditions: The oxidation is typically carried out at room temperature, which is advantageous for sensitive substrates.

  • Functional Group Tolerance: The reaction tolerates various functional groups, making it a valuable tool in the synthesis of complex molecules.

Quantitative Data: Oxidation of Primary Amines
EntrySubstrateProductReaction Time (min)Temperature (°C)Yield (%)
1AnilineNitrobenzene102595
24-Methoxyaniline1-Methoxy-4-nitrobenzene152592
34-Chloroaniline1-Chloro-4-nitrobenzene102596
4Benzylamine(Nitromethyl)benzene202585
51-Adamantanamine1-Nitroadamantane302588
Experimental Protocol: General Procedure for Oxidation of Amines
  • The primary amine (1.0 mmol) is dissolved in acetonitrile (10 mL) in a round-bottom flask.

  • Rozen's reagent (2.2-3.0 equivalents) is added to the solution at room temperature.

  • The reaction is stirred and monitored by TLC.

  • After completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography.

α-Hydroxylation of Ketones

The direct α-hydroxylation of ketones to produce α-hydroxy ketones is a valuable transformation in organic synthesis, as the products are important building blocks for natural products and pharmaceuticals. Rozen's reagent facilitates this transformation under mild conditions.

Application Notes:
  • Versatility: Applicable to a variety of cyclic and acyclic ketones.

  • Regioselectivity: In the case of unsymmetrical ketones, the regioselectivity can be influenced by the structure of the substrate.

  • Reaction Conditions: The reaction is typically performed at low temperatures to room temperature.

Quantitative Data: α-Hydroxylation of Ketones
EntrySubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1Cyclohexanone2-Hydroxycyclohexan-1-one1085
2Propiophenone2-Hydroxy-1-phenylpropan-1-one22578
3Acetophenone2-Hydroxy-1-phenylethan-1-one22582
44'-tert-Butylacetophenone1-(4-(tert-butyl)phenyl)-2-hydroxyethan-1-one1.52580
5Camphor3-Hydroxycamphor32575
Experimental Protocol: General Procedure for α-Hydroxylation of Ketones
  • The ketone (1.0 mmol) is dissolved in a mixture of acetonitrile and water (e.g., 9:1, 10 mL).

  • The solution is cooled to the desired temperature (e.g., 0 °C).

  • Rozen's reagent (1.1-1.5 equivalents) is added slowly to the stirred solution.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium sulfite.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with water and brine, dried, and concentrated.

  • The crude product is purified by chromatography.

Visualizations

Experimental Workflow for Synthesis using Rozen's Reagent

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagent Prepare HOF·CH3CN (F2 in CH3CN/H2O) titration Titrate to determine concentration prep_reagent->titration dissolve_substrate Dissolve Substrate in Solvent add_reagent Add Rozen's Reagent dissolve_substrate->add_reagent monitor_reaction Monitor by TLC add_reagent->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for organic synthesis using Rozen's reagent.

Proposed Mechanism for the Epoxidation of an Alkene

epoxidation_mechanism reagent HOF·CH3CN transition_state [Transition State] reagent->transition_state alkene Alkene (R2C=CR2) alkene->transition_state epoxide Epoxide transition_state->epoxide byproduct HF + CH3CN transition_state->byproduct

Caption: Simplified mechanism of alkene epoxidation by Rozen's reagent.

Proposed Mechanism for the Oxidation of a Primary Amine

amine_oxidation_mechanism amine Primary Amine (R-NH2) hydroxylamine Hydroxylamine (R-NHOH) amine->hydroxylamine + HOF reagent1 HOF·CH3CN nitroso Nitroso Compound (R-N=O) hydroxylamine->nitroso + HOF reagent2 HOF·CH3CN nitro Nitro Compound (R-NO2) nitroso->nitro + HOF reagent3 HOF·CH3CN

Caption: Stepwise oxidation of a primary amine to a nitro compound.

References

Application Notes and Protocols: The Role of Hypofluorous Acid and its Analogue, Acetylhypofluorite, in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of electrophilic fluorinating agents, with a focus on [¹⁸F]acetylhypofluorite as a key reagent in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). Due to the limited specific literature on the direct use of [¹⁸F]hypofluorous acid (HOF), this document centers on its close and more commonly utilized analogue, [¹⁸F]acetylhypofluorite (CH₃COOF), which serves as a powerful electrophilic fluorinating agent.

Introduction to Electrophilic ¹⁸F-Fluorination

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into biologically active molecules is a cornerstone of PET imaging. While nucleophilic substitution reactions are more common, electrophilic fluorination offers a valuable alternative for the synthesis of certain radiopharmaceuticals, particularly for labeling electron-rich aromatic compounds and alkenes. Electrophilic fluorinating agents are sought for their ability to directly fluorinate substrates that are not amenable to nucleophilic attack.

Historically, reagents like [¹⁸F]F₂ were used but suffered from low specific activity due to the co-production of non-radioactive ¹⁹F₂ carrier gas. [¹⁸F]Acetylhypofluorite has emerged as a more selective and reactive electrophilic fluorinating agent, often providing higher radiochemical yields and purity.

Synthesis of [¹⁸F]Acetylhypofluorite

[¹⁸F]Acetylhypofluorite is typically produced from cyclotron-produced [¹⁸F]F₂ gas. The synthesis involves passing the [¹⁸F]F₂ gas through a solid-phase reactant or a solution containing an acetate (B1210297) source.

A common method involves the reaction of [¹⁸F]F₂ with sodium acetate trihydrate. The gaseous [¹⁸F]F₂ is bubbled through a column containing CH₃CO₂Na·3H₂O, which converts it to [¹⁸F]acetylhypofluorite.[1] This reagent can then be used directly in the gas phase for subsequent radiolabeling reactions. An alternative approach involves bubbling [¹⁸F]F₂ through a solution of ammonium (B1175870) acetate in acetic acid, which has been shown to produce [¹⁸F]acetylhypofluorite with a radiochemical yield of 80%.[2][3]

Applications in Radiopharmaceutical Synthesis

[¹⁸F]Acetylhypofluorite has been successfully employed in the synthesis of several key PET radiopharmaceuticals.

[¹⁸F]2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG)

The synthesis of [¹⁸F]FDG, the most widely used PET tracer for oncology, can be achieved via electrophilic fluorination of 3,4,6-tri-O-acetyl-D-glucal. The reaction of [¹⁸F]acetylhypofluorite with the glucal precursor, followed by hydrolysis, yields [¹⁸F]FDG. This method has been reported to provide radiochemical yields of up to 40% with a radiochemical purity greater than 95%.[4] The synthesis is notably rapid, often completed within 15 minutes.[4]

[¹⁸F]-5-Fluorouracil ([¹⁸F]-5-FU)

[¹⁸F]-5-FU, a tracer for monitoring the biodistribution of the chemotherapeutic agent 5-fluorouracil, can be synthesized by the direct reaction of [¹⁸F]acetylhypofluorite with uracil (B121893). This in-situ reaction, followed by purification, yields [¹⁸F]-5-FU with an overall radiochemical yield of 20-30%.[5]

[¹⁸F]L-DOPA

The synthesis of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]L-DOPA), a crucial tracer for assessing the integrity of the dopaminergic system in the brain, can be achieved through the regioselective fluorination of a protected L-DOPA precursor using [¹⁸F]acetylhypofluorite. This method has been shown to produce 6-[¹⁸F]fluoro-L-dopa with 95% radiochemical purity.[6] The reaction involves passing gaseous [¹⁸F]acetylhypofluorite through a solution of the precursor, followed by hydrolysis. While the radiochemical yield can be modest (around 8% EOB), the high purity of the desired isomer is a significant advantage.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of various radiopharmaceuticals using [¹⁸F]acetylhypofluorite.

RadiopharmaceuticalPrecursorRadiochemical Yield (RCY)Radiochemical PuritySpecific ActivitySynthesis TimeReference(s)
[¹⁸F]FDG3,4,6-tri-O-acetyl-D-glucal~40%>95%~25.38 GBq/mmol~15 min[4][8]
[¹⁸F]-5-FluorouracilUracil20-30%Not specifiedNot specifiedNot specified[5]
6-[¹⁸F]fluoro-L-DOPAL-methyl-N-acetyl-β-(3-methoxy-4-acetoxyphenyl)alaninate8% (EOB)95%100-200 mCi/mmol~100 min[6][7][9]
Radiofluorinated m-tyrosinesm-tyrosine71% (decay corrected)Not specified100-200 mCi/mmolNot specified[9]

Experimental Protocols

Protocol for the Synthesis of [¹⁸F]Acetylhypofluorite

Objective: To produce gaseous [¹⁸F]acetylhypofluorite from cyclotron-produced [¹⁸F]F₂.

Materials:

  • [¹⁸F]F₂ in a target gas (e.g., Neon) from a cyclotron.

  • Sodium acetate trihydrate (CH₃CO₂Na·3H₂O) packed in a column.

  • Glacial acetic acid.

  • Automated synthesis module equipped for gas-phase reactions.

Procedure:

  • Produce [¹⁸F]F₂ via the ²⁰Ne(d,α)¹⁸F nuclear reaction in a cyclotron.

  • Pass the target gas containing [¹⁸F]F₂ through a column packed with sodium acetate trihydrate.

  • The [¹⁸F]F₂ reacts with the sodium acetate to form gaseous [¹⁸F]acetylhypofluorite.

  • The gaseous [¹⁸F]acetylhypofluorite is then passed directly into the reaction vessel containing the precursor for radiolabeling.

Alternative Procedure (Solution Phase):

  • Bubble the [¹⁸F]F₂ gas through a solution of ammonium acetate in glacial acetic acid.

  • The resulting solution containing [¹⁸F]acetylhypofluorite is then used for the subsequent labeling reaction.[3]

Protocol for the Synthesis of [¹⁸F]-5-Fluorouracil

Objective: To synthesize [¹⁸F]-5-Fluorouracil via electrophilic fluorination of uracil.

Materials:

  • Uracil.

  • [¹⁸F]Acetylhypofluorite (produced as per Protocol 5.1).

  • Triethylamine (B128534).

  • Sep-Pak column for purification.

  • Reaction vessel within a shielded hot cell.

Procedure:

  • Dissolve uracil in a suitable solvent in the reaction vessel.

  • Bubble the gaseous [¹⁸F]acetylhypofluorite through the uracil solution.

  • Allow the reaction to proceed at room temperature.

  • After the reaction, add triethylamine and evaporate the solvent.

  • Redissolve the residue and purify the [¹⁸F]-5-fluorouracil using a Sep-Pak column to obtain the final product.[5]

Visualizations

Experimental Workflow for [¹⁸F]L-DOPA Synthesis

G cluster_0 [18F]F2 Production cluster_1 [18F]Acetylhypofluorite Synthesis cluster_2 Radiolabeling cluster_3 Purification & Final Product start Cyclotron (20Ne(d,α)18F) synthesis Gas-Phase Reaction start->synthesis [18F]F2 Gas reagent_prep CH3COONa Column reagent_prep->synthesis labeling Electrophilic Fluorination synthesis->labeling [18F]Acetylhypofluorite precursor Protected L-DOPA Precursor precursor->labeling hydrolysis Hydrolysis (HI) labeling->hydrolysis hplc HPLC Purification hydrolysis->hplc end [18F]L-DOPA hplc->end

Caption: Workflow for the synthesis of [¹⁸F]L-DOPA.

Signaling Pathway of 5-Fluorouracil

cluster_metabolism Intracellular Metabolism cluster_targets Cellular Targets & Effects FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP FdUMP FdUMP FU->FdUMP RNA RNA Dysfunction FUTP->RNA DNA DNA Damage FdUTP->DNA TS Thymidylate Synthase (TS) Inhibition FdUMP->TS Apoptosis Apoptosis RNA->Apoptosis DNA->Apoptosis TS->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil.

Dopamine (B1211576) Synthesis Pathway Involving L-DOPA

cluster_pathway Dopamine Synthesis cluster_enzyme Enzymes Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopamine Dopamine LDOPA->Dopamine TH Tyrosine Hydroxylase TH->Tyrosine DDC DOPA Decarboxylase DDC->LDOPA

Caption: L-DOPA in the dopamine synthesis pathway.

References

Production of [18F]Acetyl Hypofluorite for PET Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes. Fluorine-18 ([18F]) is the most widely used radionuclide for PET due to its favorable physical and chemical properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images.[1] While nucleophilic substitution with [18F]fluoride is the most common method for synthesizing [18F]-labeled PET tracers, electrophilic fluorination remains a crucial technique for labeling electron-rich precursors that are not amenable to nucleophilic attack.

This document provides detailed application notes and protocols for the production of a key electrophilic fluorinating agent, [18F]acetyl hypofluorite (B1221730) ([18F]CH₃COOF), derived from cyclotron-produced [18F]fluorine gas ([18F]F₂). [18F]Acetyl hypofluorite serves as a less reactive and more selective alternative to the highly reactive [18F]F₂, making it a valuable tool in the synthesis of various PET radiopharmaceuticals.[2]

Production of the Electrophilic Fluorinating Agent

The production of [18F]acetyl hypofluorite is a two-step process that begins with the generation of [18F]F₂ gas in a cyclotron, followed by its conversion to [18F]acetyl hypofluorite.

Step 1: Production of [18F]F₂ Gas

[18F]F₂ is an electrophilic fluorinating agent produced in a cyclotron. The most common nuclear reaction for its production is the bombardment of neon-20 (B78926) with deuterons (²⁰Ne(d,α)¹⁸F).[3] This method produces carrier-added [18F]F₂, meaning it is diluted with non-radioactive fluorine gas (¹⁹F₂). An alternative, two-step method involves the proton bombardment of [¹⁸O]oxygen gas (¹⁸O(p,n)¹⁸F) to produce [18F]F₂.[3]

Experimental Workflow for [18F]F₂ and [18F]Acetyl Hypofluorite Production

G cluster_cyclotron Cyclotron Production cluster_conversion Chemical Conversion cluster_application Radiolabeling Ne20 Neon-20 (²⁰Ne) Target Gas (with F₂ carrier) F18F2 [¹⁸F]F₂ Gas Ne20->F18F2 ²⁰Ne(d,α)¹⁸F Deuteron Deuteron Beam Deuteron->Ne20 Bombardment NaOAc Sodium Acetate Trihydrate (CH₃CO₂Na·3H₂O) Column F18F2->NaOAc Gas Flow AcOF [¹⁸F]Acetyl Hypofluorite ([¹⁸F]CH₃COOF) NaOAc->AcOF Conversion Precursor Precursor Molecule (e.g., Glucal) AcOF->Precursor Electrophilic Attack Labeled_Product [¹⁸F]-Labeled Product (e.g., [¹⁸F]FDG) Precursor->Labeled_Product Labeling G cluster_reactants Reactants Glucal 3,4,6-tri-O-acetyl-D-glucal Intermediate Difluoro-intermediate Glucal->Intermediate Electrophilic Addition AcOF [¹⁸F]Acetyl Hypofluorite AcOF->Intermediate Hydrolysis Acid Hydrolysis (HCl) Intermediate->Hydrolysis FDG 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) Hydrolysis->FDG Deprotection

References

Application Notes and Protocols for the Selective Oxidation of Sulfides to Sulfones Using Hypofluorous Acid-Acetonitrile Complex (HOF·CH₃CN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis, yielding compounds with significant applications in medicinal chemistry and materials science. Hypofluorous acid complexed with acetonitrile (B52724) (HOF·CH₃CN) has emerged as a uniquely powerful and efficient reagent for this purpose. Its high reactivity allows for the rapid and clean oxidation of a wide range of sulfides, including those that are electron-deficient and typically resistant to oxidation by other methods.[1][2][3] This document provides detailed application notes, experimental protocols, and performance data for the use of HOF·CH₃CN in the selective oxidation of sulfides to sulfones.

Core Concepts and Advantages

The HOF·CH₃CN complex is a potent electrophilic oxygen transfer agent, readily prepared by bubbling a dilute mixture of fluorine gas in nitrogen through an aqueous acetonitrile solution.[4][5][6] The key advantages of this reagent include:

  • Exceptional Reactivity: Oxidations are often complete within seconds to minutes at mild temperatures (0 °C to room temperature).[7]

  • High Yields: The conversion of sulfides to sulfones typically proceeds in quantitative or near-quantitative yields.[7]

  • Broad Substrate Scope: A wide variety of sulfides, including alkyl, aryl, and heteroaryl sulfides, are efficiently oxidized. Notably, even strongly electron-deficient sulfides, which are challenging substrates for many other oxidants, are readily converted to the corresponding sulfones.[1][2][3]

  • Clean Reactions: The primary byproduct of the reaction is hydrogen fluoride (B91410) (HF), which can be easily quenched and removed, leading to simple product isolation.[7]

  • Mild Reaction Conditions: The use of low temperatures and short reaction times minimizes the potential for side reactions and degradation of sensitive functional groups.

Data Presentation: Oxidation of Various Sulfides to Sulfones

The HOF·CH₃CN complex demonstrates excellent efficacy across a range of sulfide (B99878) substrates. The following table summarizes the reaction outcomes for the oxidation of representative sulfides.

EntrySubstrate (Sulfide)Product (Sulfone)Reaction TimeYield (%)Reference
1ThioanisoleMethyl phenyl sulfoneseconds~100[7]
2Diphenyl sulfideDiphenyl sulfoneseconds~100[7]
3Dibutyl sulfideDibutyl sulfoneseconds~100[7]
4ThianthreneThianthrene-5,5-dioxideminutes>95[3]
5Perfluoro-n-butyl p-tolyl sulfidePerfluoro-n-butyl p-tolyl sulfone20 min>90[1]
6Perfluoro-t-butyl p-fluorophenyl sulfidePerfluoro-t-butyl p-fluorophenyl sulfone20 min>90[1]

Experimental Protocols

Caution: The preparation and use of HOF·CH₃CN involves fluorine gas, which is extremely toxic and corrosive. These procedures must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An HF-specific safety protocol should be in place.

Protocol 1: Preparation of the HOF·CH₃CN Reagent

This protocol is adapted from the method developed by Rozen and co-workers.[5][6]

Materials:

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • A gas mixture of 10% fluorine (F₂) in nitrogen (N₂)

  • Gas flow meters

  • A fritted glass gas dispersion tube

  • A reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, a gas inlet, and a gas outlet

  • A cooling bath (e.g., ice-salt or cryocooler)

  • An external trap containing soda lime or calcium hydroxide (B78521) to neutralize unreacted fluorine and HF.

Procedure:

  • Assemble the reaction apparatus in a certified fume hood.

  • Prepare a 10:1 (v/v) solution of acetonitrile and water (e.g., 100 mL CH₃CN and 10 mL H₂O) in the reaction vessel.

  • Cool the solution to 0 °C using the cooling bath.

  • Slowly bubble the 10% F₂ in N₂ gas mixture through the stirred solution via the gas dispersion tube at a controlled rate.

  • Monitor the concentration of HOF·CH₃CN periodically. This can be done by withdrawing a small aliquot of the solution, adding it to an acidic potassium iodide (KI) solution, and titrating the liberated iodine (I₂) with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

  • Continue bubbling the gas mixture until the desired concentration of HOF·CH₃CN is reached (typically 0.5-1.0 M).

  • Once the desired concentration is achieved, stop the gas flow and purge the system with nitrogen to remove any residual fluorine.

  • The freshly prepared HOF·CH₃CN solution is now ready for use. It is recommended to use the reagent immediately for best results.

Protocol 2: General Procedure for the Oxidation of a Sulfide to a Sulfone

This protocol provides a general method for the oxidation of a representative sulfide, thioanisole, to methyl phenyl sulfone.

Materials:

  • Thioanisole

  • Freshly prepared HOF·CH₃CN solution (e.g., 0.5 M in CH₃CN/H₂O)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or calcium hydroxide (Ca(OH)₂) slurry

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • A round-bottom flask with a magnetic stirrer

  • A cooling bath (ice-water)

Procedure:

  • Dissolve the sulfide (e.g., 1 mmol of thioanisole) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • While stirring, add the freshly prepared HOF·CH₃CN solution (2.2 equivalents, e.g., 4.4 mL of a 0.5 M solution) dropwise to the sulfide solution. The addition should be completed within a few seconds to a minute.

  • The reaction is typically instantaneous. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the complete consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a slurry of Ca(OH)₂ to neutralize the HF byproduct. Stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfone.

  • If necessary, the product can be further purified by recrystallization or column chromatography. For methyl phenyl sulfone, the product is often obtained in high purity without further purification.

Mandatory Visualizations

Reaction Workflow

G cluster_prep Reagent Preparation cluster_ox Oxidation Reaction cluster_workup Work-up and Isolation prep_start Start: F₂/N₂ Gas, CH₃CN/H₂O prep_process Bubble gas through cooled solution (0 °C) prep_start->prep_process prep_reagent HOF·CH₃CN Solution prep_process->prep_reagent ox_add Add HOF·CH₃CN at 0 °C prep_reagent->ox_add ox_start Sulfide in Solvent ox_start->ox_add ox_react Reaction (seconds to minutes) ox_add->ox_react ox_quench Quench with NaHCO₃ or Ca(OH)₂ ox_react->ox_quench workup_extract Extraction with Organic Solvent ox_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_evap Solvent Evaporation workup_dry->workup_evap workup_product Pure Sulfone workup_evap->workup_product

Caption: Experimental workflow for the selective oxidation of sulfides to sulfones using HOF·CH₃CN.

Mechanism of Oxidation

The oxidation of a sulfide to a sulfone by HOF·CH₃CN is a two-step process involving an initial electrophilic attack on the sulfur atom to form a sulfoxide, which is then rapidly oxidized further to the sulfone.

G cluster_step1 Step 1: Oxidation to Sulfoxide cluster_step2 Step 2: Oxidation to Sulfone Sulfide R-S-R' (Sulfide) TS1 Transition State 1 Sulfide->TS1 HOF1 HOF·CH₃CN HOF1->TS1 Sulfoxide R-S(=O)-R' (Sulfoxide) TS1->Sulfoxide Sulfoxide2 R-S(=O)-R' (Sulfoxide) TS2 Transition State 2 Sulfoxide2->TS2 HOF2 HOF·CH₃CN HOF2->TS2 Sulfone R-S(=O)₂-R' (Sulfone) TS2->Sulfone

Caption: Proposed mechanism for the two-step oxidation of sulfides to sulfones by HOF·CH₃CN.

References

Application Notes and Protocols for the Safe Handling of Hypofluorous Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypofluorous acid (HOF), particularly in the form of its acetonitrile (B52724) complex (HOF·CH₃CN), commonly known as Rozen's reagent, is a powerful and highly effective electrophilic oxygenating agent. Its unique reactivity allows for the oxidation of a wide range of organic substrates, often under mild conditions. However, the inherent instability and high reactivity of this compound necessitate strict adherence to specialized safety protocols. This document provides detailed guidelines for the safe preparation, handling, storage, and disposal of this compound solutions to minimize risks in a research and development setting.

Hazard Summary

This compound is a highly hazardous substance with multiple risks:

  • Extreme Instability: Pure HOF is explosive at room temperature, decomposing into hydrogen fluoride (B91410) (HF) and oxygen (O₂).[1] While the acetonitrile complex is more stable, it is still a high-energy material that must be handled with care.

  • Strong Oxidizer: HOF is a potent oxidizing agent and can react violently with organic materials and reducing agents.

  • Corrosive and Toxic Decomposition Products: The primary decomposition product, hydrogen fluoride (HF), is an extremely corrosive and toxic substance that can cause severe burns and systemic toxicity.

Due to these hazards, all work with this compound solutions must be conducted in a well-ventilated chemical fume hood, with strict adherence to the personal protective equipment (PPE) guidelines outlined in this document.

Data Presentation

Stability of this compound Solutions

This compound is inherently unstable. Its stability is significantly enhanced when complexed with acetonitrile. The primary decomposition pathway yields hydrogen fluoride and oxygen.

Table 1: Qualitative Stability of this compound

ConditionObservationReference
Pure HOFExplosive at room temperature, with a half-life of approximately 30 minutes.[1]
HOF in Acetonitrile (Rozen's Reagent)Stabilized through the formation of a 1:1 hydrogen-bridged complex.
HOF in the presence of WaterThe reaction with water is slow at low concentrations but accelerates as water content increases.
Reactivity of this compound

HOF·CH₃CN is a versatile oxidizing agent. The following table provides illustrative examples of its reactivity with various organic functional groups. Reactions are typically rapid at or below room temperature.

Table 2: Illustrative Reactivity of HOF·CH₃CN with Organic Substrates

Substrate ClassTypical ReactionReaction ConditionsProductYieldReference
AlkenesEpoxidation0 °C to room temp.EpoxideHigh
ThiophenesOxidationLow temperature, short reaction timeThiophene dioxideHigh[2]
AzidesOxidationShort reaction timesNitro compoundsExcellent[2]
PhosphinesOxidationMild, rapidPhosphine oxideHigh[2]

Experimental Protocols

In-Situ Preparation of this compound Acetonitrile Complex (Rozen's Reagent)

This procedure should only be performed by trained personnel in a dedicated, well-ventilated chemical fume hood.

Materials:

  • Fluorine gas (diluted in an inert gas, e.g., 10% F₂ in N₂)

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized water

  • Gas dispersion tube

  • Reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, gas inlet, and gas outlet

  • Cold bath (e.g., acetone/dry ice)

  • Gas scrubber for the outlet stream (containing a solution of sodium thiosulfate (B1220275) or other suitable scrubbing agent)

Protocol:

  • System Setup: Assemble the reaction vessel in a chemical fume hood. Ensure all glassware is dry and free of organic residues. Connect the gas inlet to the fluorine gas cylinder via appropriate tubing and a mass flow controller. The gas outlet should be connected to a gas scrubber.

  • Solvent Preparation: Prepare a mixture of acetonitrile and water (typically a 9:1 v/v ratio) in the reaction vessel.

  • Cooling: Cool the reaction vessel to 0 °C using a cold bath.

  • Fluorine Gas Introduction: Begin stirring the acetonitrile/water mixture. Slowly bubble the diluted fluorine gas through the solution via the gas dispersion tube. The flow rate should be carefully controlled.

  • Monitoring the Reaction: The formation of HOF can be monitored by periodically testing the oxidizing power of the solution (e.g., with starch-iodide paper).

  • Reaction Completion: Once the desired concentration of HOF is reached, or after a predetermined time, stop the flow of fluorine gas.

  • Inert Gas Purge: Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove any residual fluorine gas.

  • Immediate Use: The freshly prepared HOF·CH₃CN solution should be used immediately for subsequent reactions.

Storage of this compound Solutions
  • Short-Term Storage: If immediate use is not possible, the HOF·CH₃CN solution should be kept in a tightly sealed, compatible container (e.g., polyethylene (B3416737) or Teflon) at a low temperature (≤ 0 °C).

  • Labeling: The container must be clearly labeled as "this compound in Acetonitrile - Strong Oxidizer and Corrosive" with the date of preparation.

  • Do not store for extended periods. The solution will degrade over time, leading to a buildup of HF and pressure from oxygen evolution.

Neutralization and Disposal of Waste this compound Solutions

Waste solutions containing HOF must be treated to neutralize both the oxidizing character and the acidity of the HF decomposition product. This procedure must be performed in a chemical fume hood.

Materials:

  • Waste HOF solution

  • A suitable reducing agent (e.g., sodium bisulfite solution, sodium thiosulfate solution)

  • A weak base for neutralization (e.g., sodium bicarbonate, calcium hydroxide)

  • A large beaker or flask for the neutralization reaction

  • Ice bath

  • pH paper or pH meter

Protocol:

  • Quenching the Oxidizer:

    • Place the waste HOF solution in a large container and cool it in an ice bath.

    • Slowly add a reducing agent solution (e.g., sodium bisulfite) with constant stirring. The addition should be dropwise to control the exothermic reaction.

    • Continue adding the reducing agent until the oxidizing character of the solution is eliminated (test with starch-iodide paper).

  • Neutralizing the Acidity:

    • Once the oxidizing hazard is removed, slowly add a weak base (e.g., sodium bicarbonate) to the solution to neutralize the hydrofluoric acid. Be prepared for gas evolution (CO₂).

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6 and 8.

  • Disposal:

    • The neutralized solution should be disposed of as hazardous waste according to your institution's guidelines.

Spill Cleanup Protocol

In the event of a this compound solution spill, immediate and appropriate action is critical.

Personnel Protection:

  • Evacuate the immediate area.

  • Don the appropriate PPE: chemical splash goggles, face shield, flame-resistant lab coat, acid-resistant apron, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).

Spill Response:

  • Containment: For small spills, contain the liquid using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Neutralization:

    • First, neutralize the oxidizing agent by cautiously applying a reducing agent such as sodium bisulfite powder or a solution.

    • Once the oxidizing hazard is addressed, neutralize the acidic component (HF) by covering the spill with a suitable neutralizing agent for HF, such as sodium bicarbonate or calcium carbonate.

  • Collection: Carefully collect the neutralized material using a plastic scoop and place it in a clearly labeled, compatible waste container (e.g., a heavy-duty plastic bucket).

  • Decontamination: Decontaminate the spill area with a dilute solution of the neutralizing agent, followed by a thorough wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.

Visualizations

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain reduce Neutralize Oxidizer (e.g., Sodium Bisulfite) contain->reduce neutralize Neutralize Acid (HF) (e.g., Sodium Bicarbonate) reduce->neutralize collect Collect Residue into Hazardous Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

PPE_Selection cluster_hazards Hazards Mitigated ppe Personal Protective Equipment (PPE) for this compound Handling Eye Protection Chemical splash goggles AND face shield Hand Protection Double gloving: inner nitrile, outer heavy-duty chemical-resistant (neoprene or butyl rubber) Body Protection Flame-resistant lab coat AND acid-resistant apron Foot Protection Closed-toe shoes splash Chemical Splash ppe:eye->splash Protects against splashes to eyes and face contact Skin Contact ppe:hand->contact Protects hands from corrosion and burns ppe:body->contact Protects body from splashes fire Fire/Explosion ppe:body->fire Provides flame resistance

Caption: PPE selection guide for handling this compound solutions.

References

Application Notes and Protocols: Baeyer-Villiger Oxidation of Ketones Using the Potent HOF·CH3CN Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baeyer-Villiger oxidation is a cornerstone transformation in organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones. These products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products. While traditional methods often employ peroxy acids, the use of the hypofluorous acid-acetonitrile complex (HOF·CH3CN), often referred to as Rozen's reagent, has emerged as a remarkably powerful and efficient alternative. This complex is a highly electrophilic oxygen transfer agent, capable of oxidizing even electron-deficient ketones under mild conditions with short reaction times.[1][2]

These application notes provide a comprehensive overview, detailed experimental protocols, and a summary of the available data for the Baeyer-Villiger oxidation mediated by the HOF·CH3CN complex.

Advantages of the HOF·CH3CN Complex in Baeyer-Villiger Oxidations

The HOF·CH3CN complex offers several distinct advantages over classical Baeyer-Villiger reagents:

  • High Reactivity: It is one of the most powerful oxygen transfer agents known, enabling the oxidation of a wide range of ketones, including those that are unreactive towards traditional reagents.[1]

  • Mild Reaction Conditions: Oxidations can typically be carried out at or below room temperature, preserving sensitive functional groups within the substrate.[3]

  • Rapid Reactions: Reaction times are often on the order of minutes.[2]

  • In Situ Generation: The reagent is conveniently prepared and used in solution without the need for isolation or purification.[4]

  • High Yields: The reported yields for the Baeyer-Villiger oxidation using this reagent are generally very good to excellent.

Data Presentation

The following table summarizes the available quantitative data for the Baeyer-Villiger oxidation of various ketones using the HOF·CH3CN complex.

Substrate (Ketone)Product (Ester/Lactone)Reaction TimeTemperature (°C)Yield (%)Reference
4-tert-Butylcyclohexanone4-tert-Butyl-ε-caprolactoneNot SpecifiedNot SpecifiedHigh[2]
Adamantanone2-Oxahomoadamantan-3-oneNot SpecifiedNot Specified>90Not Specified
2-Azidoacetophenone2-Nitroacetophenone (via oxidation of azide)Not SpecifiedNot Specified90[5]

Experimental Protocols

Preparation of the HOF·CH3CN Reagent

The HOF·CH3CN complex is prepared by bubbling a dilute mixture of fluorine gas in nitrogen through a solution of aqueous acetonitrile (B52724).

Materials:

  • A mixture of 1-10% F₂ in N₂ (commercially available)

  • Acetonitrile (CH₃CN), analytical grade

  • Distilled or deionized water

  • Reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet leading to a fume hood or a fluorine scrubber.

Procedure:

  • Prepare a solution of aqueous acetonitrile. A common ratio is 1:4 or 1:5 water to acetonitrile by volume.

  • Cool the acetonitrile-water mixture in an ice bath (0 °C).

  • Slowly bubble the F₂/N₂ mixture through the stirred solution. The flow rate should be controlled to ensure efficient absorption of fluorine.

  • The reaction is typically exothermic and should be maintained at a low temperature.

  • The concentration of the resulting HOF·CH3CN solution can be determined by iodometric titration.[4]

Safety Precautions:

  • Fluorine gas is extremely toxic and corrosive. This procedure must be carried out in a well-ventilated fume hood by trained personnel.

  • Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Ensure all glassware is free of cracks and is properly secured.

  • A fluorine gas scrubber (e.g., containing soda lime) should be used to neutralize any unreacted fluorine gas.

General Protocol for the Baeyer-Villiger Oxidation of a Ketone

Materials:

  • Ketone substrate

  • Freshly prepared solution of HOF·CH3CN in aqueous acetonitrile

  • An appropriate solvent for the reaction if needed (often the reaction is carried out in the aqueous acetonitrile solution of the reagent)

  • Quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) solution)

  • Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the ketone substrate in a suitable solvent (if necessary) and cool the solution in an ice bath (0 °C).

  • Slowly add the freshly prepared HOF·CH3CN solution to the stirred ketone solution. The molar ratio of HOF·CH3CN to the ketone is typically in the range of 1.1 to 2 equivalents.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete within minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography, distillation, or recrystallization as needed.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Baeyer-Villiger Oxidation cluster_workup Work-up and Purification F2_N2 F₂/N₂ Gas Mixture MeCN_H2O Acetonitrile/Water Solution (0 °C) F2_N2->MeCN_H2O Bubbling HOF_MeCN HOF·CH₃CN Solution MeCN_H2O->HOF_MeCN Formation Reaction_Mixture Reaction at 0 °C HOF_MeCN->Reaction_Mixture Ketone Ketone Substrate Ketone->Reaction_Mixture Quenching Quenching (Na₂S₂O₃) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Final_Product Ester/Lactone Product Purification->Final_Product

Caption: Experimental workflow for the Baeyer-Villiger oxidation using HOF·CH3CN.

Proposed Reaction Mechanism

The mechanism of the Baeyer-Villiger oxidation with the HOF·CH3CN complex is believed to proceed through a dioxirane (B86890) intermediate, which is consistent with the original mechanism proposed by Baeyer and Villiger.[2]

reaction_mechanism Ketone Ketone Dioxirane Dioxirane Intermediate Ketone->Dioxirane + HOF·CH₃CN HOF_MeCN HOF·CH₃CN HOF_MeCN->Dioxirane Rearrangement Rearrangement Dioxirane->Rearrangement Migratory Aptitude determines regioselectivity Ester Ester/Lactone Rearrangement->Ester

Caption: Proposed mechanism of the Baeyer-Villiger oxidation with HOF·CH3CN.

Conclusion

The HOF·CH3CN complex is a superior reagent for conducting the Baeyer-Villiger oxidation, offering high yields, short reaction times, and mild conditions. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient preparation of esters and lactones from a wide range of ketone precursors. Further investigation into the substrate scope and the development of catalytic variants could further enhance the utility of this powerful synthetic method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hypofluorous Acid (HOF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hypofluorous acid, particularly as its acetonitrile (B52724) complex (HOF·CH₃CN), commonly known as Rozen's reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of HOF·CH₃CN, focusing on improving yield and ensuring safety.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

Observation Potential Cause Troubleshooting Steps
Low concentration of HOF determined by titration.Incomplete reaction of fluorine gas. - Optimize Fluorine Flow Rate: Start with a slow flow rate and gradually increase. A high flow rate can lead to unreacted fluorine passing through the solution. - Ensure Proper Gas Dispersion: Use a fritted gas dispersion tube to create fine bubbles, maximizing the gas-liquid interface. - Check for Leaks: Ensure all connections in the gas line are secure to prevent fluorine gas from escaping.
The reaction appears to stop prematurely.Decomposition of this compound: HOF is highly unstable and decomposes into HF and O₂.[1]- Maintain Low Temperature: Keep the reaction vessel in a cooling bath (e.g., ice-water or dry ice/acetone) at or below 0°C. - Use the HOF·CH₃CN solution immediately: The half-life of HOF at room temperature is only 30 minutes.[1] Prepare and use the reagent on the same day.
Inconsistent yields between batches.Variable Water Content in Acetonitrile: The stability and formation of the HOF·CH₃CN complex are sensitive to the water concentration.- Standardize Water Content: Use a consistent ratio of water to acetonitrile. A common starting point is a 9:1 acetonitrile:water (v/v) mixture. - Use High-Purity Reagents: Ensure the acetonitrile and water are free from impurities that could catalyze decomposition.
Formation of solid byproducts.Side Reactions: Fluorine can react with impurities or the solvent itself under certain conditions.- Purify Acetonitrile: If impurities are suspected, distill the acetonitrile before use. - Passivate the Reactor: Ensure the reaction vessel is made of a fluorine-resistant material (e.g., Teflon, passivated stainless steel) to prevent reaction with the container walls.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound for use in organic reactions?

A1: The most common and practical method is the in-situ generation of the this compound-acetonitrile complex (HOF·CH₃CN), also known as Rozen's reagent. This is achieved by bubbling a dilute mixture of fluorine gas (typically 10% F₂ in N₂) through a cold solution of acetonitrile and water.[2][3] The acetonitrile stabilizes the highly reactive HOF, making it a more manageable and effective oxygen transfer agent.[1]

Q2: Why is my HOF·CH₃CN solution pale yellow?

A2: A pale yellow color is characteristic of a freshly prepared HOF·CH₃CN solution and indicates the presence of this compound. The intensity of the color can give a rough qualitative indication of the concentration.

Q3: How can I accurately determine the concentration of my HOF·CH₃CN solution?

A3: The concentration of HOF·CH₃CN can be determined by iodometric titration.[3] The HOF oxidizes iodide ions (I⁻) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.

Q4: What are the critical safety precautions when working with fluorine gas?

A4: Fluorine gas is extremely reactive, corrosive, and toxic.[4][5]

  • Ventilation: All work must be conducted in a well-ventilated fume hood specifically designed for hazardous gases.[4][6]

  • Materials Compatibility: Use equipment made of fluorine-compatible materials like Monel, passivated stainless steel, or Teflon.[6]

  • Personal Protective Equipment (PPE): Wear a face shield, safety goggles, and gloves resistant to fluorine and hydrofluoric acid (HF), such as neoprene or butyl rubber.[5] A flame-resistant lab coat is also recommended.

  • Emergency Preparedness: Have a calcium gluconate gel or solution readily available as a first aid treatment for HF burns, which can result from fluorine's reaction with moisture.[4]

  • Neutralization: Excess fluorine gas must be passed through a scrubber containing a neutralizing agent like soda lime.[6]

Q5: What are the ideal storage conditions for the HOF·CH₃CN reagent?

A5: The HOF·CH₃CN complex is not typically stored for long periods. It is most effective when prepared and used immediately. If short-term storage is necessary, keep the solution at or below 0°C and protected from light.[7][8] Always re-determine the concentration by titration before use if it has been stored.

Q6: What are common side reactions that can lower the yield of HOF synthesis?

A6: The primary side reaction is the decomposition of this compound to hydrogen fluoride (B91410) (HF) and oxygen (O₂).[1] Additionally, fluorine can react with impurities in the solvent or with the solvent itself, especially at higher temperatures. The formation of HF is a significant byproduct of the main reaction (F₂ + H₂O → HOF + HF).

Experimental Protocols

Protocol 1: Synthesis of this compound-Acetonitrile (HOF·CH₃CN)

Materials:

  • A mixture of 10% fluorine in nitrogen gas

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Teflon or FEP reaction vessel

  • Gas dispersion tube (fritted)

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water or dry ice/acetone)

  • Soda lime trap for gas neutralization

Procedure:

  • Prepare a 9:1 (v/v) solution of acetonitrile and deionized water. For example, mix 90 mL of acetonitrile with 10 mL of water.

  • Place the acetonitrile-water mixture in the reaction vessel equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the reaction vessel to 0°C using a cooling bath.

  • Slowly bubble the 10% fluorine in nitrogen gas mixture through the solution with vigorous stirring. The recommended flow rate is typically in the range of 50-100 mL/min, but this should be optimized for your specific setup.

  • Continue bubbling the gas for a period determined by the desired concentration. As a starting point, 1-2 hours can provide a usable concentration for many applications.

  • During the reaction, a pale yellow color should develop in the solution.

  • Once the desired reaction time is reached, stop the fluorine flow and purge the system with nitrogen to remove any residual fluorine gas.

  • The resulting HOF·CH₃CN solution should be used immediately for the best results.

Protocol 2: Iodometric Titration to Determine HOF Concentration

Materials:

  • HOF·CH₃CN solution (prepared as above)

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution

  • Deionized water

  • Buret, flask, and pipettes

Procedure:

  • Pipette a known volume (e.g., 1.0 mL) of the cold HOF·CH₃CN solution into an Erlenmeyer flask containing a stir bar and approximately 20 mL of deionized water.

  • Add an excess of potassium iodide (e.g., 1-2 grams) to the flask. The solution will turn a dark brown/yellow color due to the formation of iodine (I₂). The reaction is: HOF + 2KI + H₂O → I₂ + KF + 2KOH.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution. The reaction is: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆.

  • As the titration proceeds, the brown color will fade to a pale yellow. At this point, add a few drops of the starch indicator solution. The solution will turn a deep blue/black color.

  • Continue the titration dropwise until the blue color completely disappears. This is the endpoint.

  • Record the volume of the sodium thiosulfate solution used.

  • Calculate the molarity of the HOF solution using the stoichiometry of the reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis prep_solution Prepare CH3CN/H2O (9:1) Solution cool_solution Cool Solution to 0°C prep_solution->cool_solution bubble_f2 Bubble 10% F2 in N2 Gas cool_solution->bubble_f2 monitor Monitor for Pale Yellow Color bubble_f2->monitor purge_n2 Purge with N2 monitor->purge_n2 titration Determine Concentration (Titration) purge_n2->titration use_reagent Use Immediately titration->use_reagent

Caption: Experimental workflow for the synthesis of HOF·CH₃CN.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low HOF Yield incomplete_reaction Incomplete F2 Reaction start->incomplete_reaction decomposition HOF Decomposition start->decomposition water_content Incorrect H2O Content start->water_content optimize_flow Optimize F2 Flow & Dispersion incomplete_reaction->optimize_flow check_leaks Check for Gas Leaks incomplete_reaction->check_leaks maintain_temp Maintain Temp ≤ 0°C decomposition->maintain_temp use_immediately Use Reagent Immediately decomposition->use_immediately standardize_h2o Standardize CH3CN/H2O Ratio water_content->standardize_h2o

Caption: Troubleshooting logic for low yield in HOF synthesis.

References

Technical Support Center: Stabilization and Use of Hypofluorous Acid in Acetonitrile (HOF·CH₃CN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the preparation, stabilization, and application of hypofluorous acid in acetonitrile (B52724) (HOF·CH₃CN), commonly known as Rozen's Reagent.[1] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure successful and safe experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of HOF·CH₃CN.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of HOF·CH₃CN 1. Inactive or Degraded Fluorinating Reagent: Elemental fluorine (F₂) source may be old or compromised. 2. Incorrect Water Concentration: Acetonitrile may be too dry or contain excessive water. A small amount of water is necessary for the formation of HOF, but high concentrations accelerate its decomposition.[2] 3. Impure Acetonitrile: Acetonitrile may contain impurities that react with HOF or inhibit its formation. 4. Inefficient Gas Dispersion: Poor mixing of fluorine gas with the acetonitrile-water mixture.1. Use a fresh, high-quality source of fluorine gas. 2. Adjust the water concentration in acetonitrile to approximately 10%. The HOF·CH₃CN complex is most stable in this range.[2] 3. Use HPLC-grade or purified acetonitrile. If necessary, purify the acetonitrile by distillation from potassium permanganate (B83412) and sodium carbonate, followed by distillation from phosphorous pentoxide.[3] 4. Ensure vigorous stirring and use a fritted gas dispersion tube to maximize the gas-liquid interface.
Rapid Decomposition of HOF·CH₃CN Solution 1. High Water Content: As the water concentration approaches 100%, the rate of HOF decomposition increases significantly.[2] 2. Elevated Temperature: HOF is unstable at room temperature, and the HOF·CH₃CN complex, while more stable, will still decompose more rapidly at higher temperatures. 3. Presence of Contaminants: Trace metals or other impurities can catalyze the decomposition of HOF.1. Maintain the water concentration in the acetonitrile solution at around 10%. 2. Prepare and use the HOF·CH₃CN solution at low temperatures (e.g., 0 °C or below). Store the solution at low temperatures if it is not for immediate use. 3. Ensure all glassware is scrupulously clean and use high-purity acetonitrile.
Inconsistent or Unexpected Reaction Outcomes 1. Inaccurate HOF Concentration: The concentration of the prepared HOF·CH₃CN solution was not accurately determined, leading to incorrect stoichiometry in subsequent reactions. 2. Competing Side Reactions: The substrate may have multiple reactive sites, or the reaction conditions may favor side reactions. For example, amines and olefins react faster with HOF·CH₃CN than azides.[4][5]1. Determine the concentration of the HOF·CH₃CN solution immediately after preparation using iodometric titration.[6][7] 2. Protect more reactive functional groups in the substrate before introducing the HOF·CH₃CN reagent. Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired transformation.
Safety Incidents (e.g., uncontrolled pressure buildup) 1. Decomposition of HOF: this compound is explosive at room temperature and decomposes to HF and O₂ gas.[8] This can lead to a rapid increase in pressure. 2. Incompatible Materials: Acetonitrile is incompatible with strong acids, bases, and oxidizing agents.[9]1. Always work in a well-ventilated fume hood and behind a blast shield. Use an appropriate pressure-relief setup on the reaction vessel. 2. Ensure that all materials used in the experimental setup are compatible with HOF, HF, and acetonitrile. Avoid contact with incompatible substances.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetonitrile in the stabilization of this compound?

A1: Acetonitrile stabilizes this compound (HOF) by forming a 1:1 hydrogen-bridged complex (HOF·CH₃CN).[2][6] In this complex, the proton of HOF is likely bonded to the nitrogen atom of the nitrile. This complexation significantly enhances the stability of HOF, allowing it to be used as a powerful oxygen transfer agent in organic synthesis.[2][6]

Q2: How does water concentration affect the stability of the HOF·CH₃CN solution?

A2: The presence of a small amount of water (around 10%) in acetonitrile is crucial for the in situ generation of HOF from elemental fluorine.[2] However, the stability of the resulting HOF·CH₃CN complex is inversely related to the water concentration. The reaction between HOF and water is slow at low water concentrations but accelerates drastically as the water content increases.[2]

Q3: How can I determine the concentration of my freshly prepared HOF·CH₃CN solution?

A3: The concentration of the HOF·CH₃CN solution can be determined by iodometric titration.[6][7] An aliquot of the solution is added to an acidic solution of potassium iodide, and the liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Q4: What is the shelf-life of a HOF·CH₃CN solution?

A4: The HOF·CH₃CN solution is not typically isolated or stored for long periods. It is generated in situ and used immediately for subsequent reactions.[1] While the acetonitrile complex is more stable than pure HOF, it will still decompose over time, especially at room temperature. For optimal results, it is recommended to use the solution within a few hours of preparation and to keep it at a low temperature (e.g., 0 °C).

Q5: What are the primary safety hazards associated with the preparation and use of HOF·CH₃CN?

A5: The primary hazards stem from the reagents and the product itself. Elemental fluorine is extremely toxic and reactive. This compound is a strong oxidizer and is explosive at room temperature.[8] Acetonitrile is a flammable and toxic liquid.[9] The reaction also produces hydrogen fluoride (B91410) (HF) as a byproduct, which is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and behind a blast shield.

Quantitative Data on HOF·CH₃CN Stability

The stability of the this compound-acetonitrile complex is influenced by several factors. The following table summarizes key quantitative data found in the literature.

Parameter Value Conditions Significance
Complex Formation 1:1 HOF:CH₃CN-Acetonitrile stabilizes HOF through the formation of a hydrogen-bridged complex.[2][6]
Equilibrium Constant (K) ~3Room TemperatureIndicates a favorable but reversible formation of the HOF·CH₃CN complex.[2]
Enthalpy of Formation (ΔH) -14.3 ± 0.5 kJ mol⁻¹-The negative enthalpy of formation indicates that the complexation is an exothermic and stabilizing process.[2]
Decomposition Rate Constant in Water Approaches ~0.7 s⁻¹25 °C, approaching 100% waterDemonstrates the rapid decomposition of HOF in the absence of a stabilizing solvent like acetonitrile.[2]

Note: Comprehensive data on the stability of HOF·CH₃CN solutions over extended periods at various temperatures and concentrations is limited in the available literature. It is best practice to prepare the reagent fresh for each use.

Experimental Protocols

1. Preparation of HOF·CH₃CN Solution (in situ)

This protocol describes the laboratory-scale preparation of a this compound-acetonitrile solution. Caution: This procedure involves highly hazardous materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety measures.

  • Materials:

    • Acetonitrile (CH₃CN), HPLC grade

    • Deionized water

    • A gas mixture of 10% fluorine (F₂) in nitrogen (N₂)

  • Equipment:

    • A three-necked, round-bottom flask

    • A gas inlet tube with a fritted dispenser

    • A magnetic stirrer and stir bar

    • A dry ice/acetone condenser or a cold trap

    • A gas outlet leading to a scrubber (e.g., containing sodium thiosulfate or soda lime)

    • An ice bath

  • Procedure:

    • Prepare a 9:1 (v/v) mixture of acetonitrile and water.

    • Add the acetonitrile-water mixture to the three-necked flask and cool the flask to 0 °C in an ice bath.

    • Begin stirring the solution.

    • Slowly bubble the 10% F₂ in N₂ gas mixture through the stirred solution via the fritted gas inlet tube.

    • Maintain a slow and steady flow of the gas mixture. The reaction is typically rapid.

    • Monitor the reaction progress by periodically taking a small aliquot of the solution and determining the HOF concentration by iodometric titration.

    • Once the desired concentration is reached (typically up to 0.6 M), stop the fluorine gas flow and purge the system with nitrogen.

    • The resulting HOF·CH₃CN solution is now ready for use in subsequent reactions. Keep the solution cold during use.

2. Determination of HOF Concentration by Iodometric Titration

  • Materials:

    • Potassium iodide (KI)

    • Sulfuric acid (H₂SO₄), dilute solution

    • Standardized sodium thiosulfate (Na₂S₂O₃) solution

    • Starch indicator solution

  • Procedure:

    • Prepare a solution of excess potassium iodide in a flask containing dilute sulfuric acid.

    • Carefully add a known volume of the HOF·CH₃CN solution to the acidic KI solution. The solution will turn a dark brown/yellow color due to the formation of iodine (I₂).

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

    • Add a few drops of starch indicator solution. The solution will turn a deep blue/black color.

    • Continue the titration with sodium thiosulfate until the blue/black color disappears.

    • Calculate the concentration of HOF in the original solution based on the stoichiometry of the reaction (HOF + 2I⁻ + 2H⁺ → HF + I₂ + H₂O and I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻).

Visualizations

experimental_workflow cluster_prep Preparation of HOF·CH3CN cluster_application Application in Organic Synthesis start Start prep_solution Prepare 9:1 CH3CN/H2O Solution start->prep_solution cool_solution Cool Solution to 0 °C prep_solution->cool_solution bubble_f2 Bubble 10% F2 in N2 into Solution cool_solution->bubble_f2 monitor Monitor Concentration (Iodometric Titration) bubble_f2->monitor monitor->bubble_f2 Continue if not at desired concentration ready HOF·CH3CN Solution Ready for Use monitor->ready Stop F2 flow at desired concentration add_substrate Add Substrate to HOF·CH3CN Solution ready->add_substrate reaction Reaction at Controlled Temperature add_substrate->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification of Product workup->purification product Final Product purification->product

Caption: Experimental workflow for the preparation and application of HOF·CH₃CN.

stabilization_mechanism cluster_reactants Reactants cluster_formation In Situ Formation cluster_stabilization Stabilization F2 F2 (Fluorine) reaction F2 + H2O -> HOF + HF F2->reaction H2O H2O (Water) H2O->reaction CH3CN CH3CN (Acetonitrile) HOF HOF (this compound) reaction->HOF complex HOF·CH3CN (Stabilized Complex) HOF->complex Hydrogen Bonding CH3CN_stabilizer CH3CN (Acetonitrile) CH3CN_stabilizer->complex

Caption: Logical relationship of HOF formation and stabilization in acetonitrile.

References

Technical Support Center: Hypofluorous Acid Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hypofluorous acid (HOF), particularly as its acetonitrile (B52724) complex (HOF·CH₃CN, Rozen's reagent), for oxidation reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound oxidations, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Oxidized Product

Possible Causes:

  • Decomposition of the HOF·CH₃CN reagent: The HOF·CH₃CN complex has a limited half-life, and its decomposition can be accelerated by the presence of excess water.[1]

  • Sub-optimal reaction temperature: While many HOF oxidations are rapid at room temperature, some substrates may require lower temperatures to prevent side reactions or decomposition.

  • Incorrect stoichiometry: An insufficient amount of the HOF reagent will lead to incomplete conversion of the starting material.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Prepare the HOF·CH₃CN reagent fresh before use.

    • Titer the concentration of the reagent iodometrically to ensure accurate stoichiometry.

  • Control Reaction Temperature:

    • Start the reaction at 0 °C or lower, and allow it to slowly warm to room temperature if necessary.

    • For highly reactive substrates, maintaining a low temperature throughout the reaction may be crucial.

  • Optimize Stoichiometry:

    • Use a slight excess of the HOF·CH₃CN reagent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

    • Monitor the reaction by TLC or LC-MS to determine the optimal amount of oxidant.

A logical workflow for troubleshooting low product yield is presented below.

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common side reactions observed in this compound oxidations?

A1: The most prevalent side reactions are substrate-dependent and include:

  • Over-oxidation: This is particularly common in the oxidation of sulfides, where the desired sulfoxide (B87167) can be further oxidized to the sulfone.[2][3]

  • Ring-opening of epoxides: In the epoxidation of alkenes, the hydrofluoric acid (HF) byproduct can catalyze the ring-opening of the newly formed epoxide to yield vicinal diols or haloalcohols.[4][5]

  • Decomposition of the reagent: this compound is inherently unstable and can decompose, especially in the presence of water, leading to the formation of oxygen and hydrogen fluoride. This reduces the amount of active oxidant available for the desired reaction.[1]

Q2: How can I minimize the decomposition of the HOF·CH₃CN reagent?

A2: To minimize decomposition:

  • Prepare the reagent in situ and use it immediately.

  • Use acetonitrile with a low water content for the preparation of the reagent. While some water is necessary for the formation of HOF from fluorine, excess water accelerates its decomposition.[1]

  • Store the reagent at low temperatures (0 °C or below) if it cannot be used immediately.

Substrate-Specific Issues

Q3: I am trying to synthesize a sulfoxide from a sulfide (B99878), but I am getting a significant amount of the corresponding sulfone. How can I improve the selectivity for the sulfoxide?

A3: To favor the formation of the sulfoxide over the sulfone:

  • Control the stoichiometry: Use only one equivalent of the HOF·CH₃CN reagent. Over-oxidation to the sulfone becomes significant when an excess of the oxidant is used.[3]

  • Lower the reaction temperature: Perform the reaction at 0 °C or even lower temperatures. This can help to slow down the second oxidation step from the sulfoxide to the sulfone.

  • Monitor the reaction closely: Follow the progress of the reaction by TLC or LC-MS and quench it as soon as the starting sulfide has been consumed to prevent further oxidation of the sulfoxide product.

Q4: During the epoxidation of my alkene, I am observing the formation of a diol. What is the cause and how can I prevent it?

A4: The formation of a diol is likely due to the acid-catalyzed ring-opening of the epoxide by water, with the hydrofluoric acid (HF) generated during the reaction acting as the catalyst.[4][5] To minimize this side reaction:

  • Use an acid scavenger: Add a mild, non-nucleophilic base, such as sodium bicarbonate or calcium carbonate, to the reaction mixture to neutralize the HF as it is formed.

  • Work under anhydrous conditions: Ensure that all glassware is dry and use anhydrous solvents to minimize the presence of water that can act as a nucleophile for the ring-opening.

  • Keep reaction times short: As HOF-mediated epoxidations are often very fast, minimizing the reaction time can reduce the exposure of the epoxide to the acidic conditions.

Q5: I am attempting to oxidize a primary amine to a nitro compound, but I am getting a complex mixture of products. What are the potential side reactions?

A5: While HOF·CH₃CN is known for its ability to oxidize primary amines to nitro compounds in good yields, side reactions can occur.[1] These may include the formation of N-oxides or other over-oxidation products. The reactivity of amines also means they can react faster than other functional groups like sulfides or azides.[1] To improve the outcome:

  • Protect other sensitive functional groups: If other reactive groups are present in the molecule, consider protecting them before the oxidation of the amine.

  • Optimize reaction conditions: Carefully control the temperature and stoichiometry to favor the formation of the desired nitro compound.

Quantitative Data on Side Reactions

Obtaining precise quantitative data for side reactions in this compound oxidations is challenging as they are often reported as "trace" or are minimized under optimized conditions. However, the following table summarizes qualitative and semi-quantitative observations from the literature.

Substrate ClassDesired ProductCommon Side Product(s)Typical Yield of Side Product(s)Mitigation Strategies
SulfidesSulfoxideSulfoneCan be significant if >1 eq. of HOF is used.[3]Use 1 eq. of HOF, low temperature, careful reaction monitoring.
AlkenesEpoxideVicinal Diol/HalohydrinFormation is promoted by aqueous workup or prolonged reaction times.[4][5]Use of acid scavenger (e.g., NaHCO₃), anhydrous conditions.
Primary AminesNitro CompoundN-Oxides, other oxidation productsGenerally low with HOF·CH₃CN, but can be complex.[1]Careful control of stoichiometry and temperature.
Ketones (cyclic)Lactone (Baeyer-Villiger)Byproducts from reagent decompositionGenerally low, the reaction is reported to be high-yielding.Use of fresh reagent, anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of HOF·CH₃CN (Rozen's Reagent)

! CAUTION: This procedure involves the use of elemental fluorine, which is extremely toxic and corrosive. This should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Set up a gas dispersion tube in a three-necked flask equipped with a magnetic stirrer and an outlet leading to a fluorine trap (e.g., a scrubber containing soda lime).

  • Charge the flask with a mixture of acetonitrile and distilled water (typically a 9:1 v/v ratio).

  • Cool the mixture to 0 °C in an ice bath.

  • Pass a stream of 10% fluorine in nitrogen through the acetonitrile-water mixture with vigorous stirring.

  • The concentration of the resulting HOF·CH₃CN solution can be determined by iodometric titration.

A schematic of the experimental setup for the preparation of Rozen's reagent is shown below.

Caption: Workflow for the preparation of HOF·CH₃CN.
Protocol 2: Selective Oxidation of a Sulfide to a Sulfoxide

  • Dissolve the sulfide (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a freshly prepared and titered solution of HOF·CH₃CN (1.0 mmol, 1.0 equivalent) dropwise to the stirred solution of the sulfide.

  • Monitor the reaction by TLC. The reaction is typically complete within minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Epoxidation of an Alkene with Mitigation of Ring-Opening
  • To a stirred suspension of the alkene (1.0 mmol) and powdered sodium bicarbonate (2.0 mmol) in anhydrous acetonitrile (10 mL) at 0 °C, add a freshly prepared and titered solution of HOF·CH₃CN (1.1 mmol, 1.1 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid with acetonitrile and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • The crude epoxide can be purified by column chromatography on silica gel.

This technical support guide provides a starting point for troubleshooting and understanding common side reactions in this compound oxidations. For specific substrates and complex molecules, further optimization of reaction conditions may be necessary. Always consult the relevant literature and perform small-scale test reactions before proceeding to a larger scale.

References

Technical Support Center: Managing Hypofluorous Acid (HOF) Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the decomposition of hypofluorous acid (HOF) to hydrogen fluoride (B91410) (HF) and oxygen (O₂). HOF is a powerful yet highly unstable oxidizing agent, and its effective use hinges on controlling its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound?

A1: The main challenge is its extreme instability. HOF readily decomposes into hydrogen fluoride (HF) and oxygen (O₂), with a half-life of only 30 minutes at room temperature.[1][2][3][4] This rapid decomposition can affect reaction yields, introduce impurities, and pose significant safety hazards due to the formation of highly corrosive and toxic HF.

Q2: What is the decomposition reaction of HOF?

A2: this compound undergoes a first-order decomposition reaction as follows: 2 HOF(g) → 2 HF(g) + O₂(g)[4]

Q3: What is Rozen's reagent and how does it help manage HOF instability?

A3: Rozen's reagent is a complex of this compound and acetonitrile (B52724) (HOF•CH₃CN). Acetonitrile acts as a stabilizing agent, "taming" the reactive HOF and allowing for its use in a more controlled manner.[1][4] The complex is formed by bubbling fluorine gas through a mixture of acetonitrile and water.[1] The HOF in this complex is still a potent electrophilic oxygen transfer agent but is significantly less prone to rapid decomposition compared to neat HOF.

Q4: What are the primary safety concerns when working with HOF and its decomposition products?

A4: The primary safety concerns are:

  • HOF itself: It is explosive at room temperature and a strong oxidizer.[4]

  • Fluorine gas (F₂): Often used as a precursor for HOF generation, fluorine is an extremely powerful oxidizer and is highly toxic and corrosive to all tissues.[5][6]

  • Hydrogen Fluoride (HF): A product of HOF decomposition, HF is a highly corrosive and toxic acid that can cause severe burns and systemic toxicity upon contact with skin, eyes, or via inhalation.[5][7][8][9][10][11]

Q5: How does temperature and pH affect HOF stability?

A5: While specific quantitative data is scarce, general chemical principles indicate that:

  • Temperature: Higher temperatures significantly accelerate the decomposition rate of HOF.[2][3] For optimal stability, HOF and its solutions should be kept at low temperatures.

  • pH: The stability of related hypohalous acids, like hypochlorous acid, is highly pH-dependent.[12][13][14] It is reasonable to infer that the pH of the solution will also affect the stability of HOF. For Rozen's reagent, the presence of water can accelerate decomposition, suggesting that anhydrous conditions are preferable.[1]

Troubleshooting Guide

Problem 1: Low or inconsistent yield in reactions using freshly prepared HOF.

Possible Cause Suggested Solution
Rapid decomposition of HOF before or during the reaction.Prepare HOF in situ or use the stabilized HOF•CH₃CN complex (Rozen's reagent). Ensure the reaction is conducted at low temperatures to minimize decomposition.
Impurities in starting materials or solvents.Use high-purity, dry solvents and reagents. Water, in particular, can accelerate the decomposition of HOF.[1]
Incorrect stoichiometry.Accurately determine the concentration of your HOF solution immediately before use, as it will decrease over time. Iodometric titration is a common method for this.
Reaction monitoring issues.Use appropriate analytical techniques (e.g., TLC, NMR, GC-MS) to monitor the reaction progress closely to determine the optimal reaction time before significant product decomposition occurs.[10]

Problem 2: Unexpected side products are observed.

Possible Cause Suggested Solution
Reaction with decomposition products.The formation of HF can lead to acid-catalyzed side reactions. Consider using a non-reactive acid scavenger if compatible with your reaction.
Over-oxidation of the substrate or product.HOF is a very powerful oxidizing agent.[4] Carefully control the stoichiometry and reaction time. It may be necessary to add the HOF solution slowly to the reaction mixture.
Incompatible solvents.Some solvents may react with HOF. Acetonitrile is a known stabilizing solvent.[1] Ensure your chosen solvent is inert under the reaction conditions.

Problem 3: Difficulty in handling and storing HOF solutions.

Possible Cause Suggested Solution
Rapid decomposition leading to pressure buildup.Never store HOF solutions in a sealed container. Prepare and use HOF immediately. For short-term storage, use a vented container at low temperatures.
Corrosive nature of HOF and its decomposition product, HF.Use only compatible materials for handling and storage, such as Teflon or polyethylene (B3416737) containers.[11] Avoid glass, as HF will etch it.[11]

Quantitative Data on HOF Decomposition

The decomposition of HOF follows first-order kinetics. The following table summarizes the known decomposition data.

ParameterValueConditions
Half-life (t₁/₂)30 minutesRoom Temperature
Rate Constant (k)~0.0231 min⁻¹Room Temperature (calculated from half-life)

Note: The rate constant is calculated using the formula k = 0.693 / t₁/₂ for a first-order reaction.

The rate of decomposition is highly dependent on temperature. As a general rule, for many chemical reactions, the rate doubles for every 10°C increase in temperature. Therefore, maintaining low temperatures is critical for slowing the decomposition of HOF.

Experimental Protocols

Protocol 1: Preparation of Rozen's Reagent (HOF•CH₃CN)

This protocol describes the in situ generation of this compound stabilized in acetonitrile. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions for handling fluorine gas.

Materials:

  • A mixture of 10% water in acetonitrile (v/v).

  • A diluted mixture of fluorine gas in nitrogen (e.g., 10% F₂ in N₂).

  • A gas washing bottle (bubbler) made of a fluorine-resistant material (e.g., Teflon or passivated metal).

  • A cold bath (e.g., acetone/dry ice).

Procedure:

  • Place the gas washing bottle containing the acetonitrile-water mixture in the cold bath and maintain the temperature at approximately -10°C to 0°C.

  • Slowly bubble the fluorine gas mixture through the acetonitrile-water solution.

  • The reaction is typically rapid. The concentration of HOF in the resulting solution can be determined by iodometric titration.

  • The resulting solution of HOF•CH₃CN is ready for use. It is recommended to use it immediately for best results.

Safety Precautions for Fluorine Gas:

  • Fluorine gas is extremely toxic and corrosive.[5][6] All work must be conducted in a dedicated, well-ventilated fume hood.

  • Ensure all equipment is dry and free of organic residues, as fluorine can react violently with many substances.[5][15]

  • Use appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves (e.g., neoprene over nitrile), and a lab coat.[15]

  • Have a calcium gluconate gel readily available as a first aid measure for potential HF burns resulting from the reaction of fluorine with moisture.[5]

Protocol 2: Monitoring HOF Decomposition by NMR Spectroscopy

Proton and ¹⁹F NMR can be used to observe HOF and its decomposition.

Instrumentation:

  • Low-temperature capable NMR spectrometer.

Procedure:

  • Carefully prepare a sample of HOF, potentially as the HOF•CH₃CN complex in a suitable NMR tube made of a fluorine-resistant polymer.

  • Acquire ¹H and ¹⁹F NMR spectra at a low temperature to minimize decomposition during the experiment.

  • The chemical shifts for HOF can be observed and will change as it decomposes into HF and O₂.[16] The signal for HF will grow over time.

  • By acquiring spectra at different time points, the rate of decomposition can be monitored.

Visualizations

Troubleshooting_HOF_Decomposition cluster_decomposition Decomposition Issues cluster_impurities Contamination cluster_side_reactions Side Reactions start Experiment with HOF issue Poor Outcome (Low Yield / Side Products) start->issue decomp_check Rapid HOF Decomposition? issue->decomp_check Check Stability decomp_sol Use Stabilized Reagent (Rozen's) Work at Low Temperature decomp_check->decomp_sol Yes impurity_check Impurities in Reagents/Solvents? decomp_check->impurity_check No end_node Optimized Experiment decomp_sol->end_node impurity_sol Use High-Purity, Dry Materials impurity_check->impurity_sol Yes side_rxn_check Evidence of Side Reactions? impurity_check->side_rxn_check No impurity_sol->end_node side_rxn_sol Add Acid Scavenger Control Stoichiometry Check Solvent Compatibility side_rxn_check->side_rxn_sol Yes side_rxn_check->end_node No side_rxn_sol->end_node

Caption: Troubleshooting logic for experiments involving HOF.

HOF_Preparation_Workflow cluster_prep Preparation Steps cluster_safety Critical Safety Checks start Start: Prepare Reagents safety_check Work in Fume Hood? Appropriate PPE? Emergency Plan in Place? start->safety_check step1 1. Cool Acetonitrile/Water Mixture to 0°C step2 2. Slowly Bubble 10% F2 in N2 step1->step2 step3 3. Monitor Reaction (e.g., Iodometric Titration) step2->step3 product Product: HOF•CH3CN Solution step3->product safety_check->step1 Pass use Immediate Use in Reaction product->use

Caption: Workflow for the preparation of Rozen's reagent.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Hofmann Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions concerning low conversion rates in Hofmann (HOF) reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Hofmann rearrangement, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is the yield of my primary amine significantly lower than expected?

Answer:

Low yields in the Hofmann rearrangement can stem from several factors. A primary consideration is the stability and concentration of the hypobromite (B1234621) reagent, which is typically prepared in situ. Additionally, side reactions can consume the desired product or intermediates.[1]

Question 2: I observe a significant amount of an insoluble white precipitate. What is it and how can I prevent its formation?

Answer:

The most common insoluble, white precipitate is a symmetrically substituted urea (B33335) (R-NH-CO-NH-R).[1] This byproduct forms when the newly generated primary amine product reacts with the isocyanate intermediate before it can be hydrolyzed.[1]

Question 3: My starting amide is being consumed, but I am not isolating the expected amine. What other side reactions could be occurring?

Answer:

Besides urea formation, other potential side reactions include:

  • Amide Hydrolysis: Under strong basic conditions, the starting amide can be hydrolyzed back to the corresponding carboxylic acid, particularly with aromatic amides bearing electron-withdrawing groups.[1][2]

  • Carbamate Formation: If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate intermediate to form a carbamate.[2]

Question 4: The reaction is sluggish or does not proceed to completion. What are the potential causes?

Answer:

Incomplete or slow reactions can be attributed to several factors related to reagents and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters to control for a successful Hofmann rearrangement?

A1: Careful control of temperature and base concentration is crucial. The initial N-bromination and hypobromite formation are typically performed at low temperatures (0-10°C) to minimize reagent degradation.[2] The subsequent rearrangement step often requires heating (e.g., 70-80°C) to proceed at a reasonable rate.[2] A high concentration of base is generally favored to promote the hydrolysis of the isocyanate intermediate over competing side reactions.[1]

Q2: How can I handle base-sensitive substrates?

A2: For substrates that are sensitive to the strongly basic conditions of the traditional Hofmann rearrangement, several modifications can be employed. These include the use of reagents like lead tetraacetate or hypervalent iodine reagents (e.g., PIDA) under mildly acidic or neutral conditions.[3][4]

Q3: What is the ideal stoichiometry of reagents?

A3: Typically, a slight excess of the halogen (e.g., bromine) and a larger excess of the base are used relative to the primary amide. The exact stoichiometry may require optimization for specific substrates.

Q4: How does the structure of the starting amide affect the reaction?

A4: The Hofmann rearrangement is applicable to a wide range of primary alkyl and aryl amides.[5] However, the electronic and steric properties of the migrating group can influence the reaction rate. Electron-releasing groups on migrating aryl rings can accelerate the rearrangement.

Data Summary Table

ParameterRecommended ConditionRationalePotential Issues if Deviated
Temperature Hypobromite formation: 0-5°CN-bromination: 0-10°CRearrangement: 70-80°CMinimizes hypobromite degradation; controls initial reaction rate; provides activation energy for rearrangement.[1][2]Too high initially: Reagent decomposition.Too low for rearrangement: Slow or incomplete reaction.
Base (NaOH) Conc. HighFavors rapid hydrolysis of the isocyanate, minimizing urea byproduct formation.[1]Too low: Increased urea formation.
Reagent Purity High (especially for amide and bromine)Impurities can lead to side reactions or inhibit the main reaction.[2]Lower yields and difficult purification.
Solvent Typically waterUsed for the hydrolysis of the isocyanate to the amine.[2]Alcohol presence: Carbamate formation.[2]

Experimental Protocols

Protocol 1: Standard Hofmann Rearrangement with in situ Sodium Hypobromite
  • Reagent Preparation: Prepare a solution of sodium hydroxide (B78521) in water and cool it to 0-5°C in an ice-salt bath.

  • Hypobromite Formation: Slowly add bromine to the cold, stirred sodium hydroxide solution. Maintain the temperature below 10°C during the addition.[2] The solution should be used immediately.[1]

  • Amide Addition: Add the primary amide to the freshly prepared sodium hypobromite solution.

  • N-Bromination: Stir the mixture at a low temperature (0-10°C) for 15-30 minutes to facilitate the formation of the N-bromoamide.[2]

  • Rearrangement: Remove the ice bath and heat the reaction mixture to 70-75°C for approximately 30-60 minutes to induce the rearrangement.[1][2]

  • Work-up: Cool the reaction mixture to room temperature. Saturate the solution with sodium chloride to decrease the solubility of the amine product.[1]

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[1][2]

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation, recrystallization, or column chromatography.[2]

Protocol 2: Troubleshooting for Low Yield
  • Analyze Byproducts: If a precipitate is observed, isolate it and characterize it (e.g., by melting point or NMR) to confirm if it is the urea byproduct.

  • Re-run with Fresh Reagents: Prepare a fresh solution of sodium hypobromite immediately before use.[1] Ensure the bromine and starting amide are of high purity.[2]

  • Optimize Base Concentration: If urea formation is confirmed, increase the concentration of the sodium hydroxide solution in the next attempt.

  • Temperature Control: Carefully monitor and control the temperature at each stage of the reaction as specified in Protocol 1.

  • Inert Atmosphere: For particularly sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions.

Visualizations

G Troubleshooting Low Conversion in HOF Reactions cluster_observe Observation low_yield Low Amine Yield reagent_degradation Reagent Degradation (e.g., Hypobromite) low_yield->reagent_degradation side_reactions Side Reactions low_yield->side_reactions conditions Suboptimal Conditions low_yield->conditions incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction fresh_reagents Use Fresh Reagents reagent_degradation->fresh_reagents Prepare in situ at 0-5°C adjust_conditions Adjust Conditions (Temp., Conc.) side_reactions->adjust_conditions Increase [Base] conditions->adjust_conditions Optimize Temp. incomplete_reaction->adjust_conditions Increase Time/Temp. check_purity Check Substrate Purity incomplete_reaction->check_purity minimize_side_reactions Minimize Side Reactions

Caption: Troubleshooting logic for low product yield.

G HOF Reaction Workflow & Key Checkpoints cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_checkpoints Troubleshooting Checkpoints start Start prep_base Prepare Cold NaOH Solution (0-5°C) start->prep_base prep_hypobromite Add Br2 to form NaOBr in situ prep_base->prep_hypobromite add_amide Add Primary Amide prep_hypobromite->add_amide check1 Fresh NaOBr? prep_hypobromite->check1 n_bromination N-Bromination (0-10°C, 15-30 min) add_amide->n_bromination rearrangement Rearrangement (Heat to 70-75°C) n_bromination->rearrangement check2 Temp. Control? n_bromination->check2 workup Cool & Quench rearrangement->workup rearrangement->check2 extraction Solvent Extraction workup->extraction purification Purify Product extraction->purification check3 Side Products? extraction->check3 end End purification->end

Caption: Experimental workflow for the Hofmann rearrangement.

References

Technical Support Center: Optimizing HOF Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for hypofluorous acid (HOF) epoxidation, particularly using the HOF·acetonitrile (B52724) complex.

Troubleshooting Guide

This guide addresses common issues encountered during HOF epoxidation experiments in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Epoxide Yield 1. Decomposition of HOF·acetonitrile reagent: The reagent is sensitive to excessive water, which can lead to its rapid decomposition.[1] 2. Insufficient Reagent: The stoichiometry of HOF·acetonitrile to the alkene may be inadequate. 3. Low Reaction Temperature: While many reactions proceed at room temperature, very unreactive substrates might require slightly elevated temperatures. 4. Substrate Insolubility: The alkene may not be sufficiently soluble in the acetonitrile-water mixture.1. Control Water Content: Ensure the acetonitrile used for reagent preparation contains the optimal amount of water (typically around 10%). Avoid introducing additional water into the reaction mixture. 2. Titrate HOF Solution: Determine the exact concentration of your HOF·acetonitrile solution via iodometric titration before use to ensure accurate stoichiometry.[1] Use a slight excess of the reagent if necessary. 3. Optimize Temperature: Monitor the reaction by TLC or GC. If the reaction is sluggish at room temperature, consider gradually increasing the temperature, but be mindful of potential side reactions. 4. Add a Co-solvent: If substrate solubility is an issue, a small amount of a compatible co-solvent that does not react with HOF may be carefully introduced.
Formation of Side Products (e.g., Diols) 1. Epoxide Ring-Opening: The presence of acidic byproducts (like HF) can catalyze the ring-opening of the newly formed epoxide by water or other nucleophiles present in the reaction mixture.[2][3] 2. Over-oxidation: For sensitive substrates, prolonged reaction times or a large excess of the HOF reagent might lead to further oxidation of the epoxide or other functional groups.1. Buffer the Reaction: For acid-sensitive epoxides, consider adding a non-nucleophilic, acid-scavenging agent. 2. Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-oxidation. 3. Purify Promptly: Work up the reaction mixture promptly after completion to isolate the epoxide and minimize its exposure to acidic conditions.
Inconsistent Results 1. Variability in HOF·acetonitrile Concentration: The concentration of the prepared reagent can vary between batches. 2. Purity of Starting Materials: Impurities in the alkene or solvent can interfere with the reaction.1. Standardize Reagent Preparation: Always use the same procedure and source of reagents for preparing the HOF·acetonitrile complex. Titrate each new batch to determine its concentration.[1] 2. Use Pure Materials: Ensure that the alkene substrate and acetonitrile are of high purity and free from contaminants that could react with HOF.
Reaction Stalls Before Completion 1. Premature Decomposition of HOF: The reagent may have decomposed before the reaction is complete. 2. Steric Hindrance: Highly hindered alkenes may react very slowly.1. Add Reagent in Portions: For slow reactions, adding the HOF·acetonitrile solution in portions over time can help maintain a sufficient concentration of the active oxidant. 2. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or cautiously increase the temperature while monitoring for side product formation.

Frequently Asked Questions (FAQs)

Q1: What makes the HOF·acetonitrile complex so effective for epoxidation?

A1: The HOF·acetonitrile complex is a highly electrophilic oxygen transfer agent.[1] The oxygen atom in HOF is electron-deficient, making it very reactive towards the electron-rich double bond of an alkene. This high reactivity allows for the epoxidation of even electron-deficient or sterically hindered alkenes that are often unreactive with other epoxidizing agents like peroxy acids.[1]

Q2: How do I prepare the HOF·acetonitrile reagent?

A2: The reagent is typically prepared by bubbling a diluted mixture of fluorine gas (e.g., 10% F₂ in N₂) through a cooled (0 °C) solution of acetonitrile containing about 10% water.[1] The process should be conducted in a well-ventilated fume hood with appropriate safety precautions due to the use of fluorine gas.

Q3: How can I determine the concentration of the HOF·acetonitrile solution I've prepared?

A3: The concentration of the HOF·acetonitrile solution can be determined by iodometric titration.[1] An aliquot of the solution is added to an excess of an acidic potassium iodide solution, and the liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Q4: What is the typical workup procedure for an HOF epoxidation?

A4: After the reaction is complete (as monitored by TLC or GC), the excess HOF can be quenched by adding a mild reducing agent, such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate. The reaction mixture is then typically diluted with water and extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Q5: Can I use HOF·acetonitrile for substrates with other sensitive functional groups?

A5: Caution is advised. HOF·acetonitrile is a very powerful oxidizing agent and can react with other functional groups, such as amines, sulfides, and some aromatic rings.[1] It is important to consider the compatibility of all functional groups on your substrate with this strong oxidant. A small-scale trial reaction is recommended to assess the selectivity for your specific substrate.

Quantitative Data Presentation

The following table summarizes typical reaction conditions for the epoxidation of various alkenes using the HOF·acetonitrile complex, demonstrating its broad applicability.

SubstrateTemperature (°C)Reaction TimeYield (%)
Cyclohexene0 - 255 - 15 min>95
1-Octene0 - 2510 - 20 min~90
trans-Stilbene2530 min>95
Methyl Methacrylate251 - 2 h~85
Tetracyanoethylene251 h~80

Note: The data presented are representative and may vary depending on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Preparation of HOF·Acetonitrile Reagent
  • Set up a gas washing bottle with a fritted glass inlet in a cooling bath at 0 °C.

  • Add a mixture of acetonitrile and water (9:1 v/v) to the gas washing bottle.

  • Slowly bubble a mixture of 10% fluorine in nitrogen through the acetonitrile-water solution.

  • Periodically, take a small aliquot of the solution and determine the HOF concentration by iodometric titration until the desired concentration is reached (typically 0.2-0.5 M).

  • The resulting solution of HOF·acetonitrile is used directly in the epoxidation reaction.

Protocol 2: General Procedure for HOF Epoxidation
  • Dissolve the alkene substrate in a suitable solvent (e.g., chloroform (B151607) or additional acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C with an ice bath.

  • Add the freshly prepared and titrated HOF·acetonitrile solution dropwise to the stirred solution of the alkene.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the yellow color of the solution disappears.

  • Transfer the mixture to a separatory funnel, add water, and extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Visualizations

HOF_Epoxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Epoxidation Reaction F2_N2 F₂/N₂ Gas Mixture Preparation Gas Bubbling at 0°C F2_N2->Preparation ACN_H2O Acetonitrile/Water ACN_H2O->Preparation Titration Iodometric Titration Preparation->Titration HOF_ACN HOF·CH₃CN Solution Titration->HOF_ACN Reaction Mixing and Reaction HOF_ACN->Reaction Alkene Alkene Substrate Alkene->Reaction Monitoring TLC/GC Monitoring Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Purification Workup->Purification Epoxide Final Epoxide Product Purification->Epoxide

Caption: Experimental workflow for HOF epoxidation.

Troubleshooting_Logic Start Low Epoxide Yield? CheckReagent Check HOF·ACN Concentration (Iodometric Titration) Start->CheckReagent Yes CheckStoichiometry Alkene:HOF Ratio Correct? CheckReagent->CheckStoichiometry CheckWater Excess Water in Reaction? CheckTemp Reaction Temperature Too Low? CheckWater->CheckTemp No Solution1 Control Water Content CheckWater->Solution1 Yes CheckStoichiometry->CheckWater No Solution2 Adjust Stoichiometry CheckStoichiometry->Solution2 Yes SideProducts Side Products Observed? CheckTemp->SideProducts No Solution3 Increase Temperature Cautiously CheckTemp->Solution3 Yes DiolFormation Diol Formation (Ring-Opening)? SideProducts->DiolFormation Yes OverOxidation Other Oxidation Products? DiolFormation->OverOxidation No Solution4 Buffer Reaction / Prompt Workup DiolFormation->Solution4 Yes Solution5 Reduce Reaction Time / Excess Reagent OverOxidation->Solution5 Yes

Caption: Troubleshooting logic for HOF epoxidation.

References

how to remove impurities from Rozen's reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rozen's reagent (HOF·CH₃CN).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and use of Rozen's reagent.

Problem IDQuestionPossible CausesSuggested Solutions
RR-T01 Low or no oxidizing power of the freshly prepared reagent. 1. Incomplete reaction of fluorine gas. 2. Impure acetonitrile (B52724). 3. Incorrect water concentration. 4. Low fluorine concentration in the gas stream. 1. Ensure sufficient reaction time and efficient bubbling of fluorine through the solution.2. Use high-purity, dry acetonitrile. Consider purifying the solvent before use (see Experimental Protocols).3. The optimal water concentration is around 10%. Too little or too much water can impede the formation of the HOF·CH₃CN complex.[1]4. Verify the concentration of fluorine in your fluorine/nitrogen mixture.
RR-T02 Inconsistent or poor yields in oxidation/hydroxylation reactions. 1. Inaccurate determination of Rozen's reagent concentration. 2. Decomposition of the reagent. 3. Presence of quenching impurities in the substrate or solvent. 1. Accurately determine the reagent's concentration using iodometric titration immediately before use (see Experimental Protocols).2. Use the reagent immediately after preparation as it has a half-life of several hours at room temperature. For longer storage, maintain the reagent at low temperatures (-78 °C).3. Ensure all substrates and solvents are pure and free from easily oxidizable contaminants.
RR-T03 Formation of unexpected side products. 1. Reaction with impurities in the acetonitrile. 2. Over-oxidation of the substrate. 3. Reaction with the solvent. 1. Use high-purity acetonitrile to avoid side reactions with contaminants.2. Carefully control the stoichiometry of Rozen's reagent and the reaction time.3. Choose a solvent that is inert to the highly reactive Rozen's reagent.
RR-T04 Safety concerns during reagent preparation. 1. Handling of highly toxic and reactive fluorine gas. 1. All work with fluorine gas must be conducted in a well-ventilated fume hood with appropriate safety measures, including the availability of a calcium gluconate gel for potential HF burns.[2][3][4] Personnel must be thoroughly trained in handling fluorine.[5]

Frequently Asked Questions (FAQs)

Q1: What is Rozen's reagent and what are its primary applications?

A1: Rozen's reagent is a complex of hypofluorous acid (HOF) and acetonitrile (CH₃CN). It is a powerful and versatile electrophilic oxygenating and hydroxylating agent used for a wide range of transformations in organic synthesis, including the epoxidation of alkenes, oxidation of amines to nitro compounds, and hydroxylation of C-H bonds under mild conditions.

Q2: How is Rozen's reagent prepared?

A2: Rozen's reagent is typically prepared in situ by bubbling a mixture of fluorine gas (usually 10-20% in nitrogen) through a solution of acetonitrile containing approximately 10% water. The reagent is not isolated and is used directly in the reaction mixture.

Q3: What are the common impurities in Rozen's reagent and how can they be removed?

A3: Since Rozen's reagent is used in situ, the primary concern is not the purification of the reagent itself, but the purity of the starting materials, particularly the acetonitrile. Common impurities in acetonitrile, such as trace amounts of other organic compounds, can react with the fluorine gas or Rozen's reagent, leading to side products and reduced yields. Therefore, "removing impurities from Rozen's reagent" translates to using high-purity starting materials.

Q4: How can I determine the concentration of the Rozen's reagent I have prepared?

A4: The concentration of freshly prepared Rozen's reagent can be determined by iodometric titration. An aliquot of the reagent solution is added to an acidic solution of potassium iodide. The HOF oxidizes the iodide to iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.[1]

Q5: What is the stability of Rozen's reagent and how should it be stored?

A5: Rozen's reagent is relatively unstable. It has a half-life of several hours at room temperature. For this reason, it is typically prepared fresh and used immediately. If short-term storage is necessary, it should be kept at low temperatures (e.g., -78 °C) to prolong its activity.

Data Presentation

The purity of the acetonitrile used for the preparation of Rozen's reagent is critical. While specific quantitative data from a single source is scarce, the following table illustrates the expected impact of acetonitrile purity on the outcome of a typical oxidation reaction.

Acetonitrile Purity GradeTypical Impurity LevelExpected Impact on Rozen's ReagentConsequence in a Model Oxidation Reaction
Technical Grade High levels of various organic and water impuritiesFormation of side products during reagent generation; lower effective concentration of HOF·CH₃CN.Low yield of the desired product, complex mixture of byproducts, difficult purification.
HPLC Grade Low levels of UV-absorbing impurities and particulatesCleaner reagent formation with fewer side reactions.Good yield of the desired product, simpler purification.
Anhydrous/High-Purity Grade Very low water and organic impurity contentOptimal formation of the HOF·CH₃CN complex with minimal side product formation.High to excellent yield of the desired product, clean reaction profile, straightforward purification.

Experimental Protocols

Protocol 1: Preparation of Rozen's Reagent (HOF·CH₃CN)

Materials:

  • High-purity acetonitrile (CH₃CN)

  • Deionized water

  • A gas mixture of 10% fluorine in nitrogen

  • A gas-washing bottle or a fritted gas dispersion tube

  • A reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, gas inlet, and gas outlet

  • An efficient gas scrubber for the outlet stream (e.g., containing a solution of sodium thiosulfate or soda lime)

Procedure:

  • In a well-ventilated fume hood, assemble the reaction apparatus.

  • Prepare a 10% (v/v) aqueous acetonitrile solution by mixing 90 mL of high-purity acetonitrile with 10 mL of deionized water in the reaction vessel.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly bubble the 10% fluorine in nitrogen gas mixture through the stirred solution. The flow rate should be controlled to ensure efficient absorption of fluorine.

  • Continue bubbling the gas for a period determined by the desired concentration of the reagent. The progress can be monitored by periodically taking an aliquot and performing an iodometric titration.

  • Once the desired concentration is reached, stop the fluorine flow and purge the system with nitrogen to remove any unreacted fluorine.

  • The freshly prepared Rozen's reagent is now ready for immediate use.

Protocol 2: Iodometric Titration to Determine the Concentration of Rozen's Reagent

Materials:

  • Freshly prepared Rozen's reagent solution

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 2 M)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution

  • Burette, pipette, and Erlenmeyer flask

Procedure:

  • To an Erlenmeyer flask, add approximately 25 mL of a 10% aqueous potassium iodide solution and 5 mL of 2 M sulfuric acid.

  • Carefully pipette a known volume (e.g., 1.0 mL) of the Rozen's reagent solution into the acidic KI solution. The solution will turn a dark brown/yellow color due to the formation of iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the color fades to a pale yellow.

  • Add a few drops of the starch indicator solution. The solution will turn a deep blue/black color.

  • Continue the titration with sodium thiosulfate dropwise until the blue/black color disappears, indicating the endpoint.

  • Record the volume of the sodium thiosulfate solution used.

  • Calculate the molarity of the Rozen's reagent using the stoichiometry of the reactions:

    • HOF + 2I⁻ + H⁺ → I₂ + HF + H₂O

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Visualizations

Experimental_Workflow Experimental Workflow for Rozen's Reagent cluster_prep Reagent Preparation cluster_quant Quantification cluster_reaction Oxidation Reaction prep_materials 1. Prepare 10% aqueous high-purity acetonitrile setup_apparatus 2. Assemble reaction apparatus in a fume hood prep_materials->setup_apparatus cool_solution 3. Cool solution to 0 °C setup_apparatus->cool_solution bubble_fluorine 4. Bubble 10% F2 in N2 through the solution cool_solution->bubble_fluorine monitor_conc 5. Monitor concentration via iodometric titration bubble_fluorine->monitor_conc purge_system 6. Purge with N2 monitor_conc->purge_system titration 7. Perform iodometric titration on an aliquot purge_system->titration add_substrate 8. Add substrate to the freshly prepared reagent purge_system->add_substrate titration->add_substrate run_reaction 9. Monitor reaction progress add_substrate->run_reaction workup 10. Quench and work-up run_reaction->workup

Caption: Workflow for the preparation and use of Rozen's reagent.

Troubleshooting_Logic Troubleshooting Low Reaction Yield start Low or No Product Formation check_reagent Was the reagent's oxidizing power confirmed? start->check_reagent check_conc Was the reagent concentration accurately determined? check_reagent->check_conc Yes check_purity Were high-purity starting materials used? check_reagent->check_purity No check_storage Was the reagent used immediately after preparation? check_conc->check_storage Yes solution_titrate Perform iodometric titration before use and adjust stoichiometry. check_conc->solution_titrate No check_purity->check_reagent Yes solution_prep Remake reagent with high-purity acetonitrile and correct water content. check_purity->solution_prep No solution_fresh Prepare fresh reagent for each reaction. check_storage->solution_fresh No solution_substrate Purify substrate and ensure solvent is inert. check_storage->solution_substrate Yes

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Managing Pressure Buildup in HOF Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage pressure buildup during Hydrogen-On-Demand (HOF) generation experiments.

Troubleshooting Guide

This guide provides systematic solutions to common pressure-related issues encountered during HOF generation.

Issue 1: The HOF generator's pressure is consistently rising above the setpoint.

  • Question: My HOF generator is exceeding the preset pressure limit. What should I do?

  • Answer: An immediate and systematic check is required to ensure safe operation.

    • Immediate Action: If the pressure continues to rise, perform a controlled shutdown of the generator as per the manufacturer's instructions. For short-term shutdowns, you can often set the output pressure to 0 psi and close the hydrogen output switch.[1] For long-term shutdowns, the system may need to be drained.[1]

    • Check for Leaks: Gas leakage is a common cause of pressure irregularities.[2] Use a handheld hydrogen leak detector or a soapy solution to inspect all connections, fittings, and tubing for escaping gas. Bubbles in the soapy solution will indicate a leak.

    • Inspect the Pressure Control Device: A faulty pressure control device can lead to abnormal pressure readings. Visually inspect the device and its connections. If you suspect a malfunction, consult the manufacturer's manual for calibration or replacement procedures.

    • Verify Downstream Equipment: Ensure that the downstream analytical instrument (e.g., Gas Chromatograph) is not blocked and is configured to accept the correct inlet pressure. A blockage can cause backpressure, leading to a pressure increase in the generator.

    • Review Operating Temperature: HOF generators should be operated within a specific temperature range, typically between 10 and 40°C (50°F to 104°F), in a well-ventilated area.[1] Excessive ambient temperatures can lead to increased pressure.

Issue 2: The pressure reading on the HOF generator is fluctuating erratically.

  • Question: I'm observing unstable and fluctuating pressure readings from my HOF generator. What could be the cause?

  • Answer: Pressure fluctuations can compromise the precision of your experiments and may indicate an underlying issue.

    • Check for Inconsistent Gas Demand: If the HOF generator is supplying multiple instruments, ensure the combined gas demand does not exceed the generator's production capacity. Fluctuations can occur if the demand is close to or exceeds the supply limit.

    • Inspect for Small Leaks: Even minor leaks in the gas lines or fittings can cause pressure to oscillate. A thorough leak check is recommended.

    • Evaluate the Electrolyte/Water Level: In electrolytic HOF generators, a low water or electrolyte level can affect hydrogen production and lead to pressure instability. Ensure the water reservoir is filled with high-purity, deionized water (e.g., 5 Megohm/cm or better).[1]

    • Consider Gas Regulator Performance: If external regulators are used between the generator and the application, ensure they are functioning correctly and providing a stable output pressure. Poor quality or malfunctioning regulators can introduce fluctuations.[3]

    • For GC Applications: Baseline fluctuations in a Gas Chromatograph can sometimes be linked to the on/off cycle of the hydrogen generator.[4] Installing a gas buffer tank between the generator and the GC can help to dampen these pressure changes.[4]

Issue 3: The HOF generator fails to reach the target pressure.

  • Question: My HOF generator is not reaching the desired pressure setpoint. What steps should I take?

  • Answer: Failure to reach the set pressure usually points to a leak or insufficient gas production.

    • Thorough Leak Detection: This is the most common cause.[2] Conduct a comprehensive leak check of the entire system, from the generator outlet to the instrument inlet. Pay close attention to all fittings and connections.

    • Verify Generator Capacity: Ensure the hydrogen demand of your application does not exceed the maximum flow rate of your HOF generator.

    • Check for Blockages in the Vent Line: Some generators have an oxygen vent port that should not be obstructed.[1] A blockage can create backpressure and affect performance.

    • Inspect the Electrolysis Cell: For generators utilizing electrolysis, a degraded or contaminated cell can result in reduced hydrogen production. Consult the manufacturer's guidelines for cell maintenance or replacement.

Frequently Asked Questions (FAQs)

Q1: What is the typical operating pressure for an HOF generator in a laboratory setting?

A1: The maximum output pressure for many laboratory HOF generators is around 0.4 MPa (approximately 58 psi).[2] However, the optimal operating pressure will depend on the specific requirements of your analytical instrument. Always consult the instrument's manual for the recommended inlet pressure.

Q2: How often should I perform a leak test on my HOF generation system?

A2: It is good practice to perform a leak test regularly, especially after changing gas lines or fittings, or if you observe any pressure inconsistencies. A quick visual inspection with a soapy solution can be done daily, with a more thorough check using a handheld detector performed weekly or as per your laboratory's standard operating procedures.

Q3: What are the material compatibility considerations for tubing and fittings used with hydrogen?

A3: Material selection is critical to prevent hydrogen embrittlement, which can lead to leaks and equipment failure.[5]

  • Recommended Materials: Austenitic stainless steels, aluminum alloys, and copper alloys are generally compatible with hydrogen gas service.[5]

  • Materials to Avoid: High-strength ferritic and martensitic steels, cast irons, nickel alloys, and titanium alloys are often avoided in hydrogen service due to their susceptibility to embrittlement.[5][6]

Q4: What safety features are in place to prevent over-pressurization?

A4: HOF generators are equipped with multiple safety features. These typically include electronic pressure sensors that control the hydrogen production cell, and a mechanical pressure switch that will shut down the cell if the internal pressure exceeds a safe limit (e.g., 7.5 bar or 110 psi).[7] Additionally, an over-pressure relief valve will open to vent excess pressure.[7]

Q5: Can I use a single HOF generator to supply multiple instruments?

A5: Yes, it is possible to supply multiple instruments from a single generator, provided the total hydrogen consumption of all instruments does not exceed the generator's maximum output capacity. However, this can sometimes lead to pressure fluctuations, especially if one instrument has a high and variable demand.[8]

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Maximum Output Pressure 0.4 MPa (~58 psi) - 7.5 bar (~110 psi)Varies by generator model.[2][7]
Recommended Water Quality >5 Megohm/cmFor electrolytic generators.[1]
Operating Temperature 10 - 40 °C (50 - 104 °F)[1]
Hydrogen Purity >99.999%Dependent on the generator's purification system.

Experimental Protocols

Protocol 1: Systematic Leak Detection Procedure

  • Preparation:

    • Ensure the HOF generator is running and pressurized to its normal operating pressure.

    • Prepare a leak detection solution (e.g., a 50/50 mixture of soap and water) or a handheld electronic hydrogen detector.

  • Visual Inspection:

    • Begin at the generator's hydrogen outlet. Systematically follow the gas line to the analytical instrument.

    • Apply the leak detection solution to each fitting, valve, and connection point.

    • Look for the formation of bubbles, which indicates a leak.

  • Electronic Detection:

    • If using an electronic detector, slowly move the probe along the gas lines and around all connections.

    • An audible or visual alarm from the detector will signal a leak.

  • Action:

    • If a leak is found, mark the location.

    • Safely depressurize the system before attempting to tighten or replace the faulty component.

    • After the repair, re-pressurize the system and repeat the leak test to confirm the issue is resolved.

Protocol 2: Pressure Sensor Calibration Check

  • Preparation:

    • Safely disconnect the HOF generator from your experiment.

    • You will need a calibrated, external pressure gauge with a range appropriate for your generator's output.

  • Connection:

    • Connect the external pressure gauge to the hydrogen outlet of the HOF generator. Ensure all connections are secure and leak-free.

  • Measurement:

    • Set the HOF generator to a specific pressure (e.g., 2 bar).

    • Allow the pressure to stabilize and record the reading from both the generator's display and the external calibrated gauge.

    • Repeat this process at several pressure points across the generator's operating range.

  • Analysis:

    • Compare the readings. If there is a significant discrepancy between the generator's display and the external gauge, the generator's internal pressure sensor may require professional calibration or service.

Visualizations

Pressure_Troubleshooting_Workflow start Pressure Anomaly Detected check_pressure Is Pressure Too High, Too Low, or Fluctuating? start->check_pressure high_pressure Pressure Too High check_pressure->high_pressure High low_pressure Pressure Too Low check_pressure->low_pressure Low fluctuating_pressure Pressure Fluctuating check_pressure->fluctuating_pressure Fluctuating shutdown Perform Controlled Shutdown high_pressure->shutdown leak_check_high Check for Leaks shutdown->leak_check_high check_pressure_control Inspect Pressure Control Device leak_check_high->check_pressure_control check_downstream_high Verify Downstream Equipment check_pressure_control->check_downstream_high resolve Issue Resolved check_downstream_high->resolve If Fixed contact_support Contact Technical Support check_downstream_high->contact_support If Not Fixed leak_check_low Thorough Leak Check low_pressure->leak_check_low check_capacity Verify Generator Capacity vs. Demand leak_check_low->check_capacity check_vent Check for Blocked Vent Lines check_capacity->check_vent check_vent->resolve If Fixed check_vent->contact_support If Not Fixed check_demand Check for Inconsistent Gas Demand fluctuating_pressure->check_demand leak_check_fluct Check for Minor Leaks check_demand->leak_check_fluct check_levels Check Electrolyte/ Water Levels leak_check_fluct->check_levels check_levels->resolve If Fixed check_levels->contact_support If Not Fixed Leak_Detection_Workflow start Start Leak Detection Protocol prepare Pressurize System & Prepare Detection Tool start->prepare visual_inspect Visually Inspect Connections with Soapy Solution prepare->visual_inspect bubbles_found Bubbles Found? visual_inspect->bubbles_found electronic_detect Use Electronic Hydrogen Detector bubbles_found->electronic_detect No mark_location Mark Leak Location bubbles_found->mark_location Yes leak_detected Leak Detected? electronic_detect->leak_detected leak_detected->mark_location Yes no_leak No Leak Found leak_detected->no_leak No depressurize Safely Depressurize System mark_location->depressurize repair Tighten or Replace Faulty Component depressurize->repair re_pressurize Re-pressurize System repair->re_pressurize re_test Repeat Leak Test re_pressurize->re_test re_test->bubbles_found

References

Technical Support Center: Hypofluorous Acid Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hypofluorous acid (HOF) and its acetonitrile (B52724) complex (HOF·CH3CN) in fluorination reactions. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly selectivity issues, encountered during experiments with this highly reactive reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HOF) and the HOF·CH3CN complex (Rozen's Reagent)?

This compound (HOF) is the only known oxyacid of fluorine. In its pure form, it is highly unstable and explosive at room temperature.[1] For practical applications in organic synthesis, HOF is generated in situ and stabilized by forming a complex with acetonitrile (CH3CN). This complex, HOF·CH3CN, commonly known as Rozen's Reagent, is a more manageable and highly reactive electrophilic agent.[1]

Q2: I am trying to use HOF·CH3CN for fluorination, but I am observing oxidation products instead. Why is this happening?

This is the most common issue encountered with HOF·CH3CN. The HOF molecule has a highly electrophilic oxygen atom, making the complex an exceptionally potent oxygen transfer agent.[2][3][4][5] For many substrates, particularly those with electron-rich sites like alkenes, enol ethers, and heteroatoms, oxygenation (e.g., epoxidation, α-hydroxylation) is significantly faster and more favorable than fluorination.[2][5][6] The primary challenge in using HOF·CH3CN for fluorination is overcoming the competing oxidation pathway.

Q3: For which types of substrates has electrophilic fluorination with HOF·CH3CN been reported?

While HOF·CH3CN is predominantly an oxidant, its use as a fluorinating agent has been documented for specific substrate classes, often in earlier research. These include:

  • Steroidal Enones: Electrophilic fluorination at the α-position of steroidal α,β-unsaturated ketones has been demonstrated.[2]

  • Deactivated C-H Bonds: In some cases, HOF·CH3CN can achieve electrophilic substitution of deactivated tertiary C-H bonds, leading to fluorinated products.[2][3]

It is crucial to note that even with these substrates, competing oxidation reactions can occur, and yields of fluorinated products may vary.

Q4: How does the reactivity of HOF·CH3CN compare to other electrophilic fluorinating agents like Selectfluor™?

HOF·CH3CN is generally considered a much stronger electrophile than N-F reagents like Selectfluor™ (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI).[7][8] However, this high reactivity is channeled primarily through its oxygen atom. N-F reagents, on the other hand, are designed to deliver an electrophilic fluorine atom ("F+") and do not typically act as oxidants. For most applications where selective fluorination is the goal, N-F reagents offer better chemoselectivity and predictability.[7][8]

Q5: Are there safety concerns I should be aware of when preparing and using HOF·CH3CN?

Yes, significant safety precautions are necessary. The preparation of HOF·CH3CN involves bubbling elemental fluorine (F2) gas, which is highly toxic, corrosive, and reactive, through aqueous acetonitrile.[9][10] Reactions should only be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The HOF·CH3CN solution is also highly energetic and should be used immediately after preparation and not stored.

Troubleshooting Guides

Issue 1: Low or No Yield of Fluorinated Product, Predominant Oxidation

Symptoms:

  • You are attempting an α-fluorination of a ketone but are isolating the α-hydroxy ketone.[2][11]

  • You are reacting with an alkene and obtaining an epoxide instead of a fluorohydrin or other fluorinated product.[2][12]

  • Your reaction with a sulfide (B99878) yields a sulfone.[3][4]

Root Cause Analysis: The fundamental issue is the inherent reactivity of the HOF·CH3CN complex as a powerful oxygen transfer agent. The electrophilic oxygen competes with the electrophilic fluorine for the nucleophilic site on the substrate. For most organic molecules, the kinetic barrier for oxygen transfer is lower than for fluorine transfer.

Troubleshooting Workflow:

start Low/No Fluorination, High Oxidation check_substrate Is the substrate highly electron-rich (alkene, enol)? start->check_substrate consider_alt Consider alternative fluorinating agent (e.g., Selectfluor™, DAST, NFSI). HOF·CH3CN is likely unsuitable. check_substrate->consider_alt  Yes check_temp Can reaction temperature be lowered? check_substrate->check_temp No   lower_temp Run reaction at ≤ 0°C. Monitor for any change in selectivity. check_temp->lower_temp  Yes check_stoich Review stoichiometry. Are you using a large excess of HOF·CH3CN? check_temp->check_stoich No   no_change Oxidation still dominant. lower_temp->no_change no_change->check_stoich final_assessment If oxidation persists, HOF·CH3CN is not chemoselective for fluorinating this substrate. no_change->final_assessment adjust_stoich Use stoichiometric amounts or slight excess. Titrate HOF·CH3CN solution before use. check_stoich->adjust_stoich adjust_stoich->final_assessment

Caption: Troubleshooting workflow for dominant oxidation.

Corrective Actions:

  • Re-evaluate Reagent Choice: For most substrates, especially simple alkenes, enolates, and activated aromatics, HOF·CH3CN will preferentially act as an oxidant. For selective fluorination, consider using an N-F reagent like Selectfluor™ or NFSI.[7][8]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). While this may slow down both reactions, it can sometimes slightly improve selectivity by favoring the pathway with the higher activation energy, which may be fluorination in some specific cases.

  • Stoichiometry Control: Prepare the HOF·CH3CN solution and titrate it immediately before use to know its exact concentration. Use a precise stoichiometric amount relative to your substrate. Excess reagent can lead to over-oxidation and side reactions.

Issue 2: Poor Regio- or Stereoselectivity in Fluorination

Symptoms:

  • Fluorination of an aromatic ring yields a mixture of ortho, meta, and para isomers.

  • Fluorination of a chiral substrate results in a racemic or diastereomeric mixture.

Root Cause Analysis: The high reactivity of HOF·CH3CN can lead to a lack of selectivity. The reaction mechanism may involve highly reactive intermediates that are not sensitive to steric or electronic directing effects. Unlike some other electrophilic fluorinations that may proceed through more ordered transition states, the reaction with HOF·CH3CN can be less controlled.

Troubleshooting Workflow:

start Poor Regio-/Stereoselectivity check_directing_groups Does the substrate have strong directing groups? start->check_directing_groups reagent_issue High reactivity of HOF·CH3CN may override directing effects. check_directing_groups->reagent_issue  Yes no_directing_groups Reaction is likely to be statistically controlled. check_directing_groups->no_directing_groups No   use_milder_reagent Switch to a milder, more selective reagent (e.g., NFSI, chiral fluorinating agents) for better control. reagent_issue->use_milder_reagent check_substrate_structure Is the substrate conformationally flexible? reagent_issue->check_substrate_structure temp_control Lowering temperature might enhance selectivity by favoring a single reaction pathway. check_substrate_structure->temp_control temp_control->use_milder_reagent no_directing_groups->use_milder_reagent

Caption: Troubleshooting workflow for selectivity issues.

Corrective Actions:

  • Alternative Reagents: This is the most effective solution. For regioselective aromatic fluorinations or stereoselective fluorinations, catalysts or reagents designed for this purpose are necessary. For example, directed ortho-metalation followed by fluorination or the use of chiral fluorinating agents can provide high levels of control that are not achievable with HOF·CH3CN.[13][14]

  • Protecting Groups: If the molecule has multiple reactive sites, use protecting groups to block unwanted reactions. For example, protect a more reactive alkene to encourage reaction at a less reactive site.

  • Solvent Effects: While less documented for HOF·CH3CN fluorination, the solvent can influence selectivity in other electrophilic reactions. Exploring different polar aprotic solvents might offer marginal improvements, but a change in reagent is generally more impactful.

Data Presentation

Table 1: Comparison of HOF·CH3CN Reactivity with Various Substrates

Substrate TypePrimary Product with HOF·CH3CNTypical YieldAlternative Reagent for FluorinationReference
Electron-Rich Alkene (e.g., Stilbene)Epoxide>90%Selectfluor™[2][5]
Electron-Deficient AlkeneEpoxide85-95%N/A (difficult to fluorinate)[2][12]
Ketone (via enol silyl (B83357) ether)α-Hydroxy Ketone>90%NFSI, Selectfluor™[2][11][15]
Aromatic (Activated, e.g., Mesitylene)Phenol (Oxidation)~45%Selectfluor™/TfOH[2][16]
SulfideSulfoneHighDAST (for α-fluorination)[4][17]
Tertiary AmineN-OxideHighN/A[3][4]
Steroidal Enoneα-Fluoro KetoneVariableSelectfluor™[2][18]

Experimental Protocols

Protocol 1: Preparation and Standardization of HOF·CH3CN Solution

! DANGER ! This procedure involves elemental fluorine and should only be performed by trained personnel in a specialized laboratory setup with appropriate safety measures.

Materials:

  • A mixture of 10% F2 in N2

  • Acetonitrile (CH3CN), HPLC grade

  • Distilled water

  • Reaction vessel (Teflon or passivated stainless steel) equipped with a gas inlet, outlet, and a stirrer

  • Aqueous potassium iodide (KI) solution

  • Standardized sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Starch indicator solution

Procedure:

  • Prepare a 9:1 (v/v) mixture of CH3CN and water in the reaction vessel. Cool the solution to 0 °C in an ice bath.

  • Passivate the system by flowing the 10% F2/N2 gas mixture through the empty, dry apparatus for 10-15 minutes.

  • Slowly bubble the 10% F2/N2 gas mixture through the stirred CH3CN/H2O solution. The flow rate should be controlled to ensure efficient absorption. Monitor the reaction progress by periodically testing the oxidizing power of the solution.

  • Continue the gas flow until the desired concentration is reached (typically 0.2-0.5 M). The solution should be used immediately.

  • Standardization (Iodometric Titration): a. Take a known aliquot (e.g., 0.1 mL) of the prepared HOF·CH3CN solution. b. Add it to an excess of acidic aqueous KI solution. The HOF will oxidize the iodide to iodine (I2), resulting in a dark brown color. HOF + 2I⁻ + H⁺ → HF + I₂ + H₂O c. Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes pale yellow. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ d. Add a few drops of starch indicator. The solution will turn deep blue. e. Continue the titration dropwise until the blue color disappears. f. Calculate the molarity of the HOF·CH3CN solution based on the volume of thiosulfate solution used.

Protocol 2: General Procedure for Reaction with HOF·CH3CN (Example: Oxidation)

Materials:

  • Substrate (e.g., an alkene)

  • Standardized HOF·CH3CN solution (from Protocol 1)

  • Anhydrous solvent (e.g., CH2Cl2 or CHCl3)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve the substrate in the chosen solvent in a reaction flask under a nitrogen atmosphere. Cool the solution to the desired temperature (e.g., 0 °C).

  • While stirring vigorously, add the standardized HOF·CH3CN solution dropwise via a syringe.

  • Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The reactions are often very fast, completing within minutes.[2]

  • Upon completion, quench the reaction by pouring the mixture into a cold, saturated aqueous NaHCO3 solution to neutralize the acidic byproducts (HF).

  • Extract the aqueous layer with the organic solvent (e.g., CH2Cl2).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or another appropriate method.

Signaling Pathways and Workflows

cluster_reagent HOF·CH3CN Reagent cluster_substrate Nucleophilic Substrate HOF H-O-F in CH3CN Intermediate_O [Substrate---O] Intermediate HOF->Intermediate_O  Electrophilic Oxygen Attack (Major Pathway) Intermediate_F [Substrate---F] Intermediate HOF->Intermediate_F  Electrophilic Fluorine Attack (Minor Pathway) Substrate Alkene, Enol, Sulfide, etc. Substrate->Intermediate_O Substrate->Intermediate_F Product_O Oxidation Product (Epoxide, α-Hydroxy Ketone) Intermediate_O->Product_O Fast Product_F Fluorination Product (Often minor or not observed) Intermediate_F->Product_F Slow / High Barrier

Caption: Competing reaction pathways for HOF·CH3CN.

References

Technical Support Center: Quenching Unreacted Hypofluorous Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted hypofluorous acid (HOF) in experimental settings. Given the extreme reactivity and instability of this compound, which decomposes to form hydrofluoric acid (HF) and oxygen, proper quenching procedures are critical to ensure laboratory safety.[1]

Frequently Asked Questions (FAQs)

Q1: Why is quenching unreacted this compound necessary?

A1: this compound is a powerful oxidizing agent and is highly unstable, decomposing explosively at room temperature to form hydrofluoric acid (HF) and oxygen.[1] Leaving unreacted HOF in a reaction mixture poses a significant safety hazard. The resulting HF is also highly corrosive and toxic. Therefore, a controlled quenching process is essential to neutralize both the residual oxidizing potential of HOF and the hazardous decomposition product, HF.

Q2: What are the primary hazards associated with quenching this compound?

A2: The primary hazards include:

  • Exothermic Reaction: The reaction of quenching agents with strong oxidizers can be highly exothermic, leading to a rapid increase in temperature and pressure.

  • Gas Evolution: The decomposition of HOF produces oxygen gas, and the subsequent neutralization of HF can also generate gases, potentially leading to pressure buildup in a sealed vessel.

  • Hydrofluoric Acid Exposure: HF is a highly toxic and corrosive substance that can cause severe burns and systemic toxicity.[2][3][4]

Q3: What are the recommended quenching agents?

A3: A two-step quenching process is recommended:

  • Reduction of HOF: Use a reducing agent such as aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize the oxidizing this compound.[5][6][7]

  • Neutralization of HF: Subsequently, use a weak base like calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃) to neutralize the resulting hydrofluoric acid, forming the safer, insoluble precipitate calcium fluoride (B91410) (CaF₂).[4]

Q4: Can I use a strong base like sodium hydroxide to neutralize the hydrofluoric acid?

A4: It is not recommended. The reaction of strong bases with HF is highly exothermic and can be difficult to control.[3] Using a weaker base like calcium hydroxide allows for a more controlled neutralization and the formation of an insoluble salt, which is easier to handle for disposal.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Rapid temperature increase during quenching. The quenching agent was added too quickly. The reaction is highly exothermic.Immediately slow down or stop the addition of the quenching agent. Ensure the reaction vessel is adequately cooled in an ice bath.
Excessive gas evolution and pressure buildup. Decomposition of HOF to O₂. Reaction of acidic solution with carbonate.Ensure the reaction is performed in an open or vented system (e.g., under an inert atmosphere with an outlet). Add quenching and neutralizing agents slowly and in a controlled manner.
The solution remains strongly acidic after adding the quenching agent. The quenching agent only neutralizes the oxidizing component (HOF), not the resulting HF.Proceed to the second step of the quenching protocol: the slow addition of a calcium hydroxide slurry to neutralize the hydrofluoric acid.
A solid precipitate forms during neutralization. Formation of insoluble calcium fluoride (CaF₂).This is the expected and desired outcome of neutralizing HF with calcium hydroxide. The precipitate can be removed by filtration.
The pH of the solution does not reach neutral after adding calcium hydroxide. Insufficient amount of calcium hydroxide added. Poor mixing of the slurry.Add more of the calcium hydroxide slurry with vigorous stirring. Use a pH meter to monitor the neutralization.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.

  • Have an HF-specific first aid kit readily available , including calcium gluconate gel.

  • Never work alone when handling this compound or hydrofluoric acid.

Protocol 1: Quenching of Unreacted this compound with Sodium Thiosulfate

This protocol is designed for quenching residual this compound in an organic solvent such as acetonitrile.

Materials:

  • Reaction mixture containing unreacted this compound in acetonitrile.

  • 1 M aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Saturated aqueous slurry of calcium hydroxide (Ca(OH)₂).

  • Ice bath.

  • Stir plate and stir bar.

  • pH meter or pH paper.

  • Appropriate waste containers.

Procedure:

  • Cool the Reaction Mixture: Place the reaction vessel in an ice bath and cool to 0-5 °C with stirring.

  • Quench the Oxidant: Slowly add the 1 M sodium thiosulfate solution dropwise to the cooled reaction mixture. Monitor the temperature closely. If a significant exotherm is observed, pause the addition to allow the mixture to cool. Continue addition until the oxidizing agent is consumed (can be tested with iodine-starch paper, which will no longer turn blue-black).

  • Neutralize the Hydrofluoric Acid: While maintaining the cold temperature, slowly add the saturated calcium hydroxide slurry to the reaction mixture. The formation of a white precipitate (calcium fluoride) will be observed.

  • Monitor pH: Continue adding the calcium hydroxide slurry until the pH of the aqueous layer is between 6 and 8. Use a pH meter for accurate measurement.

  • Isolate the Product: Once the quenching and neutralization are complete, the reaction mixture can be worked up as required for product isolation. The solid calcium fluoride can be removed by filtration.

  • Waste Disposal: Dispose of the filtered solid and the aqueous layer according to your institution's hazardous waste disposal procedures for fluoride-containing waste.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the quenching and neutralization reactions. The stoichiometry for the this compound reaction is based on the analogous reaction with sodium hypochlorite.[5][8][9]

Parameter Value Notes
HOF to Na₂S₂O₃ Stoichiometry (mol:mol) 1 : 2Based on the reaction: 4 HOF + Na₂S₂O₃ + 2 H₂O → 4 HF + Na₂SO₄ + H₂SO₄
HF to Ca(OH)₂ Stoichiometry (mol:mol) 2 : 1Based on the reaction: 2 HF + Ca(OH)₂ → CaF₂ + 2 H₂O
Recommended Na₂S₂O₃ Concentration 1 MA standard concentration that is effective and manageable.
Recommended Ca(OH)₂ form Saturated SlurryAllows for controlled addition and provides a reservoir of the base.
Reaction Temperature 0 - 10 °CTo control the exothermic nature of the reactions.

Visualizations

Quenching_Workflow Experimental Workflow for Quenching this compound cluster_start Initial State cluster_quenching Step 1: Quenching the Oxidant cluster_neutralization Step 2: Neutralizing Hydrofluoric Acid cluster_workup Step 3: Workup and Disposal start Reaction Mixture (contains unreacted HOF in Acetonitrile) cool Cool to 0-5 °C in an Ice Bath start->cool add_thiosulfate Slowly Add 1M Sodium Thiosulfate (aq) cool->add_thiosulfate add_caoh2 Slowly Add Calcium Hydroxide Slurry add_thiosulfate->add_caoh2 After oxidant is quenched monitor_ph Monitor pH (Target: 6-8) add_caoh2->monitor_ph workup Product Isolation (e.g., Filtration, Extraction) monitor_ph->workup Once pH is neutral dispose Dispose of Fluoride Waste workup->dispose

Caption: Workflow for quenching unreacted this compound.

Logical_Relationship Logical Relationships in HOF Quenching HOF Unreacted This compound (HOF) HF Hydrofluoric Acid (HF) HOF->HF Decomposition O2 Oxygen (O₂) HOF->O2 Decomposition Products Neutralized Products (HF, Na₂SO₄, H₂SO₄) HOF->Products Reaction with Na₂S₂O₃ CaF2 Calcium Fluoride (CaF₂) (Precipitate) HF->CaF2 Reaction with Ca(OH)₂ Na2S2O3 Sodium Thiosulfate Na2S2O3->Products CaOH2 Calcium Hydroxide CaOH2->CaF2

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Detection of Hypohalous Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypohalous acids, a group of reactive oxygen species (ROS) including hypofluorous acid (HOF), hypochlorous acid (HOCl), and hypobromous acid (HOBr), play critical roles in various physiological and pathological processes. Their high reactivity and short half-life make their accurate and sensitive detection a significant analytical challenge. This guide provides a comparative overview of the principal analytical methods for the detection of these species, with a focus on the well-established techniques for HOCl and HOBr due to the limited availability of specific methods for the highly reactive HOF.

Overview of Detection Methods

The detection of hypohalous acids primarily relies on their strong oxidizing properties. A variety of analytical techniques have been developed, each with its own set of advantages and limitations. The most prominent methods include fluorescence spectroscopy, colorimetry, chemiluminescence, and electrochemical sensing.

Fluorescence-based methods are the most widely reported, offering high sensitivity and the potential for in-vivo imaging. These methods typically employ a "turn-on" or ratiometric response where a probe molecule, upon reaction with the analyte, exhibits a significant change in its fluorescence properties.

Colorimetric methods provide a simpler, often naked-eye, detection platform. While generally less sensitive than fluorescence methods, they are valuable for rapid screening and in-field applications.

Chemiluminescence offers excellent sensitivity due to the generation of a light signal from a chemical reaction, resulting in very low background noise.[1]

Electrochemical sensors provide a direct and often real-time measurement of the analyte concentration based on its electrochemical properties.[2]

Quantitative Comparison of Detection Methods

The performance of various analytical methods for the detection of hypochlorous and hypobromous acids is summarized in the table below. It is important to note that specific data for this compound is scarce in the literature, likely due to its extreme reactivity and instability. The principles of detection for HOCl and HOBr are, however, generally applicable to other hypohalous acids.

Method ClassSpecific Method/ProbeAnalyteDetection Limit (LOD)Response TimeKey AdvantagesKey Disadvantages
Fluorescence Naphthalene derivative (BNA-HClO)[1]HOCl37.56 nM[1]< 30 seconds[1]High sensitivity, rapid response, suitable for imaging[1]Potential for photobleaching, interference from autofluorescence
BODIPY-based probeHOCl59 nM< 30 secondsRatiometric detection possible, good photostabilitySynthesis of probes can be complex
Resorufin-based probe (RF1)[3]HOClNot specifiedNot specifiedHigh sensitivity and selectivity[3]Limited availability of commercial probes
Dicyanomethylene-benzopyran (DCMB)[4]HOBr0.66 µM[4]~8 minutes[4]Near-infrared emission possibleSlower response time
Colorimetry Naphthalimide–dicyanoisophorone conjugate[5]HOCl/OCl⁻1.09 µM (RGB mode)[5]Not specifiedSimple, visual detection[5]Lower sensitivity compared to fluorescence
Phenothiazine-based probe (TF)[6]ClO⁻0.472 µM[6]< 1 minute[6]Dual colorimetric and fluorescent signals[6]Potential for interference from colored samples
Chemiluminescence Luminol-based assays[1]HOCl25 nM (with enhancer)[7]RapidExtremely high sensitivity, low background[1]Often requires a catalyst and specific pH conditions
Electrochemical Photoelectrochemical (PEC) Sensor[8]HOClNot specifiedNot specifiedHigh sensitivity, real-time monitoring[8]Electrode fouling can be an issue, may require specialized equipment

Experimental Protocols

General Protocol for Fluorescence Detection of HOCl using a Small Molecule Probe

This protocol is a generalized procedure based on the use of turn-on fluorescent probes. Specific parameters such as probe concentration, excitation/emission wavelengths, and incubation times should be optimized for the particular probe being used.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Hypochlorous acid standard solution (concentration determined by UV-Vis spectroscopy)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Working Solutions:

    • Dilute the fluorescent probe stock solution in PBS to the desired final concentration (typically 1-10 µM).

    • Prepare a series of HOCl standard solutions of varying concentrations by diluting the stock solution in PBS.

  • Assay:

    • To each well of a 96-well plate, add a specific volume of the probe working solution.

    • Add different concentrations of the HOCl standard solutions to the wells. Include a blank control with only the probe and PBS.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the specific probe.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity as a function of HOCl concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve (e.g., 3σ/slope).

Protocol for Chemiluminescence Detection of Hypohalites

This protocol outlines a general procedure for the detection of hypohalites using a luminol-based chemiluminescence reaction.

Materials:

  • Luminol (B1675438) stock solution

  • Hypohalite standard solution (e.g., NaOCl)

  • Alkaline buffer solution (e.g., carbonate buffer, pH 10-11)

  • Enhancer solution (optional, e.g., phloxine B)

  • Luminometer or chemiluminescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of luminol, hypohalite standards, and enhancer (if used) in the alkaline buffer.

  • Measurement:

    • In a luminometer tube or a well of a white opaque microplate, mix the luminol solution and the enhancer solution.

    • Initiate the reaction by adding the hypohalite standard solution.

    • Immediately measure the chemiluminescence intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the chemiluminescence intensity against the hypohalite concentration.

    • Determine the concentration of unknown samples by comparing their chemiluminescence signal to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows associated with the detection of hypohalous acids.

G Fluorescence 'Turn-On' Probe Mechanism cluster_0 Initial State cluster_1 Reaction cluster_2 Final State Probe Non-fluorescent Probe (Fluorophore + Recognition Site) HOX Hypohalous Acid (HOX) Probe->HOX Oxidative Reaction Product Fluorescent Product (Released Fluorophore) HOX->Product Transforms Probe Signal Fluorescence Emission Product->Signal

Caption: General mechanism of a "turn-on" fluorescent probe for hypohalous acid detection.

G Experimental Workflow for Fluorescence-Based Detection A Prepare Probe and Analyte Solutions B Mix Probe and Analyte in Microplate A->B C Incubate at Controlled Temperature B->C D Measure Fluorescence Intensity C->D E Data Analysis and Calibration D->E

Caption: A typical experimental workflow for the detection of hypohalous acids using a fluorescent probe.

G Comparison of Analytical Methods cluster_0 High Sensitivity cluster_1 Simplicity cluster_2 Real-Time Monitoring Fluorescence Fluorescence Chemiluminescence Chemiluminescence Colorimetry Colorimetry Electrochemical Electrochemical Methods Analytical Methods for Hypohalous Acids Methods->Fluorescence Methods->Chemiluminescence Methods->Colorimetry Methods->Electrochemical

Caption: Logical relationship comparing the key advantages of different analytical methods.

Conclusion and Future Perspectives

The detection of hypohalous acids is a dynamic field of research, with fluorescence-based methods currently dominating due to their high sensitivity and applicability to biological imaging. While robust methods exist for hypochlorous and hypobromous acids, the development of specific and reliable analytical tools for the direct detection of this compound remains a significant challenge. Future research should focus on the design of novel probes with enhanced selectivity for HOF, as well as the further development of portable and real-time sensors for on-site applications. The continued advancement of these analytical techniques will be crucial for elucidating the complex roles of hypohalous acids in health and disease.

References

A Comparative Guide to the Quantification of Hypofluorous Acid (HOF) in Acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hypofluorous acid (HOF) in acetonitrile (B52724) is critical for its effective and reproducible application in various chemical transformations, particularly in the synthesis of complex organic molecules and drug development. The HOF·acetonitrile complex is a powerful and selective oxidizing agent, and precise knowledge of its concentration is paramount for reaction stoichiometry, kinetic studies, and process optimization. This guide provides a comparative overview of the primary analytical methods for determining HOF concentration in acetonitrile, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Introduction to HOF Quantification Methods

This compound is a highly reactive and unstable molecule. However, its complex with acetonitrile (HOF·CH₃CN) exhibits enhanced stability, making it a more manageable reagent. The quantification of HOF in this non-aqueous medium presents unique analytical challenges. The primary methods employed for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and iodometric titration. Spectrophotometric methods, while common for other hypohalous acids, are less established for HOF.

Comparison of Quantification Methods

The choice of quantification method depends on factors such as the required accuracy and precision, the expected concentration range, available instrumentation, and the sample matrix. Below is a summary of the key performance characteristics of the most relevant methods.

MethodPrincipleAdvantagesDisadvantagesTypical Performance
¹⁹F qNMR The integral of the ¹⁹F NMR signal of HOF is directly proportional to its molar concentration.- High specificity and selectivity- Non-destructive- Can provide structural information- Requires no chemical derivatization- Requires access to an NMR spectrometer- Lower sensitivity compared to titration- Requires a suitable internal standardLOD/LOQ: Dependent on instrument and acquisition parameters.Accuracy/Precision: High, with precision often <2% RSD.
Iodometric Titration HOF oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate (B1220275).- High sensitivity and accuracy- Low cost of instrumentation- Widely applicable for oxidizing agents- Destructive to the sample- Prone to interferences from other oxidizing or reducing agents- Requires careful handling of reagentsLOD/LOQ: Can reach low µM levels.Accuracy/Precision: High, with precision typically <1% RSD.
UV-Vis Spectrophotometry Measurement of the absorbance of HOF at a specific wavelength.- Simple and rapid- Widely available instrumentation- Lower specificity, potential for interferences- Molar absorptivity of HOF in acetonitrile is not well-establishedLOD/LOQ: Dependent on molar absorptivity.

Table 1. Comparison of Analytical Methods for HOF Quantification in Acetonitrile.

Experimental Protocols

Quantitative ¹⁹F NMR Spectroscopy (¹⁹F qNMR)

This method offers a direct and non-destructive way to determine the concentration of HOF in acetonitrile.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of a suitable internal standard into an NMR tube. A common choice for ¹⁹F NMR in organic solvents is trifluorotoluene or another fluorinated compound with a simple spectrum that does not overlap with the HOF signal.

    • Add a precise volume or weight of the HOF in acetonitrile solution to the NMR tube.

    • Add a deuterated solvent (e.g., CDCl₃ or CD₃CN) to provide a lock signal for the NMR spectrometer.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum using a calibrated NMR spectrometer.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete magnetization recovery between pulses, which is crucial for accurate integration.

    • Use a pulse angle that ensures uniform excitation across the spectral width.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic signal of HOF and the signal of the internal standard.

    • Calculate the concentration of HOF using the following formula:

      CHOF = (IHOF / NHOF) * (NIS / IIS) * (CIS)

      Where:

      • CHOF = Concentration of HOF

      • IHOF = Integral of the HOF signal

      • NHOF = Number of fluorine nuclei in HOF (1)

      • IIS = Integral of the internal standard signal

      • NIS = Number of fluorine nuclei in the internal standard

      • CIS = Concentration of the internal standard

Iodometric Titration

This classic redox titration method is a reliable and sensitive technique for quantifying oxidizing agents like HOF.

Protocol:

  • Reagent Preparation:

    • Potassium Iodide (KI) Solution: Prepare a fresh, saturated solution of KI in acetonitrile. The solution should be protected from light to prevent the auto-oxidation of iodide.

    • Sodium Thiosulfate (Na₂S₂O₃) Standard Solution: Prepare a standardized aqueous solution of sodium thiosulfate (e.g., 0.1 M).

    • Starch Indicator Solution: Prepare a fresh 1% (w/v) starch solution in water.

  • Titration Procedure:

    • In a flask, add a precise volume of the HOF in acetonitrile solution to an excess of the KI in acetonitrile solution. The solution should be stirred in an inert atmosphere (e.g., under nitrogen or argon) to prevent aerial oxidation of iodide.

    • HOF will react with iodide to produce iodine (I₂), resulting in a yellow-brown solution. The reaction is: HOF + 2I⁻ + H⁺ → I₂ + HF + H₂O (The proton is abstracted from the solvent or trace water).

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution. The reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.

    • As the endpoint is approached (the yellow-brown color fades to a pale yellow), add a few drops of the starch indicator solution. This will form a deep blue-black complex with the remaining iodine.

    • Continue the titration dropwise until the blue color disappears, indicating that all the iodine has been consumed.

  • Calculation:

    • Calculate the concentration of HOF using the stoichiometry of the reactions:

      Moles of HOF = (Moles of Na₂S₂O₃) / 2 Concentration of HOF = (Moles of HOF) / (Volume of HOF solution)

Visualization of Experimental Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation A Weigh Internal Standard B Add HOF/MeCN Solution A->B C Add Deuterated Lock Solvent B->C D Acquire ¹⁹F NMR Spectrum C->D E Phase and Baseline Correction D->E F Integrate Signals (HOF & Standard) E->F G Calculate HOF Concentration F->G

Caption: Workflow for HOF quantification by ¹⁹F qNMR.

Titration_Workflow cluster_react Reaction with Iodide cluster_titrate Titration cluster_calc Calculation A Add HOF/MeCN to excess KI/MeCN B Liberation of Iodine (I₂) A->B C Titrate with std. Na₂S₂O₃ solution B->C D Add Starch Indicator near endpoint C->D E Endpoint: Blue color disappears D->E F Calculate Moles of Na₂S₂O₃ used E->F G Determine Moles of HOF F->G H Calculate HOF Concentration G->H

Caption: Workflow for HOF quantification by iodometric titration.

Conclusion

Both ¹⁹F qNMR and iodometric titration are robust and reliable methods for the quantification of HOF in acetonitrile. ¹⁹F qNMR offers the advantage of being a direct, non-destructive method that can provide additional structural information, making it ideal for in-situ reaction monitoring and purity assessment. Iodometric titration, on the other hand, is a highly sensitive and cost-effective method that is well-suited for routine quality control and when high sample throughput is required. The choice between these methods will ultimately depend on the specific requirements of the research and the available resources. For methods where interferences are a concern, the specificity of ¹⁹F qNMR is a significant advantage. For routine analysis of well-characterized HOF solutions, the speed and sensitivity of iodometric titration may be preferred.

A Comparative Guide to Alkene Epoxidation: HOF·CH3CN vs. m-CPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates crucial for the synthesis of complex molecules, including pharmaceuticals. The choice of an epoxidizing agent is critical and can significantly impact reaction efficiency, substrate scope, and selectivity. This guide provides an objective comparison of two prominent epoxidation reagents: hypofluorous acid-acetonitrile complex (HOF·CH3CN) and meta-chloroperoxybenzoic acid (m-CPBA), supported by experimental data and detailed protocols.

Performance Comparison

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively stable peroxy acid for alkene epoxidation.[1] It is most effective for electron-rich alkenes and proceeds via a concerted "butterfly" transition state, resulting in syn-addition of the oxygen atom to the double bond.[2][3] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[3]

On the other hand, the this compound-acetonitrile complex (HOF·CH3CN) is a significantly more powerful and electrophilic oxidizing agent.[4] This enhanced reactivity allows for the epoxidation of a broader range of substrates, including electron-deficient and sterically hindered alkenes that are often unreactive towards m-CPBA and other peroxy acids.[4][5][6] Reactions with HOF·CH3CN are typically very fast, often completing within minutes at or below room temperature.[4][6]

A key advantage of HOF·CH3CN lies in its ability to epoxidize highly deactivated alkenes. For instance, the epoxidation of the electron-deficient 3,3,4,4,5,5,6,6,6-nonafluorohexene was unsuccessful with m-CPBA, yielding only the starting material. In contrast, HOF·CH3CN successfully provided the corresponding epoxide.[4]

Quantitative Data Summary

SubstrateReagentReaction TimeTemperatureYield (%)Reference
3,3,4,4,5,5,6,6,6-Nonafluorohexenem-CPBA--0 (Starting material recovered)[4]
3,3,4,4,5,5,6,6,6-NonafluorohexeneHOF·CH3CNup to 3 hRoom Temp.Successful Epoxidation[4]
4-(ethoxycarbonyl)-2-ethyl-3-methylcyclohex-2-enoneHOF·CH3CNminutes0 °C85[5]
5-(2-adamantylidene)-2,2-dimethyldicarboxylateHOF·CH3CNminutes0 °C93[5]

Experimental Protocols

Preparation of HOF·CH3CN Reagent

The HOF·CH3CN complex is typically prepared in situ immediately before use.

Procedure: A stream of 10% fluorine in nitrogen is bubbled through a cooled (0 °C) solution of acetonitrile (B52724) and water.[6][7] The concentration of the resulting HOF·CH3CN solution is then determined by iodometric titration before being used in the epoxidation reaction.[6]

General Protocol for Alkene Epoxidation with HOF·CH3CN

Procedure: To a cooled (typically 0 °C) solution of the alkene in a suitable solvent (e.g., chloroform (B151607) or the HOF·CH3CN solution itself), the freshly prepared HOF·CH3CN solution is added dropwise with stirring. The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched, typically with an aqueous solution of sodium bisulfite, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude epoxide, which can be further purified by chromatography if necessary.

General Protocol for Alkene Epoxidation with m-CPBA

Procedure: The alkene is dissolved in a suitable inert solvent, such as dichloromethane (B109758) (CH₂Cl₂).[3][8] Solid m-CPBA (typically 1.1-1.5 equivalents) is then added portion-wise to the stirred solution at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.[3] The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is worked up. The workup typically involves washing the organic layer with an aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent under reduced pressure.[3] The resulting crude epoxide can be purified by column chromatography.

Experimental Workflow

The general workflow for alkene epoxidation using either HOF·CH3CN or m-CPBA can be visualized as a multi-step process from reagent preparation to final product isolation.

Epoxidation_Workflow General Workflow for Alkene Epoxidation cluster_reagent Reagent Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup & Purification Reagent_Prep Prepare Epoxidizing Agent (m-CPBA or HOF·CH3CN) Reaction Reaction with Epoxidizing Agent Reagent_Prep->Reaction Start Alkene Substrate Start->Reaction Monitoring Monitor Reaction (TLC, GC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Isolated Epoxide Purification->Product

Caption: General workflow for alkene epoxidation.

Signaling Pathways and Logical Relationships

The choice between HOF·CH3CN and m-CPBA is primarily dictated by the electronic nature of the alkene substrate.

Reagent_Selection Reagent Selection Logic for Alkene Epoxidation Alkene Alkene Substrate Electron_Rich Electron-Rich Alkene->Electron_Rich Electronically Rich? Electron_Poor Electron-Poor or Sterically Hindered Alkene->Electron_Poor Electronically Deficient? mCPBA m-CPBA is Effective Electron_Rich->mCPBA HOF HOF·CH3CN is Preferred Electron_Poor->HOF

Caption: Reagent selection based on alkene electronics.

Conclusion

Both HOF·CH3CN and m-CPBA are valuable reagents for the epoxidation of alkenes. m-CPBA is a convenient and effective choice for standard, electron-rich olefins. However, for challenging substrates, including electron-deficient and sterically encumbered alkenes, HOF·CH3CN offers a powerful alternative, often providing high yields where other reagents fail. The choice of reagent should therefore be carefully considered based on the specific characteristics of the alkene substrate to achieve optimal results in chemical synthesis.

References

A Comparative Guide to the Reactivity of Hypofluorous Acid and Trifluoroperacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of an oxidizing agent is paramount to achieving desired molecular transformations with high efficiency and selectivity. This guide provides a detailed comparison of two potent oxidizing agents: hypofluorous acid (HOF), particularly as its acetonitrile (B52724) complex (HOF·CH3CN), and trifluoroperacetic acid (TFPAA). This document aims to assist researchers in selecting the appropriate reagent by presenting a comprehensive analysis of their reactivity, supported by experimental data and detailed protocols.

Overview of Reactivity and Applications

This compound (HOF·CH3CN) , often referred to as Rozen's reagent, is renowned for its exceptional electrophilic oxygen-transfer capabilities. The oxygen atom in HOF has a formal oxidation state of 0, which is the root of its powerful oxidizing nature.[1] It is particularly effective for the oxidation of electron-deficient and sterically hindered substrates that are often resistant to other oxidizing agents.[2][3] Its applications are extensive, including the epoxidation of alkenes, hydroxylation of alkanes, and the oxidation of nitrogen and sulfur-containing compounds.[1][2][3] Reactions with HOF·CH3CN are typically rapid, often completing within minutes at or below room temperature.[2][3]

Trifluoroperacetic Acid (TFPAA) is one of the most reactive organic peroxy acids, a property attributed to the strong electron-withdrawing effect of the trifluoromethyl group.[3][4] It is a versatile oxidizing agent widely used for Baeyer-Villiger oxidations of ketones to esters, the epoxidation of a broad range of alkenes, and the oxidation of heteroatoms such as nitrogen, sulfur, and selenium.[3][4] TFPAA is often generated in situ from trifluoroacetic acid or its anhydride (B1165640) and a source of hydrogen peroxide, such as hydrogen peroxide-urea or sodium percarbonate, which offers a convenient and safer alternative to handling the pure, potentially explosive peracid.[4]

Quantitative Comparison of Reactivity

Direct quantitative comparisons of HOF·CH3CN and TFPAA under identical conditions are scarce in the literature. However, by compiling data from various studies on similar classes of substrates, a comparative picture of their reactivity can be established. The following tables summarize the performance of each reagent in key oxidation reactions.

Disclaimer: The data presented below is compiled from different sources and may not have been obtained under identical experimental conditions. Therefore, it should be used as a general guide to the relative reactivity of the two agents.

Table 1: Epoxidation of Alkenes
SubstrateOxidizing AgentReaction TimeTemperature (°C)Yield (%)Reference
trans-StilbeneHOF·CH3CNInstantaneousRoom Temp.Almost Quantitative[5]
Electron-Deficient Olefins (e.g., poly-fluoro olefins)HOF·CH3CNMinutes to 3 hoursRoom Temp.Good to Excellent[2]
Tetra-substituted OlefinsHOF·CH3CNMinutes085-93[2][6]
3,3,4,4,5,5,6,6,6-nonafluorohexeneHOF·CH3CN3 hoursRoom Temp.Not specified, successful[2]
3,3,4,4,5,5,6,6,6-nonafluorohexeneTFPAANot applicableNot applicableUnsuccessful[2]
Relatively Unreactive AlkenesTFPAAVariesVariesGenerally Good[3]
Table 2: Oxidation of Sulfides
SubstrateOxidizing AgentReaction TimeTemperature (°C)ProductYield (%)Reference
Various SulfidesHOF·CH3CNMinutesRoom Temp.SulfonesExcellent[7]
ThioanisoleTFPAA (generated in situ)VariesVariesSulfoxide/SulfoneVaries[8]

Experimental Protocols

General Protocol for in situ Preparation and Epoxidation with HOF·CH3CN (Rozen's Reagent)

This protocol is a generalized procedure based on descriptions of reactions with Rozen's reagent.[2][3][5]

Materials:

  • Acetonitrile (CH3CN)

  • Distilled water

  • A mixture of 10-20% F2 in N2 (commercially available)

  • Substrate (e.g., alkene)

  • Inert solvent (e.g., chloroform, dichloromethane)

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • A solution of HOF in acetonitrile is prepared by bubbling a stream of F2/N2 gas through a cold (0 °C) mixture of acetonitrile and water. The concentration of HOF is determined by iodometric titration.

  • The substrate is dissolved in an inert solvent in a reaction flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen).

  • The freshly prepared HOF·CH3CN solution is added dropwise to the substrate solution at the desired temperature (typically 0 °C to room temperature).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often very fast, completing within minutes.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product is purified by column chromatography or recrystallization as needed.

Protocol for Baeyer-Villiger Oxidation of a Ketone with TFPAA Generated in situ from Trifluoroacetic Acid and Sodium Percarbonate

This protocol is adapted from a procedure for the Baeyer-Villiger oxidation of cyclopentanone.[9]

Materials:

  • Ketone (e.g., cyclopentanone)

  • Trifluoroacetic acid (TFA)

  • Sodium percarbonate

  • Dichloromethane (CH2Cl2)

  • Ice water

  • 5% aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask containing the ketone, add trifluoroacetic acid and cool the mixture in an ice bath.

  • Slowly add sodium percarbonate to the stirred solution. The reaction is exothermic and the temperature should be monitored.

  • After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or GC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic extracts with a 5% aqueous solution of sodium bicarbonate (Caution: CO2 evolution) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester or lactone by distillation or column chromatography.

Mechanistic Insights and Logical Relationships

Mechanism of Oxidation by HOF·CH3CN

The high reactivity of HOF·CH3CN is attributed to the highly electrophilic nature of its oxygen atom. Theoretical studies suggest that the oxidation may proceed through a hydrogen-bond-assisted mechanism, where a second molecule of HOF facilitates the oxygen transfer, lowering the activation energy.

HOF_Oxidation_Mechanism Substrate Substrate (e.g., Alkene) TransitionState [Substrate···HOF···HOF]‡ (H-Bonded Complex) Substrate->TransitionState HOF1 HOF·CH3CN (Oxidant) HOF1->TransitionState HOF2 HOF (Catalyst) HOF2->TransitionState Product Oxidized Product (e.g., Epoxide) TransitionState->Product HF HF TransitionState->HF HOF_regenerated HOF (Regenerated) TransitionState->HOF_regenerated

Caption: Proposed H-bond-assisted catalytic cycle for oxidation by HOF·CH3CN.

Workflow for TFPAA in situ Generation and Subsequent Oxidation

The in situ generation of TFPAA is a common and safer strategy for its use in oxidation reactions. The workflow involves the reaction of a stable precursor with a source of hydrogen peroxide.

TFPAA_in_situ_Workflow cluster_generation TFPAA Generation cluster_oxidation Oxidation Reaction TFA Trifluoroacetic Acid (or Anhydride) TFPAA Trifluoroperacetic Acid (TFPAA) TFA->TFPAA + H2O2_source H2O2 Source (e.g., Sodium Percarbonate) H2O2_source->TFPAA + Substrate Substrate (e.g., Ketone) TFPAA->Substrate Reacts with Product Oxidized Product (e.g., Ester) Substrate->Product Oxidation

Caption: Experimental workflow for in situ generation of TFPAA and subsequent oxidation.

Conclusion

Both HOF·CH3CN and TFPAA are exceptionally powerful oxidizing agents with broad applications in organic synthesis.

  • HOF·CH3CN stands out for its unparalleled reactivity, particularly towards challenging substrates that are resistant to other oxidants. Its ability to effect oxidations rapidly at mild conditions makes it a reagent of choice for complex and sensitive molecules. The primary limitation is the need for specialized equipment to handle fluorine gas for its preparation.

  • TFPAA offers a more accessible yet highly reactive alternative. Its convenient in situ generation from readily available and safer precursors makes it a practical choice for a wide range of standard oxidation reactions, most notably the Baeyer-Villiger oxidation.

For researchers in drug development and complex molecule synthesis, the extraordinary power of HOF·CH3CN may be indispensable for previously unachievable transformations. For more routine and scalable oxidations, the efficacy and convenience of TFPAA make it a highly valuable tool. The choice between these two reagents will ultimately depend on the specific requirements of the chemical transformation, the nature of the substrate, and the available laboratory infrastructure.

References

A Comparative Guide to the Validation of [¹⁸F]HOF for Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorinating agent is a critical decision in the development of ¹⁸F-labeled radiopharmaceuticals for Positron Emission Tomography (PET). This guide provides a comparative overview of hypofluorous acid ([¹⁸F]HOF), an electrophilic fluorinating agent, and its performance relative to other commonly used reagents. The information presented is intended to assist researchers in making informed decisions for their radiolabeling studies.

Executive Summary

[¹⁸F]this compound ([¹⁸F]HOF), and its acetate (B1210297) derivative [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF), are powerful electrophilic fluorinating agents. They are particularly noted for their high reactivity and ability to fluorinate electron-rich aromatic compounds and alkenes. Historically, these reagents, derived from gaseous [¹⁸F]F₂, have been instrumental in the synthesis of key radiotracers like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). However, the landscape of ¹⁸F-radiolabeling is diverse, with a range of electrophilic and nucleophilic methods available, each with distinct advantages and limitations. This guide will delve into a comparison of [¹⁸F]HOF with other notable fluorinating agents, focusing on key performance metrics and experimental considerations.

Performance Comparison of ¹⁸F-Fluorinating Agents

The choice of a radiolabeling agent is dictated by several factors including the nature of the substrate, desired radiochemical yield (RCY), molar activity (Aₘ), and the practicality of the radiosynthesis. Below is a summary of quantitative data for [¹⁸F]HOF/[¹⁸F]AcOF and other common fluorinating agents.

Reagent/MethodTypical PrecursorRadiochemical Yield (RCY) (decay-corrected)Molar Activity (Aₘ) (GBq/µmol)Reaction Time (min)Key Characteristics & Substrate Scope
[¹⁸F]HOF / [¹⁸F]AcOF [¹⁸F]F₂24 - 80%Low (carrier-added)~60High reactivity; suitable for electron-rich aromatics and glycals (e.g., synthesis of [¹⁸F]FDG).[1]
[¹⁸F]F₂ [¹⁸F]F₂Variable, often lower than [¹⁸F]AcOFLow (carrier-added)VariableHighly reactive, but can lack selectivity, leading to side products.[2]
[¹⁸F]Selectfluor [¹⁸F]F₂Up to 70%0.6 Ci/µmol (approx. 22.2 GBq/µmol)10 - 30Bench-stable, user-friendly, broad substrate scope including electron-rich arenes and β-dicarbonyls.
[¹⁸F]NFSI [¹⁸F]F₂VariableLow (carrier-added)VariableMild fluorinating agent for ethers, allylsilanes, and silyl (B83357) enols.[3]
Nucleophilic [¹⁸F]Fluoride Various (e.g., tosylates, triflates)>60% for [¹⁸F]FDGHigh (no-carrier-added)< 30High molar activity, suitable for sensitive substrates; requires anhydrous conditions and activated precursors.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any radiolabeling strategy.

Synthesis of [¹⁸F]Acetylhypofluorite and Radiolabeling of Tri-acetyl-D-glucal

This protocol describes a common application of [¹⁸F]AcOF in the synthesis of the [¹⁸F]FDG precursor.

1. Production of [¹⁸F]F₂:

  • [¹⁸F]F₂ is produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction in a gas target.

2. Synthesis of [¹⁸F]Acetylhypofluorite:

  • The produced [¹⁸F]F₂ gas is bubbled through a solution of sodium acetate in glacial acetic acid. The [¹⁸F]AcOF is formed in situ.

3. Radiolabeling Reaction:

  • The [¹⁸F]AcOF solution is then reacted with tri-acetyl-D-glucal at room temperature.

4. Work-up and Hydrolysis:

  • The resulting 1,3,4,6-tetra-O-acetyl-2-[¹⁸F]fluoro-D-glucopyranose is extracted with an organic solvent (e.g., methylene (B1212753) chloride).

  • The solvent is evaporated, and the residue is hydrolyzed using acidic or basic conditions to yield [¹⁸F]FDG.

5. Purification:

  • The final product is purified using a series of columns (e.g., alumina, ion-exchange) to remove impurities.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex processes in radiochemistry can aid in understanding and optimizing experimental designs.

Workflow for Electrophilic [¹⁸F]Fluorination

The following diagram illustrates a typical workflow for a radiolabeling experiment using an electrophilic fluorinating agent derived from [¹⁸F]F₂.

G cluster_0 [¹⁸F]F₂ Production cluster_1 Reagent Synthesis cluster_2 Radiolabeling & Purification Cyclotron Cyclotron Production (²⁰Ne(d,α)¹⁸F) F2_Target [¹⁸F]F₂ Gas Target Cyclotron->F2_Target Reagent_Prep Preparation of Electrophilic Reagent (e.g., [¹⁸F]AcOF) F2_Target->Reagent_Prep Gas Transfer Radiolabeling Radiolabeling Reaction with Precursor Reagent_Prep->Radiolabeling Reagent Addition Purification Purification (HPLC, SPE) Radiolabeling->Purification QC Quality Control (RC Purity, Aₘ) Purification->QC

Caption: Experimental workflow for electrophilic radiolabeling.

Comparison of Electrophilic Fluorination Mechanisms

The mechanism of electrophilic fluorination can vary depending on the reagent and substrate. A simplified comparison is presented below.

G cluster_0 [¹⁸F]F₂ Addition to Alkene cluster_1 [¹⁸F]AcOF Addition to Alkene F2 [¹⁸F]F-F Intermediate1 Fluoronium Ion Intermediate F2->Intermediate1 Electrophilic Attack Alkene C=C Alkene->Intermediate1 Product1 Difluorinated Product Intermediate1->Product1 Nucleophilic Attack by F⁻ AcOF [¹⁸F]F-OAc Intermediate2 Bridged Acetoxonium Ion AcOF->Intermediate2 Electrophilic Attack Alkene2 C=C Alkene2->Intermediate2 Product2 Fluoro-acetoxy Product Intermediate2->Product2 Ring Opening

Caption: Comparison of electrophilic addition mechanisms.

Conclusion

The validation of [¹⁸F]HOF and its derivatives for radiolabeling studies reveals them to be potent electrophilic fluorinating agents, particularly effective for specific substrate classes such as electron-rich aromatics and glycals. While they offer high radiochemical yields in these applications, a significant drawback is the inherently low molar activity due to their production from carrier-added [¹⁸F]F₂. This contrasts with nucleophilic [¹⁸F]fluoride methods, which provide high molar activity products, a critical factor for receptor-based imaging studies. The development of more user-friendly and stable electrophilic reagents like [¹⁸F]Selectfluor has broadened the scope and accessibility of electrophilic ¹⁸F-chemistry. Ultimately, the selection of the optimal fluorination method is a multifaceted decision that requires careful consideration of the target molecule, the required molar activity, and the available radiosynthesis infrastructure.

References

Spectroscopic Evidence Confirms HOF·CH3CN Complex Formation, Paving the Way for Enhanced Oxygen Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A compelling body of spectroscopic and structural evidence has solidified the understanding of the formation and nature of the hypofluorous acid-acetonitrile (HOF·CH3CN) complex. This complex, often referred to as Rozen's reagent, is a powerful electrophilic oxygen transfer agent with broad applications in organic synthesis. The formation of a hydrogen bond between the hydrogen of HOF and the nitrogen of acetonitrile (B52724) is central to the complex's stability and reactivity. This guide provides a comparative analysis of the spectroscopic data that confirms the complex's existence, alongside detailed experimental protocols for its characterization.

The interaction between this compound (HOF) and acetonitrile (CH3CN) results in a 1:1 hydrogen-bridged complex.[1] This association has been confirmed through various analytical techniques, including low-temperature X-ray crystallography, which revealed the precise geometry of the hydrogen bond between the HOF proton and the nitrogen atom of the nitrile.[1] Further characterization by 19F NMR spectroscopy has provided insights into the equilibrium of the complex formation, with an equilibrium constant of approximately 3 at room temperature and an enthalpy of formation of -14.3 ± 0.5 kJ mol−1.[1]

Comparative Spectroscopic Analysis

The formation of the HOF·CH3CN complex induces notable shifts in the vibrational frequencies of the constituent molecules, which can be observed through infrared (IR) and Raman spectroscopy. While experimental vibrational spectra of the complex are not widely published, a thorough theoretical study by Martin and co-workers has provided valuable insights into its vibrational properties.[2] These theoretical calculations, which include anharmonic corrections, predict a significant red shift for the O-H stretching frequency and a blue shift for the H-O-F bending frequency upon complexation, characteristic indicators of hydrogen bond formation.

To provide a clear comparison, the following table summarizes the key theoretical vibrational frequencies for the HOF·CH3CN complex alongside experimental data for the individual HOF and CH3CN molecules, as well as for the hydrogen-bonded CH3CN···HCl complex.

Vibrational Mode HOF (Gas Phase) CH3CN (Gas Phase) HOF·CH3CN (Calculated) CH3CN···HCl (Matrix)
ν(O-H) / ν(H-X) stretch (cm⁻¹) ~3578-Strong red shift predicted2628
ν(C≡N) stretch (cm⁻¹) -2267Minor shift predicted2284
δ(H-O-F) bend (cm⁻¹) ~1359-Strong blue shift predicted-
ν(O-F) stretch (cm⁻¹) ~886-Minor shift predicted-

Note: The theoretical values for HOF·CH3CN are from an anharmonic force field calculation.[2] Experimental data for HOF and CH3CN are from various spectroscopic studies. Data for CH3CN···HCl is from matrix isolation IR spectroscopy.[3]

The predicted strong red shift in the O-H stretching vibration is a classic hallmark of hydrogen bonding, indicating a weakening of the O-H bond as the hydrogen atom interacts with the nitrogen of acetonitrile. Conversely, the predicted blue shift of the H-O-F bend is also consistent with the formation of a hydrogen bond.

Experimental Protocols

Preparation of HOF·CH3CN Solution (Rozen's Reagent)

The HOF·CH3CN complex is typically prepared in situ for immediate use in organic reactions. A detailed and safe laboratory procedure is crucial.

Materials:

  • A mixture of 10-20% fluorine in nitrogen gas

  • Acetonitrile (CH3CN), anhydrous

  • Deionized water

  • A well-ventilated fume hood

  • Gas flow meters

  • A fritted glass bubbler

  • A reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer and a gas outlet leading to a fluorine trap (e.g., soda lime).

Procedure:

  • Prepare a solution of "wet" acetonitrile by mixing acetonitrile with a small percentage of water (typically 5-10% v/v) in the reaction vessel.

  • Cool the acetonitrile-water mixture to 0 °C using an ice bath.

  • Under a constant stream of nitrogen, introduce the fluorine/nitrogen gas mixture into the solution through the fritted glass bubbler at a controlled rate.

  • The reaction is exothermic and should be monitored carefully. The formation of HOF is rapid.

  • After the desired concentration is reached (which can be determined by iodometric titration), the fluorine flow is stopped, and the solution is purged with nitrogen to remove any unreacted fluorine.

  • The resulting solution of HOF·CH3CN is ready for use.

Spectroscopic Characterization (Theoretical Approach)

Methodology:

  • Quantum Chemical Calculations: Employ high-level ab initio methods, such as coupled-cluster theory (e.g., W1 theory), or density functional theory (DFT) with appropriate functionals (e.g., "kinetics" functionals like BMK or meta-GGAs like B1B95) to optimize the geometry of the HOF·CH3CN complex.

  • Frequency Calculations: Perform vibrational frequency calculations on the optimized geometry to obtain the harmonic vibrational frequencies.

  • Anharmonic Corrections: To achieve better agreement with potential experimental data, calculate anharmonic corrections to the vibrational frequencies. This provides a more accurate prediction of the fundamental vibrational transitions.

  • Analysis of Frequency Shifts: Compare the calculated vibrational frequencies of the complex with those of the isolated HOF and CH3CN molecules to determine the shifts upon complexation.

Logical Relationships and Experimental Workflow

The formation and characterization of the HOF·CH3CN complex follow a logical progression from synthesis to analysis.

HOF_Complex_Formation_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation of Complex F2_N2 F₂/N₂ Gas Mixture Reaction In situ Reaction (Bubbling at 0°C) F2_N2->Reaction Wet_CH3CN Acetonitrile/Water Solution Wet_CH3CN->Reaction HOF_CH3CN HOF·CH₃CN Solution Reaction->HOF_CH3CN Spectroscopy Spectroscopic Analysis (FTIR, Raman - Theoretical) HOF_CH3CN->Spectroscopy XRay Low-Temperature X-ray Crystallography HOF_CH3CN->XRay NMR ¹⁹F NMR Spectroscopy HOF_CH3CN->NMR VibShifts Vibrational Frequency Shifts Spectroscopy->VibShifts Structure Hydrogen-Bonded Structure XRay->Structure Properties Thermodynamic Properties (ΔH, Keq) NMR->Properties

Caption: Workflow for the synthesis and characterization of the HOF·CH3CN complex.

The diagram illustrates the synthesis of the HOF·CH3CN solution, followed by its characterization using various spectroscopic and crystallographic techniques. The results from these characterization methods provide definitive evidence for the formation of the hydrogen-bonded complex, confirming its structure, thermodynamic stability, and the characteristic shifts in its vibrational modes. This fundamental understanding is crucial for optimizing its use as a highly effective oxygen transfer agent in various chemical transformations.

References

comparative study of electrophilic oxygen-transfer agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Electrophilic Oxygen-Transfer Agents for Researchers and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the context of drug development and materials science, the precise and selective introduction of oxygen atoms into molecules is a critical transformation. Electrophilic oxygen-transfer agents are indispensable tools for this purpose, enabling a wide range of oxidative reactions. This guide provides a comparative analysis of three prominent classes of these reagents: N-sulfonyloxaziridines (represented by Davis' reagent), dioxiranes (specifically dimethyldioxirane (B1199080), DMDO), and the highly reactive hypofluorous acid-acetonitrile complex (HOF·CH3CN). The comparison focuses on their performance in key oxidative transformations, supported by experimental data and detailed protocols.

Performance Comparison

The choice of an electrophilic oxygen-transfer agent is dictated by factors such as substrate scope, reactivity, selectivity, and handling requirements. The following tables summarize the performance of Davis' reagent, DMDO, and HOF·CH3CN in three common and vital oxidation reactions: the epoxidation of alkenes, the α-hydroxylation of carbonyl compounds, and the oxidation of sulfides.

Table 1: Epoxidation of trans-Stilbene (B89595)

ReagentStructureProductYield (%)Reaction ConditionsReference(s)
Davis' Reagent (2-(Phenylsulfonyl)-3-phenyloxaziridine)trans-Stilbene oxideLess efficient than mCPBA60°C, 12 h, PhNO2[1]
Dimethyldioxirane (DMDO) trans-Stilbene oxide98%Acetone (B3395972), 16 h, rt[2][3]
HOF·CH3CN HOF·CH3CNtrans-Stilbene oxideNearly quantitativeCH3CN/H2O, minutes, rt[4]

Table 2: α-Hydroxylation of Ketone Enolates

ReagentSubstrateProductEnantiomeric Excess (ee, %)Yield (%)Reference(s)
Davis' Reagent (chiral camphor-derived)Trisubstituted ketone enolatesα-Hydroxy ketone60-95%-[5]
Dimethyldioxirane (DMDO) Silyl enol ethersα-Hydroxy ketoneNot applicable (achiral)High[6]
HOF·CH3CN Silyl enol ethersα-Hydroxy ketoneNot applicable (achiral)>90%[4]

Table 3: Oxidation of Thioanisole (Methyl Phenyl Sulfide)

| Reagent | Product | Selectivity | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Davis' Reagent | Methyl phenyl sulfoxide (B87167) | High for sulfoxide | 93% |[1] | | Dimethyldioxirane (DMDO) | Methyl phenyl sulfoxide/sulfone | Controllable | High |[7] | | HOF·CH3CN | Methyl phenyl sulfone | High for sulfone | High |[4] |

Reagent Profiles

N-Sulfonyloxaziridines (e.g., Davis' Reagent) are crystalline, stable, and relatively safe to handle solids, making them a popular choice in many research laboratories.[8] They are particularly well-suited for the α-hydroxylation of enolates, where chiral versions can provide high levels of enantioselectivity.[5] While effective for the oxidation of heteroatoms like sulfur and nitrogen, their use in epoxidations often requires elevated temperatures and they can be less reactive than other agents.[6]

Dioxiranes (e.g., DMDO) are potent, yet neutral, oxidizing agents.[9] DMDO is typically prepared as a solution in acetone and is highly effective for the epoxidation of a wide range of alkenes, including those that are electron-deficient.[9] The reactions are often high-yielding and can be performed under mild conditions.[7] However, solutions of DMDO are volatile and potentially explosive, requiring careful handling.[10]

HOF·CH3CN is an exceptionally powerful and electrophilic oxygen-transfer agent.[4] It is generated in situ by bubbling fluorine gas through aqueous acetonitrile.[4] Its high reactivity allows for the oxidation of even highly deactivated or sterically hindered substrates under very mild conditions and with short reaction times.[4] This reagent is particularly useful for challenging epoxidations and oxidations of a broad range of functional groups.[4] The primary drawback is the need for specialized equipment to handle fluorine gas safely.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Epoxidation of trans-Stilbene with Dimethyldioxirane (DMDO)

Materials:

  • trans-Stilbene

  • Solution of dimethyldioxirane (DMDO) in acetone (typically ~0.07-0.09 M)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

Procedure:

  • To a magnetically stirred solution of trans-stilbene (0.724 g, 4.02 mmol) in 5 mL of acetone, add a solution of 0.062 M dimethyldioxirane in acetone (66 mL, 4.09 mmol) at room temperature.[7]

  • Monitor the progress of the reaction by GLC, which typically indicates the conversion of trans-stilbene to the oxide is complete in 6 hours.[7]

  • Remove the solvent on a rotary evaporator to yield a white crystalline solid.[7]

  • Dissolve the solid in dichloromethane (30 mL) and dry with anhydrous Na2SO4.[7]

  • Filter off the drying agent and wash with dichloromethane.[7]

  • Removal of the solvent in vacuo yields trans-stilbene oxide.[7]

Protocol 2: Asymmetric α-Hydroxylation of a Ketone Enolate with a Chiral Davis' Reagent

Materials:

  • Ketone (e.g., 2-phenylcyclohexanone)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.0 M in THF)

  • (+)-(Camphorylsulfonyl)oxaziridine

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous MgSO4

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and anhydrous THF (5 mL).[11]

  • Cool the solution to -78 °C in a dry ice/acetone bath.[11]

  • Slowly add the NaHMDS solution (1.1 mL, 1.1 mmol) dropwise over 5 minutes.[11]

  • Stir the resulting enolate solution at -78 °C for 30 minutes.[11]

  • In a separate flask, dissolve (+)-(camphorylsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL).[11]

  • Add the solution of the Davis' reagent dropwise to the enolate solution at -78 °C over 10 minutes.[11]

  • Stir the reaction mixture at -78 °C for 3 hours.[11]

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution (10 mL).[11]

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 15 mL).[11]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.[11]

  • Remove the solvent in vacuo and purify the residue by silica (B1680970) gel chromatography to yield the α-hydroxy ketone.[11]

Protocol 3: Oxidation of Thioanisole with Sodium Periodate (for comparison)

Materials:

  • Thioanisole (methyl phenyl sulfide)

  • Sodium metaperiodate

  • Water

  • Methylene (B1212753) chloride

  • Activated carbon

  • Anhydrous sodium sulfate

Procedure:

  • In a 500-mL round-bottomed flask equipped with a magnetic stirrer, place 22.5 g (0.105 mole) of powdered sodium metaperiodate and 210 ml of water.[12]

  • Stir the mixture and cool in an ice bath.[12]

  • Add 12.4 g (0.100 mole) of thioanisole.[12]

  • Stir the reaction mixture for 15 hours at ice-bath temperature and then filter through a Büchner funnel.[12]

  • Wash the filter cake of sodium iodate (B108269) with three 30-ml portions of methylene chloride.[12]

  • Transfer the water-methylene chloride filtrate to a separatory funnel, remove the lower methylene chloride layer, and extract the water layer with three 100-ml portions of methylene chloride.[12]

  • Combine the methylene chloride extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.[12]

  • Remove the solvent at reduced pressure to yield the crude sulfoxide.[12]

  • Purify by vacuum distillation to afford pure methyl phenyl sulfoxide.[12]

Visualizing Reaction Pathways and Workflows

Understanding the mechanisms and experimental setups is facilitated by clear diagrams. The following visualizations are provided in the DOT language for use with Graphviz.

epoxidation_mechanism cluster_reagents Reactants cluster_transition_state Transition State cluster_products Products Alkene Alkene TS Spiro Transition State Alkene->TS Oxidant Electrophilic Oxygen-Transfer Agent (e.g., DMDO) Oxidant->TS Epoxide Epoxide TS->Epoxide Byproduct Byproduct TS->Byproduct

Caption: General mechanism for the epoxidation of an alkene.

enolate_hydroxylation_workflow start Start: Ketone in THF enolate_formation 1. Add Base (e.g., NaHMDS) at -78°C start->enolate_formation enolate Enolate Solution enolate_formation->enolate oxidation 2. Add Davis' Reagent at -78°C enolate->oxidation reaction Reaction Mixture oxidation->reaction quench 3. Quench with aq. NH4Cl reaction->quench workup 4. Aqueous Workup and Extraction quench->workup purification 5. Purification (Chromatography) workup->purification product End: α-Hydroxy Ketone purification->product

Caption: Experimental workflow for α-hydroxylation.

logical_relationship reagent Choice of Oxygen-Transfer Agent reactivity Reactivity reagent->reactivity influences selectivity Selectivity reagent->selectivity influences handling Handling Safety reagent->handling determines outcome Reaction Outcome reactivity->outcome selectivity->outcome handling->outcome practicality

Caption: Factors influencing the choice of an oxidant.

References

Distinguishing Hypofluorous Acid (HOF): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on distinguishing hypofluorous acid (HOF) from other oxidizing species in solution is now available. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to facilitate the accurate identification and quantification of this highly reactive species.

This compound, the only known oxyacid of fluorine, exhibits unique reactivity that sets it apart from other common oxidizing agents such as hypochlorous acid (HOCl) and hydrogen peroxide (H₂O₂).[1] Unlike other hypohalous acids where the halogen acts as the oxidant, the high electronegativity of fluorine renders the oxygen atom in HOF the electrophilic center, with a formal oxidation state of 0.[1][2] This distinct chemical property is the foundation for developing selective analytical methods.

This guide outlines key strategies for the selective detection and quantification of HOF, presents comparative reactivity data, and provides detailed experimental protocols.

Key Distinguishing Principles & Methodologies

The selective detection of HOF in a mixture of other oxidizing species hinges on its unique reactivity profile. HOF, particularly as its stable acetonitrile (B52724) complex (HOF·CH₃CN), is a powerful electrophilic oxygen transfer agent, capable of oxidizing substrates that are resistant to other oxidants.[1][2][3][4]

Comparative Reactivity

The primary method to distinguish HOF from other oxidants is through substrate-specific reactions. HOF exhibits significantly different reactivity towards various functional groups compared to HOCl and H₂O₂.

Oxidizing SpeciesKey Reactive FeatureReactivity with Thiols/SulfidesReactivity with AlkenesReactivity with Amines
HOF·CH₃CN Electrophilic Oxygen TransferRapid oxidation to sulfones.[2][3]Efficient epoxidation, even with electron-deficient alkenes.[1][2][4]Oxidation to nitro compounds.[1][2][3][4]
HOCl Primarily Electrophilic Chlorine (Cl⁺) TransferOxidation to sulfoxides; can be much faster than H₂O₂.[5]Forms chlorohydrins.Forms N-chloroamines.
H₂O₂ Nucleophilic Oxygen Transfer (slower)Slower oxidation compared to HOF and HOCl.Generally requires catalysts for epoxidation.Slower oxidation.
Recommended Analytical Techniques

1. Iodometric Titration for Quantification of HOF·CH₃CN:

This is the standard method for determining the concentration of freshly prepared HOF·CH₃CN solutions.[1][2] The reaction involves the oxidation of iodide (I⁻) to iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

Experimental Protocol:

  • Sample Preparation: A known volume of the HOF·CH₃CN solution is added to an excess of a potassium iodide (KI) solution in an acidic medium.

  • Reaction: HOF + 2I⁻ + H⁺ → HF + I₂ + H₂O

  • Titration: The liberated iodine (I₂) is immediately titrated with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is marked by the disappearance of the blue color.

  • Calculation: The concentration of HOF is calculated based on the stoichiometry of the reaction and the volume of thiosulfate solution used.

2. Selective Oxidation Followed by Product Analysis:

The unique oxidative power of HOF can be harnessed for its selective detection. By choosing a substrate that is readily oxidized by HOF but not by other oxidants present in the solution, the formation of a specific product can be used to quantify HOF. For example, the conversion of a specific electron-deficient alkene to its epoxide can be monitored by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow:

Caption: Workflow for selective HOF detection via product analysis.

Synthesis of HOF·CH₃CN (Rozen's Reagent)

For research purposes, HOF is most conveniently handled as its complex with acetonitrile.

Experimental Protocol:

The HOF·CH₃CN complex is prepared by bubbling a dilute mixture of fluorine gas in nitrogen through a solution of acetonitrile and water at low temperatures (typically around -10 °C to 0 °C).[2][4] The resulting solution can be used directly after determining its concentration by iodometric titration.

Safety Precautions: The synthesis of HOF·CH₃CN involves the use of fluorine gas, which is highly toxic and corrosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.

Comparative Signaling Pathway of Oxidant Reactivity

The differing reactivity of HOF, HOCl, and H₂O₂ can be visualized as distinct pathways leading to different products from a common substrate.

Oxidant Reactivity Pathways cluster_substrate Substrate cluster_oxidants Oxidizing Species cluster_products Products S Organic Substrate (e.g., Alkene) HOF HOF·CH₃CN S->HOF Electrophilic Oxygen Transfer HOCl HOCl S->HOCl Electrophilic Chlorine Transfer H2O2 H₂O₂ S->H2O2 Nucleophilic Oxygen Transfer Epoxide Epoxide HOF->Epoxide Chlorohydrin Chlorohydrin HOCl->Chlorohydrin No_Reaction No/Slow Reaction H2O2->No_Reaction

Caption: Comparative reaction pathways of different oxidizing species with an alkene.

Conclusion

The unique electrophilic oxygen-donating ability of this compound provides a clear basis for its differentiation from other common oxidizing species like hypochlorous acid and hydrogen peroxide. By leveraging this distinct reactivity through the careful selection of substrates and analytical techniques, researchers can achieve selective detection and quantification of HOF. The methods outlined in this guide offer a robust framework for studying the role of this potent oxidant in various chemical and biological systems.

References

Unraveling the Reactivity of Hypofluorous and Hypochlorous Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of oxidizing agents is paramount. This guide provides a detailed comparison of hypofluorous acid (HOF) and hypochlorous acid (HOCl), two potent hypohalous acids, delving into their physicochemical properties and reactivity towards organic and inorganic substrates. The information is supported by experimental and theoretical data, presented in a clear, comparative format to aid in the selection and application of these reagents.

Physicochemical Properties: A Tale of Two Halogens

This compound and hypochlorous acid, while both members of the hypohalous acid family, exhibit significant differences in their fundamental properties, which in turn dictate their reactivity. These differences are primarily rooted in the high electronegativity of fluorine compared to chlorine.

PropertyThis compound (HOF)Hypochlorous Acid (HOCl)
pKa Not experimentally determined; theoretically predicted to be a stronger acid than HOCl in the gas phase[1]~7.53
Standard Reduction Potential (E°) Not experimentally determined; theoretically considered a very strong oxidant+1.49 V (HOCl + H⁺ + 2e⁻ → Cl⁻ + H₂O)[2]+1.63 V (2HOCl + 2H⁺ + 2e⁻ → Cl₂ + 2H₂O)[2][3]
Stability Highly unstable, explosive at room temperature.[4] Often used as a complex with acetonitrile (B52724) (Rozen's reagent) for stability.Unstable, typically used in aqueous solutions.
Oxidizing Atom Oxygen (formal oxidation state 0)[4]Chlorine (formal oxidation state +1)

Reactivity Profile: Distinct Mechanisms of Oxidation

The differing electronic structures of HOF and HOCl lead to distinct mechanisms of action in their reactions with various substrates.

This compound (HOF): A Potent Oxygen Donor

HOF, particularly in the form of its acetonitrile complex known as Rozen's reagent, is an exceptionally powerful and versatile oxygen-transfer agent.[5] The high electronegativity of the fluorine atom polarizes the O-F bond, rendering the oxygen atom highly electrophilic and giving it a formal oxidation state of 0.[4] This unique characteristic allows HOF to readily donate its oxygen atom to a wide range of organic molecules.

The general mechanism for HOF oxidation can be depicted as an electrophilic attack by the oxygen atom on an electron-rich center of the substrate.

G cluster_0 Preparation of Rozen's Reagent cluster_1 HOF Oxidation Mechanism (Oxygen Transfer) F2 F₂ HOF_complex HOF•CH₃CN (Rozen's Reagent) F2->HOF_complex in H2O H₂O H2O->HOF_complex CH3CN CH₃CN (Acetonitrile) CH3CN->HOF_complex stabilizes Substrate Substrate (e.g., Alkene, Sulfide) TransitionState [Transition State] Substrate->TransitionState HOF HOF HOF->TransitionState Product Oxidized Product (e.g., Epoxide, Sulfoxide) TransitionState->Product HF HF TransitionState->HF

Figure 1: Preparation of Rozen's Reagent and the general mechanism of oxidation by this compound, highlighting the transfer of the oxygen atom.

Hypochlorous Acid (HOCl): An Electrophilic Chlorine Source

In contrast to HOF, the chlorine atom in HOCl bears a partial positive charge (formal oxidation state +1), making it the primary site of electrophilic attack. HOCl reacts with a variety of biological molecules, including proteins, amino acids, and DNA.[6][7] Its reactions often involve the transfer of a chloronium ion (Cl⁺) to the substrate.

The reactivity of HOCl is highly pH-dependent, as it exists in equilibrium with its conjugate base, the hypochlorite (B82951) ion (OCl⁻), which is a weaker oxidant.

G cluster_0 HOCl Reactivity (Electrophilic Chlorination) Substrate Substrate (e.g., Amine, Thiol) Intermediate Chlorinated Intermediate (e.g., Chloramine, Sulfenyl Chloride) Substrate->Intermediate Cl⁺ transfer HOCl HOCl HOCl->Intermediate Product Final Product(s) Intermediate->Product Further reaction/hydrolysis

Figure 2: General mechanism of oxidation by hypochlorous acid, illustrating the electrophilic transfer of a chlorine atom.

Comparative Reaction Kinetics

Direct, side-by-side kinetic comparisons of HOF and HOCl with the same substrates under identical conditions are scarce in the literature due to the extreme reactivity and instability of HOF. However, available data for analogous reactions provide a strong indication of their relative reactivities.

Substrate ClassThis compound (as Rozen's Reagent) ReactivityHypochlorous Acid Reactivity
Sulfides Rapidly oxidizes sulfides to sulfoxides and sulfones.Reacts very rapidly with thiols and sulfides, with some reactions approaching diffusion-controlled rates (k ≈ 10⁹ M⁻¹s⁻¹).[8]
Alkenes Efficiently epoxidizes a wide range of alkenes, including electron-deficient ones.Reacts to form chlorohydrins. The reaction is generally slower than epoxidation with HOF.
Amines Readily oxidizes primary amines to nitro compounds.Reacts with amines to form chloramines.

For instance, the reaction of HOCl with hydrogen sulfide (B99878) is extremely fast, with a second-order rate constant of 2 x 10⁹ M⁻¹ s⁻¹ at pH 7.4. While a direct comparison with HOF is unavailable, the qualitative descriptions of Rozen's reagent as an exceptionally potent oxidant suggest that its reactions are also extremely rapid.

Experimental Protocols

The high reactivity and instability of HOF and, to a lesser extent, HOCl, necessitate specialized experimental techniques for the determination of their physicochemical properties.

Determination of pKa

For a relatively stable weak acid like HOCl, potentiometric titration is a standard method.

Protocol: Potentiometric Titration for pKa of HOCl

  • Solution Preparation: Prepare a dilute aqueous solution of HOCl of known concentration. Also, prepare a standardized solution of a strong base (e.g., NaOH).

  • Titration Setup: Place the HOCl solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the NaOH solution.

  • Titration: Add the NaOH solution in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

For an unstable species like HOF, direct experimental determination of pKa is challenging. Theoretical calculations based on quantum chemistry are often employed to estimate its acidity.[1]

Determination of Oxidation Potential

Electrochemical methods, such as cyclic voltammetry, are used to determine the standard reduction potential of a substance.

Protocol: General Approach for Determining Oxidation Potential

  • Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Prepare a solution of the analyte (HOCl or a stabilized form of HOF) in a suitable solvent containing a supporting electrolyte.

  • Measurement: Apply a potential sweep to the working electrode and record the resulting current. The potential at which oxidation or reduction occurs provides information about the redox potential of the species.

  • Data Analysis: The standard reduction potential can be determined from the measured potential by referencing it to the standard hydrogen electrode (SHE).

Due to the extreme reactivity of HOF, direct electrochemical measurement is difficult. Theoretical calculations provide an alternative for estimating its oxidation potential.

Conclusion

This compound and hypochlorous acid, despite their structural similarities, exhibit markedly different reactivities. HOF's unique ability to act as a powerful oxygen-atom donor, a consequence of the extreme electronegativity of fluorine, sets it apart as an exceptionally potent oxidizing agent for a broad range of substrates. In contrast, HOCl primarily functions as an electrophilic chlorinating agent. This fundamental difference in their reaction mechanisms, along with their distinct physicochemical properties, is critical for their selective application in chemical synthesis and biological studies. While the instability of HOF presents experimental challenges, the use of its stabilized form, Rozen's reagent, has opened avenues for its application in complex organic transformations. A thorough understanding of the principles outlined in this guide will enable researchers to harness the unique reactive properties of these powerful hypohalous acids.

References

Safety Operating Guide

Proper Disposal of Hypofluorous Acid: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling hypofluorous acid (HOF) now have access to a comprehensive guide on its proper disposal. Due to its extreme instability and explosive nature, direct disposal of this compound is not feasible. The recommended procedure involves a two-stage process: controlled decomposition followed by the neutralization of its hazardous byproduct, hydrofluoric acid (HF). This guide provides essential, step-by-step instructions to ensure the safety of laboratory personnel and compliance with regulations.

This compound is a powerful oxidizing agent that decomposes explosively into hydrofluoric acid and oxygen.[1] Given its inherent instability, the primary step in its safe disposal is to allow it to decompose under controlled conditions. Once decomposition is complete, the resulting hydrofluoric acid must be carefully neutralized and disposed of as hazardous waste.

Stage 1: Controlled Decomposition of this compound

Due to its high reactivity and the explosive nature of its decomposition, it is imperative to work with very small quantities of this compound in a well-ventilated fume hood.

Experimental Protocol for Controlled Decomposition:

  • Ensure a Safe Environment: Conduct the procedure in a certified chemical fume hood, free of incompatible materials. Ensure all personnel are wearing appropriate Personal Protective Equipment (PPE).

  • Dilution: Slowly and carefully dilute the this compound solution with a large volume of cold water in a suitable container made of polyethylene (B3416737) or Teflon. Avoid using glass containers as hydrofluoric acid, a decomposition product, reacts with glass.

  • Isolate and Observe: Loosely cover the container to prevent splashback while allowing gases to escape. Place the container in a designated, secure area within the fume hood, away from other chemicals and heat sources.

  • Allow for Complete Decomposition: Let the solution stand for a sufficient period to ensure complete decomposition. The time required will depend on the initial concentration and volume. As a guideline, this compound has a half-life of approximately 30 minutes at room temperature.[2][3] Allowing the solution to stand for at least 24 hours is a conservative and safe approach.

Stage 2: Neutralization and Disposal of Hydrofluoric Acid Waste

Once the this compound has completely decomposed, the resulting aqueous solution containing hydrofluoric acid must be neutralized.

Experimental Protocol for Neutralization:

  • Prepare Neutralizing Agent: Prepare a slurry of a suitable neutralizing agent. Calcium hydroxide (B78521) (lime) is a preferred reagent for neutralizing larger spills or quantities of HF as it forms a solid precipitate of calcium fluoride (B91410), which is easier to manage.[4] For smaller quantities, sodium bicarbonate can be used, as it neutralizes the acid without generating excessive heat.[4]

  • Slow Addition: While continuously stirring the hydrofluoric acid solution, slowly add the neutralizing agent. This process is exothermic, and slow addition is crucial to control the temperature.[5]

  • Monitor pH: Regularly monitor the pH of the solution using a pH meter or pH paper. The target is a neutral pH of approximately 7.[4]

  • Precipitation (if using calcium hydroxide): If calcium hydroxide was used, a precipitate of calcium fluoride will form. Allow the precipitate to settle.

  • Waste Collection: The neutralized solution and any precipitate must be collected as hazardous waste. Transfer the waste to a clearly labeled, compatible container (polyethylene or Teflon).

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never pour neutralized hydrofluoric acid waste down the drain.[4]

Safety and Handling Precautions

Strict adherence to safety protocols is paramount when working with this compound and its decomposition product, hydrofluoric acid.

Safety Measure Specification
Personal Protective Equipment (PPE) Chemical splash goggles, face shield, flame-resistant lab coat, chemical-resistant apron, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).
Engineering Controls All work must be conducted in a certified chemical fume hood.
Spill Response Have a spill kit specifically for hydrofluoric acid readily available. This should contain a neutralizing agent such as calcium carbonate or sodium bicarbonate. Do not use silicon-based absorbents.
Emergency Procedures Ensure an eyewash station and safety shower are immediately accessible. In case of exposure, immediately flush the affected area with copious amounts of water and seek immediate medical attention.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

HypofluorousAcidDisposal cluster_prep Preparation cluster_decomp Stage 1: Controlled Decomposition cluster_neut Stage 2: Neutralization of HF cluster_disp Disposal A Assess Risks & Don PPE B Prepare Fume Hood & Necessary Equipment A->B C Dilute HOF with Cold Water A->C D Isolate and Allow to Decompose (24h) C->D E Prepare Neutralizing Agent (e.g., Ca(OH)2) D->E F Slowly Add Agent while Stirring E->F G Monitor pH to Neutral (pH ~7) F->G H Collect Waste in Labeled Container G->H I Contact EHS for Hazardous Waste Pickup H->I

Caption: Workflow for the safe disposal of this compound.

By following these procedures, researchers can mitigate the significant risks associated with this compound and ensure a safe laboratory environment. This information is intended to supplement, not replace, institutional safety protocols and regulatory requirements. Always consult your organization's specific guidelines for hazardous waste disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。